molecular formula C22H27N3OS B012382 Zolantidine CAS No. 104076-38-2

Zolantidine

カタログ番号: B012382
CAS番号: 104076-38-2
分子量: 381.5 g/mol
InChIキー: KUBONGDXTUOOLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Zolantidine is a pioneering benzothiazole derivative and was the first developed potent and selective histamine H 2 -receptor antagonist capable of effectively crossing the blood-brain barrier. Its brain-penetrating property, evidenced by a brain-to-blood concentration ratio greater than one, makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of histamine in the central nervous system (CNS). Key Research Applications: • Neuropharmacology Research: Specifically designed to study central H 2 receptor function in vivo, as it overcomes the limitation of peripheral H 2 antagonists that do not readily access the brain. • Pain and Analgesia Studies: Demonstrated to induce antinociception in animal models, and research indicates it can inhibit morphine-induced antinociception at the central level, pointing to a role for central H 2 receptors in pain pathways. • Receptor Characterization: Exhibits a unique pharmacological profile, acting as a potent competitive antagonist at cardiac H 2 receptors while showing markedly less effect on gastric H 2 receptors, suggesting potential receptor heterogeneity. Mechanism of Action: this compound acts as a competitive antagonist at histamine H 2 receptors. In the brain, it potently inhibits histamine-stimulated adenylate cyclase activity. Despite demonstrating potent in vitro inhibition of histamine methyltransferase (HMT), it does not significantly alter endogenous brain histamine dynamics or turnover in vivo at common dosages, allowing for clear interpretation of its effects as receptor blockade. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBONGDXTUOOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048460
Record name Zolantidine
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URL https://comptox.epa.gov/dashboard/DTXSID6048460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104076-38-2
Record name N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104076-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zolantidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zolantidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLANTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1108XAY01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zolantidine's Mechanism of Action in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolantidine (SK&F 95282) is a potent and selective histamine (B1213489) H2-receptor antagonist with the significant characteristic of being able to penetrate the blood-brain barrier.[1][2][3] This property allows it to directly interact with H2-receptors within the central nervous system (CNS), making it a valuable tool for investigating the physiological and pathological roles of histamine in the brain.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the CNS, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Central H2-Receptor Antagonism

This compound's primary mechanism of action in the CNS is the competitive antagonism of histamine H2-receptors.[1][2] In the brain, these receptors are involved in various processes, and their blockade by this compound can modulate neuronal activity. Unlike first-generation H1-antagonists, whose CNS effects are often associated with sedation and cognitive impairment, this compound's targeted action on H2-receptors offers a more specific tool for studying the central histaminergic system.[4]

Signaling Pathway

Histamine H2-receptors are G-protein coupled receptors that, upon activation by histamine, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound competitively binds to these receptors, preventing histamine from binding and thereby inhibiting the downstream signaling cascade.

cluster_membrane Cell Membrane Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene Neuronal Altered Neuronal Excitability Gene->Neuronal

Caption: this compound's blockade of the H2-receptor signaling pathway.

Pharmacokinetic and Pharmacodynamic Data

Quantitative data from various studies highlight this compound's potency and selectivity for brain H2-receptors.

ParameterTissue/AssayValueReference
pA2 Guinea-pig atrium7.46[1][2]
Rat uterus7.26[1][2]
Dimaprit-stimulated cAMP accumulation (guinea-pig brain)~7.63[1][2]
Cardiac H2-receptors (guinea-pig atria)6.98[5]
Cardiac H2-receptors (guinea-pig papillary muscle)6.78[5]
pKi Histamine-stimulated adenylate cyclase (guinea-pig brain)7.3[1][2]
[3H]-tiotidine binding (guinea-pig brain)7.17[1][2]
Ki Brain Histamine N-Methyltransferase (HMT)2.3 µM[6]
Kidney Histamine N-Methyltransferase (HMT)2.7 µM[6]
Brain/Blood Ratio Rat1.45[1][2][3]
Selectivity H2 vs. other receptors>30-fold[1][2]

Effects on CNS Function

Histamine Dynamics and Metabolism

Studies in rats have shown that while this compound is a potent competitive inhibitor of histamine N-methyltransferase (HMT) in vitro, it does not significantly alter brain histamine methylation or turnover in vivo, even at high doses.[6] Subcutaneous administration of this compound dimaleate (0.1 to 100 mg/kg) did not affect whole brain levels of histamine or its metabolite tele-methylhistamine.[6] This suggests that the blockade of post-synaptic H2-receptors by this compound does not induce a feedback mechanism that alters histamine synthesis or metabolism.[6]

Nociception

This compound has been shown to modulate morphine-induced antinociception in rats, with its effects being dependent on the specific nociceptive test and the light-dark cycle.[7] For instance, it inhibited morphine's antinociceptive effects in the tail-flick and hot-plate tests, particularly during the dark cycle.[7] In contrast, on non-thermal tests like the jump test and tail-pinch test, this compound alone exhibited moderate to mild antinociceptive effects.[7] These complex interactions highlight the intricate role of the central histaminergic system in pain modulation.

Sleep and Wakefulness

In studies on rats, this compound (0.25-8.0 mg/kg) did not produce significant effects on any of the sleep parameters examined, including slow-wave sleep and wakefulness.[8] This is in contrast to H1-receptor antagonists like diphenhydramine, which are known to increase slow-wave sleep.[8] The lack of effect of this compound on sleep could suggest that H2-receptors are not critically involved in sleep regulation, or that the drug did not reach sufficient concentrations in the specific brain regions controlling sleep.[8]

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound's CNS effects.

Receptor Binding and Functional Assays
  • Objective: To determine the affinity and antagonist potency of this compound at H2-receptors.

  • Methodologies:

    • [3H]-tiotidine Binding Assay: Competition binding studies were performed using guinea-pig brain membranes and the radiolabeled H2-antagonist [3H]-tiotidine to determine the pKi of this compound.[1][2]

    • Histamine-stimulated Adenylate Cyclase Assay: The ability of this compound to inhibit histamine-induced stimulation of adenylate cyclase was measured in guinea-pig brain tissue to determine its functional antagonist potency (pKi).[1][2]

    • Dimaprit-stimulated cAMP Accumulation: The antagonist effect of this compound on the accumulation of cAMP induced by the H2-agonist dimaprit (B188742) was assessed in guinea-pig brain slices to calculate an apparent pA2 value.[1][2]

cluster_prep Tissue Preparation cluster_assays Assays cluster_reagents Key Reagents cluster_results Results Tissue Guinea-Pig Brain Tissue Membranes Brain Membranes Tissue->Membranes Slices Brain Slices Tissue->Slices Binding [3H]-tiotidine Binding Assay Membranes->Binding AC_Assay Adenylate Cyclase Assay Membranes->AC_Assay cAMP_Assay cAMP Accumulation Assay Slices->cAMP_Assay pKi_binding pKi (Binding) Binding->pKi_binding pKi_functional pKi (Functional) AC_Assay->pKi_functional pA2_functional pA2 (Functional) cAMP_Assay->pA2_functional This compound This compound This compound->Binding This compound->AC_Assay This compound->cAMP_Assay Tiotidine [3H]-tiotidine Tiotidine->Binding Histamine Histamine Histamine->AC_Assay Dimaprit Dimaprit Dimaprit->cAMP_Assay

Caption: Workflow for in vitro characterization of this compound.
In Vivo Histamine Dynamics

  • Objective: To assess the effect of this compound on histamine levels and metabolism in the rat brain.

  • Methodology:

    • Drug Administration: Rats were administered this compound dimaleate subcutaneously at various doses.

    • Brain Tissue Analysis: At a specified time point post-administration, brains were collected, and whole-brain levels of histamine and tele-methylhistamine were measured using high-performance liquid chromatography (HPLC) with fluorometric detection.

    • HMT Inhibition Assay: The in vitro inhibitory activity of this compound on HMT was determined in both brain and kidney homogenates.

Nociception Studies
  • Objective: To evaluate the effect of this compound on baseline nociception and morphine-induced antinociception.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats were used.

    • Drug Administration: this compound and/or morphine were administered, and animals were subjected to various nociceptive tests.

    • Nociceptive Tests:

      • Thermal: Tail-flick test, hot-plate test.

      • Non-thermal: Jump test, tail-pinch test.

    • Data Analysis: The antinociceptive effect was quantified and compared across different treatment groups and testing conditions (light vs. dark cycle).

Clinical Status

As of late 2025, this compound is primarily characterized as a pharmacological tool for research purposes.[1][2] There is no readily available information on its progression into clinical trials for specific therapeutic indications in humans. The focus of the available literature is on its utility in elucidating the roles of central histamine H2-receptors. Further research would be required to explore any potential therapeutic applications.

Conclusion

This compound is a well-characterized, potent, and selective brain-penetrating histamine H2-receptor antagonist. Its primary mechanism of action in the CNS is the competitive blockade of H2-receptors and the subsequent inhibition of the cAMP signaling pathway. While it does not appear to alter histamine turnover in the brain, it has demonstrable effects on complex CNS functions such as nociception. The lack of significant impact on sleep-wake cycles distinguishes it from H1-antagonists. The detailed quantitative data and experimental protocols available for this compound make it an invaluable tool for researchers and scientists in the ongoing exploration of the central histaminergic system and the development of novel therapeutics targeting this pathway.

References

An In-depth Technical Guide on the Core History and Development of Zolantidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zolantidine is a fictional compound. As such, there is no real-world history, development, or scientific data associated with it. The following information is a hypothetical construction based on the user's prompt, designed to serve as a template for what such a technical guide might entail for a real pharmaceutical agent. All data, experimental protocols, and pathways are illustrative examples.

Preclinical Discovery and Lead Optimization

The hypothetical discovery of this compound began with a high-throughput screening campaign targeting the novel G-protein coupled receptor (GPCR), Receptor-734 (R-734), implicated in inflammatory pathways. Initial hits from a library of over 500,000 small molecules were optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This lead optimization process led to the identification of this compound as a promising clinical candidate.

Table 1: In Vitro Pharmacological Profile of this compound and Analogs

CompoundR-734 Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Selectivity vs. R-735 (Fold)Microsomal Stability (t½, min)
Initial Hit12502300105
Analog A2504505015
Analog B7512020035
This compound 5.2 15.8 >1000 >60
Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for R-734

  • Objective: To determine the binding affinity (Ki) of compounds for the R-734 receptor.

  • Methodology:

    • Cell membranes expressing human R-734 were prepared.

    • Membranes were incubated with a radiolabeled ligand ([³H]-LIGAND-X) and varying concentrations of the test compound (this compound or analogs).

    • The reaction was allowed to reach equilibrium at room temperature for 60 minutes.

    • Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

    • The amount of bound radioactivity was quantified using a scintillation counter.

    • Ki values were calculated using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for R-734 Antagonism

  • Objective: To measure the functional antagonism (IC50) of compounds at the R-734 receptor.

  • Methodology:

    • HEK293 cells stably expressing human R-734 were seeded in 96-well plates.

    • Cells were pre-incubated with varying concentrations of the test compound for 15 minutes.

    • Cells were then stimulated with an EC80 concentration of the R-734 agonist for 30 minutes.

    • Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF).

    • IC50 values were determined by non-linear regression analysis of the concentration-response curves.

Pharmacokinetics and In Vivo Efficacy

Following its promising in vitro profile, this compound was advanced to in vivo studies in animal models to assess its pharmacokinetic properties and efficacy in a collagen-induced arthritis model in rats.

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg)

RouteCmax (ng/mL)Tmax (h)AUC (0-inf) (ng·h/mL)Bioavailability (%)t½ (h)
Intravenous12500.134501004.2
Oral4801.5210060.94.5
Key Experimental Protocols

Protocol 3: Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

  • Methodology:

    • Male Sprague-Dawley rats were fasted overnight.

    • A single dose of this compound (10 mg/kg) was administered either intravenously via the tail vein or orally by gavage.

    • Blood samples were collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

    • This compound concentrations in plasma were quantified using a validated LC-MS/MS method.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis.

Signaling Pathway and Mechanism of Action

This compound functions as a competitive antagonist at the R-734 receptor, which is primarily coupled to the Gαq signaling pathway. By blocking the binding of the endogenous ligand, this compound prevents the activation of Phospholipase C (PLC), thereby inhibiting the downstream production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation, key events in the pro-inflammatory cascade.

Zolantidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endogenous Ligand Endogenous Ligand R734 R-734 Receptor Endogenous Ligand->R734 Activates This compound This compound This compound->R734 Blocks Gq Gαq R734->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Inflammation Pro-inflammatory Response Ca2->Inflammation PKC->Inflammation Zolantidine_Development_Workflow TargetID Target Identification (R-734) HTS High-Throughput Screening (HTS) TargetID->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead LeadOp Lead Optimization (SAR Studies) HitToLead->LeadOp InVitro In Vitro Profiling (Potency, Selectivity) LeadOp->InVitro ADME In Vitro ADME (Metabolic Stability) LeadOp->ADME InVivoPK In Vivo Pharmacokinetics (Rat) InVitro->InVivoPK ADME->InVivoPK InVivoEfficacy In Vivo Efficacy (Arthritis Model) InVivoPK->InVivoEfficacy Candidate Preclinical Candidate Selection: this compound InVivoEfficacy->Candidate

Zolantidine: A Technical Guide to a Selective Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolantidine is a potent and selective antagonist of the histamine (B1213489) H2 receptor, notable for its ability to penetrate the blood-brain barrier. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological profile, and the experimental methodologies used to characterize it. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function and application in research.

Introduction

This compound, also known as SK&F 95282, is a benzothiazole (B30560) derivative recognized for its high affinity and selectivity for the histamine H2 receptor. Unlike many other H2 receptor antagonists, this compound can cross the blood-brain barrier, making it a valuable tool for investigating the role of central histamine H2 receptors in various physiological and pathological processes. This document serves as an in-depth technical resource for researchers and professionals in the field of drug development, providing detailed information on the pharmacological and experimental aspects of this compound.

Chemical Properties

  • IUPAC Name: N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine

  • Chemical Formula: C22H27N3OS

  • Molecular Weight: 381.54 g/mol

  • 2D Structure:

    alt text

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, histamine, thereby inhibiting the downstream signaling cascade. The primary signaling pathway of the H2 receptor involves its coupling to the Gs alpha subunit of a heterotrimeric G protein. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response. This compound, by blocking this initial step, prevents the histamine-induced increase in cAMP and subsequent PKA activation.

Signaling Pathway of Histamine H2 Receptor and this compound Inhibition

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds and Activates This compound This compound This compound->H2R Binds and Inhibits Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Histamine H2 receptor signaling and this compound's point of inhibition.

Pharmacological Data

This compound's potency and selectivity have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: Potency of this compound at Histamine H2 Receptors
Assay TypeTissue/Cell LineAgonistPotency MetricValueReference
Functional AntagonismGuinea-pig atriumHistaminepA27.46
Functional AntagonismRat uterusHistaminepA27.26
Adenylate Cyclase InhibitionGuinea-pig brainHistaminepKi7.3
cAMP AccumulationGuinea-pig brainDimapritpA2~7.63
Radioligand BindingGuinea-pig brain[3H]-tiotidinepKi7.17
Table 2: Selectivity Profile of this compound

This compound is reported to be at least 30-fold more potent at H2 receptors compared to other peripheral and central receptors investigated. In vitro, this compound also acts as a competitive inhibitor of histamine N-methyltransferase (HMT).

Receptor/EnzymePotency MetricValue (µM)Reference
Brain HMTKi2.3
Kidney HMTKi2.7

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay ([3H]-tiotidine)

This assay measures the ability of this compound to compete with a radiolabeled H2 receptor antagonist, [3H]-tiotidine, for binding to the H2 receptor.

  • Tissue Preparation: Guinea-pig cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The pellet is washed and resuspended in fresh buffer.

  • Assay Conditions:

    • Radioligand: [3H]-tiotidine (a specific H2 antagonist)

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

    • Incubation Time: 40 minutes

    • Incubation Temperature: 4°C (to prevent ligand internalization)

    • Competitor: Increasing concentrations of this compound.

    • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled H2 antagonist (e.g., 1 µM tiotidine).

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [3H]-tiotidine and varying concentrations of this compound.

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-tiotidine (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare Membrane Homogenate (e.g., Guinea-pig cortex) B Incubate Membranes with: - [3H]-tiotidine (Radioligand) - Varying concentrations of this compound A->B C Incubate at 4°C for 40 min B->C D Rapid Filtration (Separates bound from free radioligand) C->D E Wash Filters D->E F Quantify Radioactivity (Liquid Scintillation Counting) E->F G Data Analysis (Calculate IC50 and Ki) F->G Schild_Analysis A Obtain Histamine Dose-Response Curve (Control) B Add fixed concentration of this compound A->B C Obtain Histamine Dose-Response Curve (in presence of this compound) B->C D Calculate Dose Ratio (DR) C->D E Repeat for multiple This compound concentrations D->E Iterate F Construct Schild Plot: log(DR-1) vs. -log[this compound] E->F G Determine pA2 value (x-intercept) F->G PKA_Downstream_Targets cluster_targets Potential Neuronal Substrates cluster_effects Functional Outcomes PKA Activated PKA IonChannels Ion Channels (e.g., K+, Ca2+ channels) PKA->IonChannels Phosphorylates Receptors Neurotransmitter Receptors (e.g., AMPA, NMDA receptors) PKA->Receptors Phosphorylates SynapticProteins Synaptic Vesicle Proteins (e.g., Synapsin) PKA->SynapticProteins Phosphorylates TranscriptionFactors Transcription Factors (e.g., CREB) PKA->TranscriptionFactors Phosphorylates Excitability Modulation of Neuronal Excitability IonChannels->Excitability SynapticPlasticity Alteration of Synaptic Plasticity (LTP/LTD) Receptors->SynapticPlasticity SynapticProteins->SynapticPlasticity GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression

the chemical structure and properties of Zolantidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolantidine (SK&F 95282) is a potent and selective histamine (B1213489) H₂ receptor antagonist renowned for its ability to penetrate the central nervous system. Developed by Smith, Kline & French, this benzothiazole (B30560) derivative has served as a valuable pharmacological tool for investigating the physiological and pathological roles of histamine in the brain.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and biological properties, and the experimental methodologies used to characterize this compound.

Chemical Structure and Properties

This compound is chemically designated as N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine.[1] It is a member of the piperidines and benzothiazoles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dimaleate salt are presented in Table 1.

PropertyValueSource
This compound (Base)
IUPAC NameN-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine[1]
Chemical FormulaC₂₂H₂₇N₃OS[1]
Molar Mass381.54 g·mol⁻¹[1]
CAS Number104076-38-2[1][2]
PubChem CID91769[1][2]
This compound Dimaleate
Chemical FormulaC₂₂H₂₇N₃OS·2C₄H₄O₄
Molecular Weight613.68
SolubilitySoluble to 100 mM in water
StorageDesiccate at +4°C
Biological Properties

This compound is a potent and selective antagonist of the histamine H₂ receptor.[1][3] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, achieving a brain concentration greater than the plateau blood concentration in rats, with a brain/blood ratio of 1.45.[3][4] This property makes it a valuable tool for studying the central nervous system effects of H₂ receptor blockade. This compound has been shown to be at least 30-fold more potent at H₂ receptors than at other peripheral and central receptors investigated.[1][3]

The biological activity of this compound has been quantified in various in vitro preparations, as summarized in Table 2.

AssayTissue/PreparationParameterValueSource
H₂ Receptor AntagonismGuinea-pig atriumpA₂7.46[3][4]
H₂ Receptor AntagonismRat uteruspA₂7.26[3][4]
Histamine-stimulated Adenylate Cyclase InhibitionGuinea-pig brainpKi7.3[3][4]
Dimaprit-stimulated cAMP AccumulationGuinea-pig brainapprox. pA₂7.63[3][4]
[³H]-tiotidine Binding CompetitionGuinea-pig brainpKi7.17[3][4]

Mechanism of Action: Histamine H₂ Receptor Signaling Pathway

This compound exerts its effects by competitively blocking the histamine H₂ receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response. By blocking the H₂ receptor, this compound prevents this signaling cascade.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H₂ Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Stimulates Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Blocks ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Histamine H₂ Receptor Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

[³H]-Tiotidine Competitive Binding Assay

This assay is used to determine the binding affinity of this compound for the histamine H₂ receptor by measuring its ability to compete with the radiolabeled H₂ receptor antagonist, [³H]-tiotidine.

Methodology:

  • Membrane Preparation: Guinea pig brain cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

  • Binding Reaction: In a final volume of 250 µL, the following are incubated:

    • 100 µL of membrane preparation

    • 50 µL of [³H]-tiotidine (at a concentration near its Kd, e.g., 2-5 nM)

    • 50 µL of various concentrations of this compound or vehicle (for total binding)

    • For non-specific binding determination, a high concentration of a non-labeled H₂ antagonist (e.g., 10 µM tiotidine) is used instead of this compound.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]-tiotidine (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) for this compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Guinea Pig Brain Membrane Homogenate Incubate Incubate Membranes, [³H]-Tiotidine, and this compound/Vehicle Membrane_Prep->Incubate Radioligand_Prep Prepare [³H]-Tiotidine Working Solution Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting of Bound Radioactivity Filter->Count Analyze Calculate IC₅₀ and Ki Values Count->Analyze

Competitive Radioligand Binding Assay Workflow
Functional Assay: cAMP Accumulation

This assay measures the functional antagonism of this compound by quantifying its ability to inhibit histamine-stimulated accumulation of intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: A suitable cell line endogenously or recombinantly expressing the histamine H₂ receptor (e.g., CHO-K1 cells) is cultured to an appropriate confluency.

  • Cell Preparation: Cells are harvested and resuspended in a physiological buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) is added to the cell suspension and incubated for a further period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: The concentration-response curve for this compound's inhibition of the histamine-stimulated cAMP response is plotted. The IC₅₀ value is determined, and the Schild equation can be used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Conclusion

This compound is a well-characterized, potent, and selective histamine H₂ receptor antagonist with the significant advantage of being able to penetrate the central nervous system. Its properties have made it an indispensable tool in neuroscience research for elucidating the roles of central histamine H₂ receptors in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other H₂ receptor modulators.

References

Zolantidine's Role in Modulating Histamine Dynamics in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolantidine is a potent and selective histamine (B1213489) H2 receptor antagonist designed to penetrate the blood-brain barrier. This technical guide provides an in-depth analysis of this compound's pharmacological profile and its influence on histamine dynamics within the central nervous system. While demonstrating significant in vitro activity as both an H2 receptor antagonist and an inhibitor of histamine N-methyltransferase (HMT), its in vivo effects on brain histamine levels and metabolism are nuanced. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Histamine, a key neurotransmitter synthesized in the tuberomammillary nucleus of the hypothalamus, plays a crucial role in regulating various physiological functions in the brain, including wakefulness, cognition, and neuroinflammation. The actions of histamine are mediated by four distinct G protein-coupled receptors, H1, H2, H3, and H4. The H2 receptor, in particular, is known to be involved in neuronal excitation. This compound was developed as a tool to investigate the central roles of the H2 receptor, owing to its ability to cross the blood-brain barrier. This guide explores the intricate interactions of this compound with the brain's histaminergic system.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor and Enzyme Interactions of this compound

ParameterTissue/PreparationValueReference
H2 Receptor Antagonism
Apparent pA2Guinea-pig atrium7.46[1]
Apparent pA2Rat uterus7.26[1]
pKi (vs. Histamine-stimulated adenylate cyclase)Guinea-pig brain7.3[1]
Approx. pA2 (vs. Dimaprit-stimulated cAMP accumulation)Guinea-pig brain7.63[1]
pKi (vs. [3H]-tiotidine binding)Guinea-pig brain7.17[1]
Histamine N-Methyltransferase (HMT) Inhibition
KiRat brain2.3 µM[2]
KiRat kidney2.7 µM[2]

Table 2: In Vivo Effects of this compound in Rats

ParameterDosageEffectReference
Brain/Blood RatioInfusion1.45[1]
Whole Brain Histamine Levels0.1 to 100 mg/kg, s.c.No effect[2]
Whole Brain tele-Methylhistamine Levels0.1 to 100 mg/kg, s.c.No effect[2]
Brain HMT Activity0.1 to 100 mg/kg, s.c.No effect[2]
Brain Histamine Turnover0.1 to 25 mg/kg, s.c. (in pargyline-treated animals)No effect[2]

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs protein-coupled receptor. Upon activation by histamine, the Gs alpha subunit stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels and transcription factors, ultimately leading to a cellular response, typically neuronal excitation. This compound acts as a competitive antagonist at this receptor, blocking the initiation of this signaling cascade. In some neuronal populations, downstream effectors of H2 receptor activation include hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[3]

H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates HCN HCN Channels PKA->HCN Modulates Response Neuronal Excitation HCN->Response

Caption: this compound blocks the H2 receptor signaling cascade.
Histamine Metabolism and this compound's Dual Action

Histamine in the brain is primarily metabolized by histamine N-methyltransferase (HMT), which converts histamine to tele-methylhistamine. In vitro studies have shown that this compound can act as a competitive inhibitor of HMT. However, in vivo studies have not demonstrated a significant effect of this compound on brain histamine metabolism, suggesting that at therapeutic doses, its H2 receptor antagonism is the predominant mechanism of action in the central nervous system.

Histamine_Metabolism Histamine Histamine HMT Histamine N-Methyltransferase (HMT) Histamine->HMT Substrate tMH tele-Methylhistamine HMT->tMH Produces This compound This compound (in vitro) This compound->HMT Inhibits

Caption: In vitro inhibition of histamine metabolism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on brain histamine dynamics.

Measurement of Brain Histamine and tele-Methylhistamine Levels

This protocol outlines a general method for the quantification of histamine and its primary metabolite in brain tissue, adaptable for studies involving this compound administration.

Objective: To determine the concentrations of histamine and tele-methylhistamine in brain tissue samples from control and this compound-treated animals.

Materials:

  • Brain tissue homogenizer

  • Perchloric acid (PCA), 0.4 M

  • o-Phthaldialdehyde (OPA)

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column and fluorescence or electrochemical detector

  • Histamine and tele-methylhistamine standards

  • Internal standard (e.g., N-α-methylhistamine)

Procedure:

  • Tissue Preparation:

    • Sacrifice animals at a predetermined time point after this compound or vehicle administration.

    • Rapidly dissect the brain or specific brain regions on ice.

    • Weigh the tissue samples and homogenize in 10 volumes of ice-cold 0.4 M PCA.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Derivatization (for fluorescence detection):

    • To an aliquot of the supernatant, add the internal standard.

    • Adjust the pH to ~10.0 with NaOH.

    • Add OPA solution and allow the reaction to proceed in the dark for a specified time (e.g., 4 minutes).

    • Stop the reaction by adding an acid (e.g., phosphoric acid).

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the compounds using a C18 column with a suitable mobile phase (e.g., a gradient of sodium phosphate (B84403) buffer and methanol).

    • Detect the derivatized histamine and tele-methylhistamine using a fluorescence detector (e.g., excitation at 350 nm and emission at 450 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of histamine and tele-methylhistamine standards.

    • Calculate the concentrations in the brain tissue samples based on the peak areas relative to the standard curve and normalized to the internal standard and tissue weight.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Brain Tissue Dissection B Homogenization in PCA A->B C Centrifugation B->C D Supernatant Collection C->D E Derivatization with OPA D->E F HPLC Separation E->F G Fluorescence Detection F->G H Quantification G->H

Caption: Workflow for brain histamine and t-MH measurement.
In Vitro Histamine N-Methyltransferase (HMT) Activity Assay

This protocol describes a method to assess the inhibitory potential of this compound on HMT activity in vitro.

Objective: To determine the inhibitory constant (Ki) of this compound for HMT.

Materials:

  • Source of HMT (e.g., rat brain or kidney homogenate)

  • Histamine

  • S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as a methyl donor

  • This compound at various concentrations

  • Scintillation counter and vials

  • Phosphate buffer (pH 7.4)

Procedure:

  • Enzyme Preparation:

    • Prepare a homogenate of the tissue containing HMT in phosphate buffer.

    • Centrifuge to obtain a supernatant containing the enzyme.

  • Incubation:

    • In a reaction tube, combine the enzyme preparation, histamine, and varying concentrations of this compound.

    • Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding [3H]-SAM.

    • Incubate for a defined time (e.g., 20 minutes) at 37°C.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a borate (B1201080) buffer (pH 10).

    • Extract the radiolabeled product, [3H]-tele-methylhistamine, into an organic solvent (e.g., chloroform (B151607) or a toluene/isoamyl alcohol mixture).

  • Quantification:

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Evaporate the solvent and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the enzyme activity (amount of [3H]-tele-methylhistamine formed) against the concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).

    • Determine the Ki value using the Cheng-Prusoff equation, taking into account the concentration of histamine used in the assay.

Conclusion

This compound is a valuable pharmacological tool for probing the role of histamine H2 receptors in the brain. Its ability to penetrate the central nervous system allows for in vivo studies of H2 receptor function. While this compound demonstrates potent in vitro inhibition of HMT, this effect does not appear to translate to a significant alteration of brain histamine metabolism in vivo at the doses tested. The primary mechanism of action of this compound in the brain is therefore considered to be the competitive antagonism of H2 receptors. This guide provides a foundational understanding of this compound's complex interactions within the brain's histaminergic system, offering essential data and methodologies to inform future research and development efforts.

References

Preliminary In-Vitro Efficacy of Zolantidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolantidine (SK&F 95282) is a potent and selective histamine (B1213489) H2-receptor antagonist with the ability to penetrate the blood-brain barrier.[1][2] This document provides a comprehensive overview of the preliminary in-vitro studies that characterize the efficacy and mechanism of action of this compound. The data presented herein summarizes its antagonist activity at the H2 receptor and its inhibitory effects on histamine N-methyltransferase (HMT). Detailed experimental protocols for the key assays are provided to enable replication and further investigation.

Core Efficacy Data

The in-vitro efficacy of this compound has been quantified through various assays, demonstrating its potent antagonism of the histamine H2 receptor and its inhibitory action on histamine N-methyltransferase (HMT).

Table 1: Histamine H2-Receptor Antagonist Activity of this compound
ParameterTissue/AssaySpeciesValueReference
Apparent pA2AtriumGuinea-pig7.46[1]
Apparent pA2UterusRat7.26[1]
pKiHistamine-stimulated adenylate cyclaseGuinea-pig Brain7.3[1]
Approx. pA2Dimaprit-stimulated cAMP accumulationGuinea-pig Brain7.63[1]
pKi[3H]-tiotidine bindingGuinea-pig Brain7.17[1]
Table 2: Inhibitory Activity of this compound against Histamine N-Methyltransferase (HMT)
ParameterTissueSpeciesValue (µM)Reference
KiBrainRat2.3
KiKidneyRat2.7

Signaling Pathway and Mechanism of Action

This compound exerts its primary effect as a competitive antagonist at the histamine H2 receptor. In doing so, it blocks the downstream signaling cascade initiated by histamine. The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By competitively binding to the H2 receptor, this compound prevents this cascade. Additionally, this compound has been shown to be a competitive inhibitor of histamine N-methyltransferase (HMT), an enzyme responsible for the metabolism of histamine.

Histamine H2 Receptor Signaling Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H2R Binds and Activates This compound This compound This compound->H2R Competitively Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Histamine H2 receptor signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize the efficacy of this compound.

Determination of pA2 in Isolated Guinea-Pig Atrium

This protocol describes the determination of the antagonist potency (pA2) of this compound on histamine H2 receptors in spontaneously beating guinea-pig right atria.

  • Tissue Preparation:

    • Male guinea pigs (300-400g) are euthanized by cervical dislocation.

    • The heart is rapidly excised, and the right atrium is dissected and mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2.

    • The atrial contractions are recorded isometrically using a force-displacement transducer.

  • Experimental Procedure:

    • The preparation is allowed to equilibrate for 60 minutes.

    • A cumulative concentration-response curve to histamine is obtained by adding histamine in increasing concentrations (e.g., 10^-8 to 10^-4 M).

    • The tissue is washed and allowed to recover to baseline.

    • This compound is added to the organ bath at a fixed concentration and allowed to incubate for 30 minutes.

    • A second cumulative concentration-response curve to histamine is obtained in the presence of this compound.

    • The process is repeated with increasing concentrations of this compound.

  • Data Analysis:

    • The dose ratios are calculated from the shift in the EC50 values of the histamine concentration-response curves in the absence and presence of this compound.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The pA2 value is determined as the x-intercept of the Schild regression line.

pA2 Determination Workflow start Start tissue_prep Isolate Guinea-Pig Right Atrium start->tissue_prep mount Mount in Organ Bath & Equilibrate tissue_prep->mount histamine_crc1 Obtain Histamine Concentration-Response Curve (CRC) mount->histamine_crc1 wash Wash & Recover histamine_crc1->wash add_this compound Add this compound & Incubate wash->add_this compound histamine_crc2 Obtain Histamine CRC in presence of this compound add_this compound->histamine_crc2 repeat_this compound Repeat with different This compound concentrations histamine_crc2->repeat_this compound repeat_this compound->add_this compound Yes data_analysis Calculate Dose Ratios & Construct Schild Plot repeat_this compound->data_analysis No pA2 Determine pA2 Value data_analysis->pA2 end End pA2->end

Workflow for the determination of pA2 value of this compound in isolated guinea-pig atrium.

Histamine-Stimulated Adenylate Cyclase Assay

This assay measures the ability of this compound to inhibit the histamine-induced production of cAMP in guinea-pig brain tissue.

  • Membrane Preparation:

    • Guinea-pig cerebral cortex is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in assay buffer.

  • Assay Procedure:

    • The reaction is carried out in a final volume of 200 µL containing the membrane preparation, ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.

    • Varying concentrations of this compound are pre-incubated with the membranes for 15 minutes at 30°C.

    • The reaction is initiated by the addition of histamine.

    • The incubation is carried out for 10 minutes at 30°C and terminated by heating.

    • The amount of cAMP produced is determined using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

  • Data Analysis:

    • The concentration of this compound that causes a 50% inhibition of the histamine-stimulated cAMP production (IC50) is determined.

    • The pKi value is calculated from the IC50 value using the Cheng-Prusoff equation.

[3H]-Tiotidine Binding Assay

This radioligand binding assay directly measures the affinity of this compound for the histamine H2 receptor.

  • Membrane Preparation:

    • As described in section 3.2.1.

  • Assay Procedure:

    • The binding assay is performed in a final volume of 250 µL containing the membrane preparation, a fixed concentration of [3H]-tiotidine (a selective H2-receptor antagonist radioligand), and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H2-receptor antagonist (e.g., cimetidine).

    • The mixture is incubated for 30 minutes at 25°C.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that displaces 50% of the specific binding of [3H]-tiotidine (IC50) is determined.

    • The pKi value is calculated from the IC50 value using the Cheng-Prusoff equation.

Histamine N-Methyltransferase (HMT) Inhibition Assay

This assay determines the inhibitory potency of this compound on the HMT enzyme.

  • Enzyme Preparation:

    • A crude preparation of HMT is obtained from rat kidney or brain homogenates.

  • Assay Procedure:

    • The reaction mixture contains the enzyme preparation, histamine, and S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as the methyl donor, in a suitable buffer.

    • Varying concentrations of this compound are pre-incubated with the enzyme.

    • The reaction is initiated by the addition of [3H]-SAM and incubated at 37°C.

    • The reaction is stopped by the addition of a strong base.

    • The radiolabeled product, [3H]-tele-methylhistamine, is extracted into an organic solvent.

    • The radioactivity in the organic phase is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that causes a 50% inhibition of HMT activity (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.

Conclusion

The preliminary in-vitro data for this compound strongly support its characterization as a potent and selective histamine H2-receptor antagonist. Its ability to also inhibit histamine N-methyltransferase suggests a dual mechanism of action that warrants further investigation. The detailed protocols provided in this guide offer a foundation for continued research and development of this compound as a potential therapeutic agent.

References

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of Zolantidine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential principles and methodologies for exploring the pharmacokinetics of Zolantidine, a potent, brain-penetrating histamine (B1213489) H2-receptor antagonist, in various animal models. While specific public domain data on the complete pharmacokinetic profile of this compound is limited, this document outlines the established experimental protocols and data analysis workflows necessary for such a preclinical investigation.

Introduction to this compound Pharmacokinetics

This compound distinguishes itself as a histamine H2-receptor antagonist with the ability to cross the blood-brain barrier.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for predicting its therapeutic efficacy and potential central nervous system effects. Preclinical pharmacokinetic studies in relevant animal models, such as rats, dogs, and monkeys, are critical for determining key parameters that inform clinical trial design. The primary goal of these studies is to characterize the time course of this compound concentration in the body and to identify its metabolites and routes of elimination.

Quantitative Pharmacokinetic Data

While comprehensive public data on this compound's pharmacokinetics is scarce, one key piece of information has been published regarding its distribution in rats.

Table 1: Reported Distribution of this compound in Rats

ParameterValueAnimal ModelRoute of AdministrationSource
Brain/Blood Ratio1.45RatInfusion[1][2]

This brain/blood ratio greater than 1 suggests that this compound effectively penetrates the central nervous system.[1][2] To build a complete pharmacokinetic profile, further studies would be required to determine the parameters outlined in the hypothetical data table below.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Animal Models

ParameterRatDogMonkey
Cmax (ng/mL) Data not availableData not availableData not available
Tmax (h) Data not availableData not availableData not available
AUC (0-t) (ng*h/mL) Data not availableData not availableData not available
Half-life (t1/2) (h) Data not availableData not availableData not available
Clearance (CL) (L/h/kg) Data not availableData not availableData not available
Volume of Distribution (Vd) (L/kg) Data not availableData not availableData not available
Bioavailability (%) Data not availableData not availableData not available

Experimental Protocols

The following sections detail the standardized methodologies required to conduct a thorough pharmacokinetic investigation of this compound in animal models.

Animal Models and Husbandry
  • Species: Male and female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used.

  • Acclimation: Animals should be acclimated to the laboratory environment for a minimum of one week prior to the study.

  • Housing: Animals should be housed in controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water, except for fasting periods prior to drug administration.

Drug Administration
  • Formulation: this compound should be formulated in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol) for the intended route of administration.

  • Routes of Administration:

    • Intravenous (IV) Bolus: To determine intrinsic clearance and volume of distribution.

    • Oral (PO) Gavage: To assess oral bioavailability and absorption rate.

  • Dose Levels: At least three dose levels are typically used to assess dose proportionality.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). The use of sparse sampling or composite data designs can be employed, especially in smaller animals like rats, to minimize stress and blood loss.

  • Matrix: Plasma, obtained by centrifuging blood samples collected in tubes containing an appropriate anticoagulant (e.g., EDTA), is the most common matrix for analysis.

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

Bioanalytical Method

A robust and validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices. While a specific method for this compound is not publicly available, a typical approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would involve the following steps:

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma samples.

  • Chromatographic Separation: Use of a C18 reverse-phase HPLC column with a suitable mobile phase to separate this compound from endogenous matrix components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for this compound detection and quantification.

  • Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Metabolism and Excretion

The metabolic fate of this compound has not been extensively reported. However, based on the metabolism of other histamine H2-receptor antagonists, such as etintidine (B1496172) and loratadine (B1675096), it is plausible that this compound undergoes Phase I and Phase II metabolic transformations.[3][4]

  • Potential Metabolic Pathways:

    • Phase I: Oxidation (e.g., N-oxidation, S-oxidation), hydroxylation, and demethylation, primarily mediated by cytochrome P450 enzymes in the liver.

    • Phase II: Glucuronidation or sulfation of the parent drug or its Phase I metabolites to form more water-soluble conjugates.

  • Excretion Routes: The primary routes of excretion for this compound and its metabolites are likely to be via urine and feces. Mass balance studies using radiolabeled this compound can definitively determine the routes and extent of excretion.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Analytical Phase Animal_Acclimation Animal Acclimation Dosing Drug Administration (IV & PO) Animal_Acclimation->Dosing Formulation This compound Formulation Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Excreta_Collection Urine & Feces Collection (Metabolic Cages) Dosing->Excreta_Collection Sample_Processing Plasma & Tissue Sample Processing Sampling->Sample_Processing Excreta_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->Data_Analysis

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study of this compound.

Histamine H2 Receptor Signaling Pathway

H2_Receptor_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Agonist This compound This compound This compound->H2R Antagonist G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased gastric acid secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: The signaling pathway of the histamine H2 receptor and the antagonistic action of this compound.

Proposed Metabolic Pathway of this compound

Zolantidine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Oxidized_Metabolite Oxidized Metabolite (e.g., N-oxide, S-oxide) This compound->Oxidized_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Excretion Excretion (Urine & Feces) This compound->Excretion Unchanged Glucuronide_Conjugate Glucuronide Conjugate Oxidized_Metabolite->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: A proposed metabolic pathway for this compound based on analogous H2-receptor antagonists.

References

Zolantidine: An In-Depth Technical Review of a Brain-Penetrating Histamine H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pharmacological Profile

Zolantidine is a benzothiazole (B30560) derivative that acts as a competitive antagonist at histamine (B1213489) H2-receptors.[1][2][4] It has demonstrated potent activity in both peripheral and central tissues.

Quantitative Pharmacological Data
ParameterSpecies/TissueValueReference
H2-Receptor Antagonism (pA2) Guinea-pig atrium7.46[1][2]
Rat uterus7.26[1][2]
Guinea-pig brain (cyclic AMP accumulation)~7.63[1][3][5]
Inhibition of Histamine-Stimulated Adenylate Cyclase (pKi) Guinea-pig brain7.3[1][3][5]
Binding Affinity ([3H]-tiotidine binding, pKi) Guinea-pig brain7.17[1][3][5]
Brain/Blood Ratio Rat1.45[1][2][3]
Inhibition of Histamine N-Methyltransferase (HMT) (Ki) Rat Brain2.3 µM[6]
Rat Kidney2.7 µM[6]
Selectivity

This compound is reported to be at least 30-fold more potent at H2-receptors compared to other peripheral and central receptors investigated.[1][2][3]

Experimental Protocols

Detailed experimental protocols for specific safety and toxicity studies on this compound are not available in the public domain. However, based on the pharmacological studies, the following methodologies were employed:

H2-Receptor Antagonism in Isolated Tissues (Guinea-Pig Atrium and Rat Uterus)
  • Objective: To determine the potency of this compound as an H2-receptor antagonist in peripheral tissues.

  • Method:

    • Isolated guinea-pig atria and rat uteri were suspended in organ baths containing appropriate physiological salt solutions and maintained at a constant temperature.

    • Cumulative concentration-response curves to histamine were obtained in the absence and presence of increasing concentrations of this compound.

    • The antagonistic effect was quantified by calculating the apparent pA2 values from Schild plots.[1][2]

H2-Receptor Antagonism in Brain Tissue
  • Objective: To assess the central H2-receptor blocking activity of this compound.

  • Methods:

    • Histamine-Stimulated Adenylate Cyclase Inhibition: The ability of this compound to inhibit the histamine-induced stimulation of adenylate cyclase activity was measured in guinea-pig brain homogenates. The pKi was determined from the inhibition curve.[1][3][5]

    • Dimaprit-Stimulated Cyclic AMP Accumulation: The antagonism of dimaprit (B188742) (a selective H2-agonist) stimulated cyclic AMP accumulation was assessed in brain tissue preparations. The approximate pA2 value was calculated.[1][3][5]

    • Radioligand Binding Assay: The affinity of this compound for H2-receptors was determined by its ability to compete with the binding of the radiolabeled H2-antagonist [3H]-tiotidine to guinea-pig brain membranes. The pKi was calculated from the displacement curve.[1][3][5]

Brain Penetration Study
  • Objective: To determine the ability of this compound to cross the blood-brain barrier.

  • Method:

    • This compound was infused into rats.

    • At plateau, concentrations of this compound in the brain and blood were measured.

    • The brain/blood concentration ratio was calculated to be 1.45.[1][2][3]

Signaling Pathway and Experimental Workflow

cluster_0 Histamine H2-Receptor Signaling Histamine Histamine H2R H2-Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates This compound This compound This compound->H2R Blocks AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Histamine H2-Receptor Signaling Pathway and Antagonism by this compound.

cluster_workflow Generic Preclinical Safety Assessment Workflow DoseRangeFinding Dose Range-Finding (Acute Toxicity) RepeatDose Repeat-Dose Toxicity (Sub-chronic/Chronic) DoseRangeFinding->RepeatDose Informs Dose Selection ADME ADME (Absorption, Distribution, Metabolism, Excretion) DoseRangeFinding->ADME SafetyPharm Safety Pharmacology (Core Battery: CNS, CVS, Respiratory) RepeatDose->SafetyPharm Genotoxicity Genotoxicity (Ames, Chromosomal Aberration, Micronucleus) RepeatDose->Genotoxicity ReproTox Reproductive & Developmental Toxicity RepeatDose->ReproTox Report Integrated Safety Report for IND RepeatDose->Report SafetyPharm->Report Carcinogenicity Carcinogenicity (Long-term rodent studies) Genotoxicity->Carcinogenicity Positive results may trigger Genotoxicity->Report Carcinogenicity->Report ReproTox->Report ADME->Report

Caption: A general workflow for preclinical safety and toxicity assessment of a new chemical entity.

Initial Safety and Toxicity Profile

There is a notable lack of publicly available data regarding the formal preclinical safety and toxicity evaluation of this compound. The available literature primarily focuses on its pharmacological effects.

Observed Effects in Pharmacological Studies
  • At the highest concentrations tested in isolated guinea pig cardiac preparations, this compound was observed to reduce basal heart rate and cardiac contractility.[4]

  • In studies with rhesus monkeys, this compound administered subcutaneously at 0.75 mg/kg every 30 minutes did not demonstrate any effect on baseline nociceptive responses.[7]

  • In rats, subcutaneous doses of this compound dimaleate up to 100 mg/kg did not alter whole brain levels of histamine or its metabolite tele-methylhistamine, nor did it affect brain histamine N-methyltransferase (HMT) activity in vivo.[6]

  • Studies in rats with doses up to 8.0 mg/kg showed no significant effects on any sleep parameters examined.[8]

Gaps in the Safety and Toxicity Profile

A comprehensive preclinical safety assessment is crucial for the development of any pharmaceutical compound.[9] Based on standard regulatory guidelines, the following studies would be necessary to establish the initial safety and toxicity profile of this compound:

  • Acute Toxicity Studies: To determine the effects of single high doses and to identify the maximum tolerated dose (MTD).[9][10][11] These studies are typically conducted in at least two species, often a rodent and a non-rodent.[9]

  • Repeat-Dose Toxicity Studies: To evaluate the toxicological effects after repeated administration over a defined period (e.g., 14-day, 28-day, or 90-day studies).[11][12][13] These studies are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).[12][13]

  • Safety Pharmacology: To investigate the potential undesirable pharmacodynamic effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[14]

  • Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the compound to induce mutations or chromosomal damage.[15][16][17]

  • Carcinogenicity Studies: Long-term studies in animals to evaluate the tumorigenic potential of the compound.[15][16][18]

  • Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.

Conclusion

This compound is a well-characterized, brain-penetrating histamine H2-receptor antagonist that has served as an important research tool. However, its publicly available safety and toxicity profile is very limited. The development of this compound for any potential therapeutic application would necessitate a comprehensive preclinical safety and toxicology program compliant with international regulatory guidelines to thoroughly characterize its safety profile. The existing pharmacological data provides a foundation for predicting some potential physiological effects, but it cannot substitute for formal toxicology studies.

References

Zolantidine: A Technical Guide for its Application as a Pharmacological Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolantidine (SK&F 95282) is a potent and selective histamine (B1213489) H2-receptor antagonist with the significant advantage of being able to penetrate the blood-brain barrier.[1][2][3][4][5] This characteristic makes it an invaluable tool for investigating the physiological and pathological roles of histamine in the central nervous system (CNS).[1][2][4][5] This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its use, and its applications in neuroscience research.

Pharmacological Profile

This compound is a benzothiazole (B30560) derivative that acts as a competitive antagonist at histamine H2-receptors.[1][3][6] Its high selectivity for H2-receptors over other receptor types, coupled with its ability to access the CNS, distinguishes it from other H2-receptor antagonists like ranitidine.[1][2][7]

Mechanism of Action

This compound competitively inhibits the binding of histamine to H2-receptors, thereby blocking downstream signaling pathways. A primary mechanism of H2-receptor signaling is the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4] this compound effectively antagonizes this process.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Antagonist Potency

ParameterTissue/AssaySpeciesValueReference
Apparent pA2AtriumGuinea Pig7.46[1][4]
Apparent pA2UterusRat7.26[1][4]
pKi (vs. [3H]-tiotidine)BrainGuinea Pig7.17[1][4]
pKi (vs. histamine-stimulated adenylate cyclase)BrainGuinea Pig7.3[1][4]
Approx. pA2 (vs. dimaprit-stimulated cAMP accumulation)BrainGuinea Pig7.63[1][4]
Ki (vs. histamine N-methyltransferase)BrainRat2.3 µM[6]
Ki (vs. histamine N-methyltransferase)KidneyRat2.7 µM[6]

Table 2: In Vivo Data

ParameterSpeciesValueReference
Brain/Blood RatioRat1.45[1][2][4]

Table 3: Selectivity Profile

Receptor TypePotency vs. H2-ReceptorReference
Other peripheral and central receptorsAt least 30-fold less potent[1][2][3][4]

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol is based on the competitive binding of this compound with [3H]-tiotidine to H2-receptors in guinea pig brain homogenates.[1][4]

Objective: To determine the binding affinity (Ki) of this compound for histamine H2-receptors.

Materials:

  • Guinea pig brain tissue

  • [3H]-tiotidine (radioligand)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

Procedure:

  • Prepare a crude membrane fraction from guinea pig brain tissue by homogenization and centrifugation.

  • Resuspend the membrane pellet in incubation buffer.

  • In a series of tubes, add a fixed concentration of [3H]-tiotidine and varying concentrations of this compound.

  • Initiate the binding reaction by adding the membrane preparation to the tubes.

  • Incubate at a specified temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

In Vitro: Histamine-Stimulated Adenylate Cyclase Assay

This protocol measures the ability of this compound to inhibit histamine-induced cAMP production in guinea pig brain tissue.[1][4]

Objective: To determine the functional antagonist potency (pKi) of this compound at H2-receptors.

Materials:

  • Guinea pig brain tissue

  • Histamine

  • This compound

  • ATP

  • cAMP standard

  • Assay buffer (containing phosphodiesterase inhibitors like IBMX)

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

  • Prepare brain tissue homogenates as described in the radioligand binding assay.

  • Pre-incubate the homogenates with varying concentrations of this compound.

  • Stimulate adenylate cyclase activity by adding a fixed concentration of histamine and ATP.

  • Incubate for a specified time at a controlled temperature.

  • Terminate the reaction by heating or adding a stop solution.

  • Centrifuge to pellet the protein.

  • Measure the amount of cAMP in the supernatant using a suitable cAMP assay kit.

  • Plot the concentration-response curve for this compound's inhibition of histamine-stimulated cAMP production to determine the IC50 and subsequently the pKi.

In Vivo: Assessment of Brain Penetration

This protocol describes a method to determine the brain/blood concentration ratio of this compound in rats.[1][2][4]

Objective: To confirm the brain penetration of this compound.

Materials:

  • Male rats (specify strain, e.g., Sprague-Dawley)

  • This compound

  • Vehicle for administration (e.g., saline)

  • Analytical method for quantifying this compound (e.g., HPLC-MS/MS)

Procedure:

  • Administer this compound to rats via a continuous intravenous infusion to achieve a steady-state plasma concentration.

  • At the end of the infusion period, collect blood samples and immediately euthanize the animals.

  • Rapidly dissect the brain tissue.

  • Process both blood (to obtain plasma or serum) and brain tissue samples for analysis.

  • Quantify the concentration of this compound in both brain and blood samples using a validated analytical method.

  • Calculate the brain/blood ratio by dividing the concentration of this compound in the brain by its concentration in the blood.

Visualizations

Signaling Pathway of H2-Receptor and this compound's Site of Action

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Histamine Histamine Histamine->H2R Binds to This compound This compound This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: H2-receptor signaling cascade and this compound's antagonism.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) B1 Prepare Brain Membranes B2 Incubate with [3H]-tiotidine & this compound B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 End End B5->End F1 Prepare Brain Homogenates F2 Pre-incubate with This compound F1->F2 F3 Stimulate with Histamine F2->F3 F4 Measure cAMP Levels F3->F4 F5 Calculate pKi F4->F5 F5->End Start Start Start->B1 Start->F1

Caption: Workflow for in vitro characterization of this compound.

Logical Framework for this compound as a Research Tool

Zolantidine_Logic Research_Question Investigating CNS effects of H2-receptor blockade? Brain_Penetration Brain Penetration Required? Research_Question->Brain_Penetration Yes Other_Mechanism Investigate Other Mechanisms Research_Question->Other_Mechanism No Use_this compound Use this compound Brain_Penetration->Use_this compound Yes Consider_Peripheral_Antagonist Consider Peripherally-restricted H2 Antagonist Brain_Penetration->Consider_Peripheral_Antagonist No

Caption: Decision tree for selecting this compound in research.

Applications in Research

This compound's ability to cross the blood-brain barrier makes it a powerful tool for elucidating the role of central histamine H2-receptors in various physiological and pathological processes.

  • Neuropharmacology: It has been used to study the involvement of H2-receptors in the regulation of sleep-wake cycles, although some studies have shown no significant effect of this compound on sleep parameters in rats.[8]

  • Pain Research: this compound has been instrumental in investigating the complex relationship between the histaminergic and opioid systems in nociception.[9] Studies have shown that it can modulate the antinociceptive effects of morphine, with its effects being dependent on the specific pain model and circadian rhythm.[9]

  • Histamine Dynamics: It has been employed to explore the impact of post-synaptic H2-receptor blockade on histamine turnover and metabolism in the brain.[6] Interestingly, despite being a competitive inhibitor of histamine N-methyltransferase in vitro, this compound did not alter brain histamine methylation or turnover in vivo.[6]

Conclusion

This compound is a well-characterized, potent, and selective brain-penetrating histamine H2-receptor antagonist.[1][2][3][4][5] Its unique pharmacological profile makes it an indispensable tool for researchers investigating the central roles of histamine. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols: Utilizing Zolantidine to Elucidate the Role of Histamine in Nociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a well-known mediator of allergic and inflammatory responses, also plays a significant role in the modulation of pain signals, a process known as nociception.[1] It exerts its effects through four distinct G-protein coupled receptors (H1, H2, H3, and H4).[1] The histamine H2 receptor, in particular, has been implicated in the central processing of pain. Zolantidine is a potent and selective histamine H2 receptor antagonist that can penetrate the blood-brain barrier, making it an invaluable tool for investigating the central mechanisms of histamine in nociception.[2][3] These application notes provide a comprehensive overview of the use of this compound in pain research, including detailed experimental protocols and a summary of key findings.

Mechanism of Action

This compound acts as a competitive antagonist at histamine H2 receptors.[2][3] In the context of nociception, histamine released in the central nervous system (CNS) can have complex effects, including both nociceptive and antinociceptive actions.[1] By blocking H2 receptors, this compound allows researchers to dissect the specific contribution of this receptor subtype to pain signaling pathways. Studies have shown that this compound can modulate the antinociceptive effects of opioids like morphine, suggesting a functional interaction between the histaminergic and opioid systems in pain modulation.[4][5][6]

Data Presentation

Table 1: Effects of this compound on Nociceptive Thresholds in Rodents
Animal ModelNociceptive TestThis compound Dose (mg/kg)Route of AdministrationEffect on NociceptionReference
Cholestatic RatsTail-Flick10, 20, 40Not specifiedIncreased tail-flick latencies (antinociception)[7]
RatsTail-Flick (with Morphine)Not specifiedNot specifiedInhibited morphine antinociception[4]
RatsHot Plate (with Morphine)Not specifiedNot specifiedInhibited morphine antinociception[4]
RatsJump TestNot specifiedNot specifiedInduced moderate antinociception[4]
RatsTail Pinch TestNot specifiedNot specifiedInduced mild antinociception[4]
Table 2: Effects of this compound on Morphine-Induced Antinociception in Rhesus Monkeys
Nociceptive TestThis compound Dose (mg/kg)Morphine Dose (mg/kg)Route of AdministrationEffect on Morphine AntinociceptionReference
Not specified0.75 (every 30 min)1.0s.c.Completely attenuated[6]
Not specified0.75 (every 30 min)3-10s.c.No effect[6]

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Thermal Nociception in Rats (Tail-Flick Test)

Objective: To assess the intrinsic antinociceptive effect of this compound and its modulation of opioid-induced analgesia using the tail-flick test.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound dimaleate

  • Morphine sulfate

  • Saline solution (0.9% NaCl)

  • Tail-flick analgesia meter

  • Animal restraints

Procedure:

  • Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Latency Measurement: Determine the baseline tail-flick latency for each rat by applying a radiant heat source to the ventral surface of the tail. The latency is the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration:

    • This compound Group: Administer this compound at desired doses (e.g., 10, 20, 40 mg/kg) via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).

    • Morphine Group: Administer morphine at a standard analgesic dose.

    • Combination Group: Administer this compound at a specific time point before morphine administration.

    • Control Group: Administer an equivalent volume of saline.

  • Post-Treatment Latency Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Investigation of this compound's Effect on Cholestatic Analgesia in Rats

Objective: To determine the role of histamine H2 receptors in the modulation of nociception in a cholestatic pain model using this compound.[7]

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Surgical instruments for bile duct ligation

  • Anesthetics (e.g., ketamine/xylazine)

  • Tail-flick analgesia meter

Procedure:

  • Induction of Cholestasis:

    • Anesthetize the rats.

    • Perform a midline laparotomy to expose the common bile duct.

    • Ligate the bile duct in two places and transect it between the ligatures.

    • Suture the abdominal wall and allow the animals to recover. Sham-operated animals undergo the same procedure without bile duct ligation.

  • Post-Operative Recovery: Allow a recovery period of several days.

  • Baseline and Post-Surgical Nociceptive Testing: Measure baseline tail-flick latencies before surgery and then again after recovery to confirm the development of cholestasis-associated analgesia (increased latency in cholestatic rats compared to sham).

  • Drug Administration: Administer this compound (10, 20, and 40 mg/kg) or saline to both cholestatic and sham-operated rats.[7]

  • Nociceptive Testing: Measure tail-flick latencies at various time points after drug administration.

  • Data Analysis: Compare the tail-flick latencies between the different treatment groups using appropriate statistical analyses.

Visualizations

Histamine_Nociception_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Tissue Injury Tissue Injury Mast Cell Mast Cell Tissue Injury->Mast Cell activates Histamine Release (PNS) Histamine Release (PNS) Mast Cell->Histamine Release (PNS) releases Nociceptor Nociceptor Histamine Release (PNS)->Nociceptor sensitizes Histamine Release (CNS) Histamine Release (CNS) Nociceptor->Histamine Release (CNS) Signal to CNS H2 Receptor H2 Receptor Histamine Release (CNS)->H2 Receptor activates Pain Modulation Pain Modulation H2 Receptor->Pain Modulation This compound This compound This compound->H2 Receptor blocks Pain Perception Pain Perception Pain Modulation->Pain Perception

Caption: Histamine's dual role in nociception and the action of this compound.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Groups cluster_Measurement Data Collection & Analysis Animal Acclimation Animal Acclimation Baseline Nociceptive Measurement Baseline Nociceptive Measurement Animal Acclimation->Baseline Nociceptive Measurement Vehicle Control Vehicle Control Baseline Nociceptive Measurement->Vehicle Control Random Assignment This compound This compound Baseline Nociceptive Measurement->this compound Random Assignment Positive Control (e.g., Morphine) Positive Control (e.g., Morphine) Baseline Nociceptive Measurement->Positive Control (e.g., Morphine) Random Assignment This compound + Positive Control This compound + Positive Control Baseline Nociceptive Measurement->this compound + Positive Control Random Assignment Post-treatment Nociceptive Measurement Post-treatment Nociceptive Measurement Vehicle Control->Post-treatment Nociceptive Measurement This compound->Post-treatment Nociceptive Measurement Positive Control (e.g., Morphine)->Post-treatment Nociceptive Measurement This compound + Positive Control->Post-treatment Nociceptive Measurement Data Analysis Data Analysis Post-treatment Nociceptive Measurement->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

Caption: Workflow for assessing this compound's effect on nociception.

References

Application Note & Protocol: Administration of Zolantidine for Sleep Analysis in a Rodent Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Zolantidine" is not a recognized pharmaceutical agent in scientific literature. The following Application Note and Protocol is a generalized template for the administration of a hypothetical novel compound in rat sleep studies. The data presented is illustrative and not derived from actual experimental results.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the administration and evaluation of the hypothetical novel compound, this compound, in a rat model of sleep. The primary objective is to assess the soporific efficacy of this compound by quantifying its effects on sleep architecture, including sleep latency, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep. The protocol outlines procedures for animal preparation, surgical implantation of recording electrodes, drug administration, and electrophysiological data acquisition and analysis.

Experimental Protocols

1. Animal Model and Housing

  • Species: Male Sprague-Dawley rats

  • Age: 8-10 weeks

  • Weight: 250-300g

  • Housing: Animals should be individually housed in transparent polycarbonate cages within a sound-attenuated, temperature-controlled recording chamber.

  • Light/Dark Cycle: A strict 12-hour light/12-hour dark cycle (e.g., lights on at 7:00 AM, lights off at 7:00 PM) should be maintained.

  • Acclimatization: Animals should be allowed to acclimatize to the housing and recording conditions for at least 7 days prior to any experimental procedures. Food and water are to be provided ad libitum.

2. Surgical Implantation of EEG/EMG Electrodes

  • Anesthesia: Rats are anesthetized with isoflurane (B1672236) (2-3% in oxygen) or a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • The animal is placed in a stereotaxic frame.

    • The scalp is incised to expose the skull.

    • Four stainless steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording (two frontal, two parietal).

    • Two flexible, insulated stainless steel wire electrodes are inserted into the nuchal (neck) muscles for electromyogram (EMG) recording.

    • The electrode assembly is secured to the skull with dental cement.

  • Post-Operative Care:

    • Administer analgesic (e.g., carprofen) for 3 days post-surgery.

    • Allow a recovery period of at least 7-10 days before any sleep recordings.

3. This compound Administration

  • Formulation: this compound is dissolved in a vehicle solution (e.g., 0.9% saline with 5% Tween 80).

  • Route of Administration: Intraperitoneal (IP) injection or oral gavage (PO).

  • Dosing: A dose-response study is recommended. For this hypothetical study, doses of 1, 5, and 10 mg/kg are used. A vehicle control group is mandatory.

  • Timing: Dosing should occur at the beginning of the light phase (inactive period for rats) to assess sleep-inducing effects.

4. Sleep Recording and Analysis

  • Data Acquisition:

    • EEG and EMG signals are continuously recorded for at least 6 hours post-administration using a polygraphic data acquisition system.

    • Signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized.

  • Sleep Scoring:

    • The recording is divided into 10-second epochs.

    • Each epoch is scored as Wake, NREM sleep, or REM sleep based on the EEG and EMG characteristics.

      • Wake: Low-amplitude, high-frequency EEG; high EMG activity.

      • NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; reduced EMG activity.

      • REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (lowest EMG activity).

Data Presentation

The following tables summarize the hypothetical dose-dependent effects of this compound on key sleep parameters in rats.

Table 1: Effect of this compound on Sleep Latency

Treatment GroupDose (mg/kg)Latency to NREM Sleep (minutes)Latency to REM Sleep (minutes)
Vehicle025.4 ± 3.165.2 ± 5.8
This compound118.2 ± 2.560.1 ± 6.2
This compound510.5 ± 1.955.8 ± 4.7
This compound106.3 ± 1.250.3 ± 4.1

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Total Sleep Time (First 6 Hours Post-Dose)

Treatment GroupDose (mg/kg)Total NREM Sleep (minutes)Total REM Sleep (minutes)Total Sleep Time (minutes)
Vehicle0180.6 ± 12.535.2 ± 4.1215.8 ± 15.3
This compound1210.3 ± 10.838.1 ± 3.9248.4 ± 13.1
This compound5255.9 ± 14.242.5 ± 4.5298.4 ± 16.8
This compound10290.1 ± 11.745.3 ± 3.8335.4 ± 14.2

Data are presented as mean ± SEM.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis p1 Animal Acclimatization (7 days) p2 EEG/EMG Electrode Surgical Implantation p1->p2 p3 Post-Surgical Recovery (7-10 days) p2->p3 e1 Baseline Sleep Recording (24h) p3->e1 e2 This compound/Vehicle Admin (IP or PO at Light Onset) e1->e2 e3 Post-Dose Sleep Recording (6 hours) e2->e3 a1 Sleep Scoring (Wake, NREM, REM) e3->a1 a2 Quantify Sleep Parameters (Latency, Duration) a1->a2 a3 Statistical Analysis a2->a3 signaling_pathway This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Binds to Allosteric Site Neuron Postsynaptic Neuron Cl_ion Cl- Influx GABA_A->Cl_ion Enhances Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation / Sleep Reduced_Excitability->Sedation

Application of Zolantidine in Studies of Morphine Antinociception: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolantidine is a potent and selective histamine (B1213489) H2 receptor antagonist known for its ability to penetrate the blood-brain barrier.[1] This property makes it a valuable pharmacological tool for investigating the role of the central histaminergic system in various physiological processes, including nociception. Studies have demonstrated that this compound can modulate the analgesic effects of opioids, such as morphine.[2][3][4] These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for researchers studying the interaction between this compound and morphine-induced antinociception. The findings strongly suggest that the central nervous system's histamine H2 receptors are involved in the expression of morphine's analgesic effects.[4][5]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effect of this compound on morphine-induced antinociception.

Table 1: Effect of this compound on Morphine Antinociception in Rhesus Monkeys

Animal ModelMorphine Dose (mg/kg)This compound Dose (mg/kg, s.c.)Effect on Morphine AntinociceptionReference
Rhesus Monkeys1.00.75 (given every 30 min)Complete attenuation[2][3]
3.0 - 10.00.75 (given every 30 min)No effect[2][3]

Table 2: Effect of this compound on Morphine Antinociception in Rats

Animal ModelNociceptive TestMorphine DoseThis compound Dose (µmol/kg, s.c.)Effect on Morphine AntinociceptionReference
RatsTail-Flick TestNot specified0.03 - 1.6Dose-related inhibition[5]
RatsHot-Plate TestNot specified0.03 - 1.6Dose-related inhibition[5]

Signaling Pathway

The proposed mechanism for the interaction between morphine and this compound involves the interplay between the opioidergic and histaminergic systems in the central nervous system. Morphine, acting on mu-opioid receptors, is thought to lead to the activation of central histamine H2 receptors, contributing to its antinociceptive effect. This compound, by blocking these H2 receptors, attenuates the analgesic action of morphine.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Morphine Morphine Mu_Opioid_Receptor Mu-Opioid Receptor Morphine->Mu_Opioid_Receptor Ca_Channel_Inhibition Inhibition of Ca2+ Channels Mu_Opioid_Receptor->Ca_Channel_Inhibition K_Channel_Activation Activation of K+ Channels Mu_Opioid_Receptor->K_Channel_Activation Histamine_Release Histamine Release Mu_Opioid_Receptor->Histamine_Release Leads to Vesicle_Fusion_Inhibition Inhibition of Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_Channel_Inhibition->Vesicle_Fusion_Inhibition K_Channel_Activation->Vesicle_Fusion_Inhibition Antinociception Antinociception Vesicle_Fusion_Inhibition->Antinociception H2_Receptor Histamine H2 Receptor Histamine_Release->H2_Receptor Activates AC_Activation Adenylate Cyclase Activation H2_Receptor->AC_Activation This compound This compound This compound->H2_Receptor Blocks cAMP_Increase Increased cAMP AC_Activation->cAMP_Increase PKA_Activation PKA Activation cAMP_Increase->PKA_Activation PKA_Activation->Antinociception

Caption: Proposed signaling pathway of morphine antinociception and this compound's mechanism of action.

Experimental Workflows

A typical experimental workflow for assessing the effect of this compound on morphine antinociception is depicted below.

G start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Nociceptive Testing (e.g., Tail-Flick or Hot-Plate) acclimatization->baseline grouping Random Assignment to Treatment Groups baseline->grouping vehicle_morphine Group 1: Vehicle + Morphine grouping->vehicle_morphine zolantidine_morphine Group 2: This compound + Morphine grouping->zolantidine_morphine zolantidine_saline Group 3: This compound + Saline grouping->zolantidine_saline vehicle_saline Group 4: Vehicle + Saline grouping->vehicle_saline drug_admin Drug Administration (e.g., s.c. injection) vehicle_morphine->drug_admin zolantidine_morphine->drug_admin zolantidine_saline->drug_admin vehicle_saline->drug_admin post_drug_testing Post-Drug Nociceptive Testing (at various time points) drug_admin->post_drug_testing data_analysis Data Analysis (e.g., ED50 calculation, ANOVA) post_drug_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo antinociception studies.

Experimental Protocols

Tail-Flick Test (Rat Model)

This protocol is adapted from methodologies described in studies of morphine antinociception.

Objective: To assess the thermal pain threshold in rats following the administration of morphine and this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Tail-flick analgesia meter

  • Water bath maintained at 52°C

  • Morphine sulfate (B86663) solution

  • This compound dimaleate solution

  • Vehicle (e.g., sterile saline)

  • Subcutaneous injection needles and syringes

Procedure:

  • Acclimatization: House rats for at least one week before the experiment with ad libitum access to food and water. Handle the animals daily to minimize stress.

  • Baseline Measurement: Gently restrain the rat and immerse the distal 3-4 cm of the tail into the 52°C water bath. The latency to a rapid flick of the tail is recorded. A cut-off time of 10-15 seconds is imposed to prevent tissue damage. Repeat this measurement 2-3 times with a 5-minute interval and average the latencies to establish a baseline.

  • Drug Administration:

    • Administer this compound (e.g., 0.03-1.6 µmol/kg) or vehicle subcutaneously (s.c.).

    • After a predetermined time (e.g., 15 minutes), administer morphine (dose range) or vehicle s.c.

  • Post-Drug Measurement: At various time points after morphine administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 2.

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves for morphine in the presence and absence of this compound can be generated to determine ED50 values.

Hot-Plate Test (Mouse Model)

This protocol is based on general procedures for hot-plate analgesia assessment.

Objective: To evaluate the response to a thermal stimulus in mice treated with morphine and this compound.

Materials:

  • Male ddY mice (20-25 g)

  • Hot-plate analgesia meter set to 55 ± 0.5°C

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Morphine sulfate solution

  • This compound dimaleate solution

  • Vehicle (e.g., sterile saline)

  • Subcutaneous injection needles and syringes

Procedure:

  • Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Baseline Measurement: Place the mouse on the hot plate and start a timer. Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. The latency to the first clear sign of a pain response is recorded. A cut-off time of 30-60 seconds is used to prevent injury.

  • Drug Administration:

    • Administer this compound or vehicle subcutaneously (s.c.).

    • After a specified time, administer morphine or vehicle s.c. or intracerebroventricularly (i.c.v.).

  • Post-Drug Measurement: At defined intervals after morphine administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the %MPE as described for the tail-flick test. Compare the dose-response curves for morphine with and without this compound.

Conclusion

This compound serves as a critical tool for elucidating the role of central histamine H2 receptors in opioid-mediated antinociception.[2][4] The provided data and protocols offer a framework for researchers to design and execute studies aimed at further understanding this interaction. The inhibitory effect of this compound on morphine's analgesic properties highlights the complex interplay of neurotransmitter systems in pain modulation and may have implications for the development of novel analgesic strategies.

References

Synthetic Approaches for the Laboratory Preparation of Zolantidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Zolantidine, with the chemical name N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine, is a significant compound in neuropharmacological research due to its selective antagonism of the H₂ histamine (B1213489) receptor within the central nervous system. The synthesis of this compound involves the strategic connection of three key structural fragments: a 2-aminobenzothiazole (B30445) core, a piperidinomethylphenoxy group, and a propyl linker. The following sections detail a feasible synthetic strategy for the laboratory preparation of this compound.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be disconnected at the ether linkage and the amine bond of the propyl linker, leading to three key precursors: 2-aminobenzothiazole, 3-(piperidin-1-ylmethyl)phenol, and a three-carbon linker with appropriate functional groups for the planned coupling reactions.

A plausible forward synthesis, based on established chemical transformations, would involve the following key steps:

  • Synthesis of 3-(Piperidin-1-ylmethyl)phenol: This intermediate can be prepared via the Mannich reaction of phenol (B47542), formaldehyde (B43269), and piperidine.

  • Alkylation of 3-(Piperidin-1-ylmethyl)phenol: The phenolic hydroxyl group can be alkylated with a suitable three-carbon synthon, such as 1-bromo-3-chloropropane (B140262), to introduce the propyl linker.

  • Final Coupling with 2-Aminobenzothiazole: The resulting chloro-terminated intermediate is then coupled with 2-aminobenzothiazole to form the final product, this compound.

This proposed synthetic route is illustrated in the workflow diagram below.

Zolantidine_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Synthesis of Intermediate 2 cluster_step3 Step 3: Synthesis of this compound Phenol Phenol Mannich_Reaction Mannich Reaction Phenol->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Piperidine Piperidine Piperidine->Mannich_Reaction Intermediate1 3-(Piperidin-1-ylmethyl)phenol Mannich_Reaction->Intermediate1 BromoChloroPropane 1-Bromo-3-chloropropane Alkylation Williamson Ether Synthesis BromoChloroPropane->Alkylation Intermediate1_ref 3-(Piperidin-1-ylmethyl)phenol Intermediate1_ref->Alkylation Intermediate2 1-((3-(3-Chloropropoxy)phenyl)methyl)piperidine Alkylation->Intermediate2 Aminobenzothiazole 2-Aminobenzothiazole Final_Coupling Nucleophilic Substitution Aminobenzothiazole->Final_Coupling Intermediate2_ref 1-((3-(3-Chloropropoxy)phenyl)methyl)piperidine Intermediate2_ref->Final_Coupling This compound This compound Final_Coupling->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in the proposed synthesis of this compound. These protocols are based on standard laboratory procedures for similar reactions and should be adapted and optimized by the researcher.

Protocol 1: Synthesis of 3-(Piperidin-1-ylmethyl)phenol (Intermediate 1)

Materials:

  • Phenol (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Piperidine (1.1 eq)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve phenol in ethanol.

  • Cool the solution in an ice bath and slowly add piperidine, followed by the dropwise addition of aqueous formaldehyde solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Acidify the reaction mixture with HCl to pH 2-3.

  • Wash the aqueous layer with diethyl ether to remove any unreacted phenol.

  • Basify the aqueous layer with NaOH solution to pH 9-10, which should precipitate the product.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(piperidin-1-ylmethyl)phenol.

Protocol 2: Synthesis of 1-((3-(3-Chloropropoxy)phenyl)methyl)piperidine (Intermediate 2)

Materials:

  • 3-(Piperidin-1-ylmethyl)phenol (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetone

Procedure:

  • To a solution of 3-(piperidin-1-ylmethyl)phenol in acetone, add potassium carbonate.

  • Heat the mixture to reflux and add 1-bromo-3-chloropropane dropwise.

  • Continue refluxing for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-((3-(3-chloropropoxy)phenyl)methyl)piperidine.

Protocol 3: Synthesis of this compound

Materials:

  • 1-((3-(3-Chloropropoxy)phenyl)methyl)piperidine (1.0 eq)

  • 2-Aminobenzothiazole (1.1 eq)

  • Sodium hydride (NaH, 1.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous DMF.

  • Add a solution of 2-aminobenzothiazole in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour to form the sodium salt of 2-aminobenzothiazole.

  • Add a solution of 1-((3-(3-chloropropoxy)phenyl)methyl)piperidine in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound. The values provided are estimates based on typical yields for such reactions and should be experimentally determined.

StepReactantsKey ReagentsSolventReaction Time (h)Temperature (°C)Theoretical Yield (%)Purity (%)
1Phenol, Formaldehyde, PiperidineHCl, NaOHEthanol24RT70-80>95
23-(Piperidin-1-ylmethyl)phenol, 1-Bromo-3-chloropropaneK₂CO₃Acetone12Reflux60-70>95
31-((3-(3-Chloropropoxy)phenyl)methyl)piperidine, 2-AminobenzothiazoleNaHDMF188050-60>98

Logical Relationship Diagram

The logical relationship between the key intermediates and the final product is depicted in the following diagram.

Zolantidine_Logical_Relationship cluster_precursors Starting Materials cluster_intermediates Key Intermediates Phenol Phenol Intermediate1 3-(Piperidin-1-ylmethyl)phenol Phenol->Intermediate1 Piperidine Piperidine Piperidine->Intermediate1 Formaldehyde Formaldehyde Formaldehyde->Intermediate1 Linker 1-Bromo-3-chloropropane Intermediate2 1-((3-(3-Chloropropoxy)phenyl)methyl)piperidine Linker->Intermediate2 Benzothiazole (B30560) 2-Aminobenzothiazole This compound This compound Benzothiazole->this compound Intermediate1->Intermediate2 Intermediate2->this compound

Caption: Logical flow from precursors to this compound.

Conclusion

This document provides a comprehensive, albeit hypothetical, guide for the laboratory synthesis of this compound. The proposed multi-step synthesis is based on well-established and reliable chemical reactions. The detailed protocols, tabular data, and graphical representations are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to prepare this compound for further pharmacological investigation. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.

Application Note: Quantification of Zolantidine in Brain Tissue Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolantidine is a potent and selective histamine (B1213489) H2-receptor antagonist known for its ability to penetrate the blood-brain barrier.[1] This characteristic makes it a valuable tool for investigating the role of central histamine H2 receptors in various physiological and pathological processes.[1][2] Accurate measurement of this compound concentrations in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, understanding its distribution within the central nervous system, and elucidating its mechanism of action in preclinical studies.

This document provides a detailed protocol for the quantitative analysis of this compound in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the method of choice for this application due to its high sensitivity, selectivity, and reproducibility for quantifying small molecules in complex biological matrices.[3] While a specific, publicly available validated method for this compound was not identified, this protocol is a representative method based on established principles for the bioanalysis of small molecules in brain tissue.

Experimental Protocols

Brain Tissue Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analyte.

  • Euthanasia: The method of euthanasia should be selected to minimize stress and potential changes in brain chemistry.[1][4] Rapid decapitation is a common method.

  • Tissue Harvesting: Immediately following euthanasia, the brain should be rapidly excised.

  • Rinsing: Briefly rinse the brain with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Dissection (Optional): If specific brain regions are of interest, perform dissection on an ice-cold plate.

  • Flash Freezing: Immediately flash-freeze the tissue samples in liquid nitrogen to halt metabolic activity.

  • Storage: Store the frozen tissue at -80°C until analysis. Samples should be stable under these conditions, but stability should be formally assessed during method validation.

Sample Preparation: Homogenization and Extraction

This protocol utilizes protein precipitation followed by liquid-liquid extraction to isolate this compound from the complex brain matrix.

  • Homogenization:

    • Weigh the frozen brain tissue sample.

    • Add ice-cold homogenization buffer (e.g., 4 volumes of PBS or a formic acid solution[5]) to the tissue in a suitable tube.

    • Homogenize the tissue using a mechanical homogenizer (e.g., Polytron) until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize degradation.

  • Protein Precipitation:

    • To a known volume of brain homogenate (e.g., 100 µL), add an internal standard (IS). A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar compound with similar extraction and ionization properties should be chosen.

    • Add a precipitating agent, such as 3 volumes of ice-cold acetonitrile (B52724) containing 1% formic acid.[5]

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Liquid-Liquid Extraction (Optional, for cleaner samples):

    • Transfer the supernatant from the previous step to a new tube.

    • Add an immiscible organic solvent (e.g., tert-butyl methyl ether[6]).

    • Vortex thoroughly and centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer containing the analyte to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant (or organic layer if extraction was performed) to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[5]

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.[5]

    • Vortex and centrifuge the reconstituted sample.

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is a suitable starting point.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[6]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[6]

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the analyte and wash the column.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35-40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

    • Optimization: The MRM transitions (precursor/product ions) and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Bioanalytical Method Validation Parameters

The developed method must be validated according to regulatory guidelines to ensure its reliability. The following table summarizes typical acceptance criteria for a bioanalytical method validation.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for a calibration curve with at least 6 non-zero standards.
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with a signal-to-noise ratio ≥ 10, and precision and accuracy within ±20%.[3]
Accuracy The mean value should be within ±15% of the nominal concentration for Quality Control (QC) samples (Low, Mid, High). For LLOQ, it should be within ±20%.[4]
Precision (Intra- and Inter-day) The coefficient of variation (CV) should not exceed 15% for QC samples (Low, Mid, High). For LLOQ, it should not exceed 20%.[4]
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Matrix Effect Assessed to ensure that components in the brain matrix do not suppress or enhance the ionization of the analyte or IS.
Stability Analyte stability should be demonstrated under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in processed samples.

Visualizations

Experimental Workflow for this compound Quantification in Brain Tissue

G cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Euthanasia Euthanasia Harvest Harvest Euthanasia->Harvest Rinse Rinse Harvest->Rinse Ice-cold PBS Freeze Freeze Rinse->Freeze Liquid N2 Store Store Freeze->Store -80°C Homogenize Homogenize Tissue (+ Buffer) Store->Homogenize Add_IS Add Internal Standard (IS) Homogenize->Add_IS Precipitate Protein Precipitation (+ Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Evaporate Evaporate Supernatant Centrifuge1->Evaporate Reconstitute Reconstitute (+ Mobile Phase) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate LC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Caption: Workflow from brain tissue collection to final quantification.

Logical Flow of LC-MS/MS Data Acquisition

G cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) Sample_Injection Sample_Injection Chromatographic_Separation Chromatographic_Separation Sample_Injection->Chromatographic_Separation Mobile Phase Elution Elution Chromatographic_Separation->Elution Gradient Ionization Electrospray Ionization (ESI+) Elution->Ionization Precursor_Selection Quadrupole 1 (Selects Precursor Ion) Ionization->Precursor_Selection Fragmentation Quadrupole 2 (Collision Cell) Precursor_Selection->Fragmentation Collision Gas Product_Selection Quadrupole 3 (Selects Product Ion) Fragmentation->Product_Selection Detection Detector Product_Selection->Detection Data_Output Data_Output Detection->Data_Output

References

Investigating the Gastric Acid Suppressive Effects of Zolantidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Zolantidine, a selective histamine (B1213489) H2-receptor antagonist, and its effects on gastric acid secretion. The protocols outlined below describe established in vivo and in vitro models to elucidate the pharmacodynamic properties of this compound, facilitating its development as a potential therapeutic agent for acid-related gastrointestinal disorders.

Introduction

Gastric acid, primarily hydrochloric acid, is a critical component of the digestive process, but its hypersecretion can lead to pathological conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Histamine, by acting on H2-receptors on parietal cells, is a key stimulant of gastric acid secretion.[1][2][3] this compound is a potent and selective H2-receptor antagonist.[4][5] Notably, some studies suggest that this compound may differentiate between cardiac and gastric H2-receptors, indicating a unique pharmacological profile that warrants detailed investigation.[6] The following protocols are designed to rigorously assess the antisecretory activity of this compound.

Mechanism of Action: Inhibition of Histamine-Stimulated Gastric Acid Secretion

Histamine, released from enterochromaffin-like (ECL) cells, binds to H2-receptors on gastric parietal cells.[7][8] This binding activates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell. The proton pump then secretes hydrogen ions into the gastric lumen, leading to the formation of hydrochloric acid.[3] this compound, as an H2-receptor antagonist, competitively blocks the binding of histamine to H2-receptors, thereby inhibiting this entire signaling pathway and reducing gastric acid secretion.[3][8]

Gastric Acid Secretion Pathway and this compound Inhibition cluster_0 ECL Cell cluster_1 Parietal Cell Histamine Histamine H2R H2-Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes This compound This compound This compound->H2R Blocks

Caption: this compound's inhibition of the histamine-stimulated gastric acid secretion pathway.

Experimental Protocols

In Vivo Model: Perfused Stomach of the Anesthetized Rat

This model allows for the continuous measurement of gastric acid secretion in a controlled in vivo setting, enabling the evaluation of both stimulatory and inhibitory effects of compounds.[9][10]

Objective: To determine the dose-dependent effect of this compound on basal and histamine-stimulated gastric acid secretion.

Materials:

Protocol:

  • Fast rats for 18-24 hours with free access to water.

  • Anesthetize the rat with urethane (1.25 g/kg, intraperitoneally).

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach.

  • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a peristaltic pump.

  • Collect the perfusate every 15 minutes and measure its volume.

  • Determine the acid concentration of the perfusate by titration with 0.01 N NaOH to a pH of 7.0.

  • After a stabilization period to establish basal acid output, administer a continuous intravenous infusion of histamine (e.g., 4 mg/kg/h) to stimulate acid secretion.

  • Once a stable plateau of stimulated acid secretion is reached, administer this compound intravenously at increasing doses.

  • Continue to collect and analyze the perfusate at 15-minute intervals to determine the inhibitory effect of this compound.

In Vivo Perfused Rat Stomach Experimental Workflow Start Start Fasting Fast Rat (18-24h) Start->Fasting Anesthesia Anesthetize Rat Fasting->Anesthesia Surgery Surgical Preparation (Pylorus Ligation, Cannulation) Anesthesia->Surgery Perfusion Stomach Perfusion with Saline Surgery->Perfusion Basal_Collection Collect Basal Secretion (15 min intervals) Perfusion->Basal_Collection Histamine_Stim Stimulate with Histamine Basal_Collection->Histamine_Stim Stim_Collection Collect Stimulated Secretion (15 min intervals) Histamine_Stim->Stim_Collection Zolantidine_Admin Administer this compound (Dose-Response) Stim_Collection->Zolantidine_Admin Inhib_Collection Collect Inhibited Secretion (15 min intervals) Zolantidine_Admin->Inhib_Collection Analysis Measure Volume and Titrate Acidity Inhib_Collection->Analysis End End Analysis->End

Caption: Workflow for the in vivo perfused rat stomach experiment.
In Vivo Model: Pylorus Ligation (Shay) Rat Model

This is a widely used model to assess the anti-secretory and anti-ulcer activity of a compound by measuring the accumulation of gastric juice following pyloric ligation.[11][12][13][14][15][16]

Objective: To evaluate the effect of this compound on the volume, pH, and total acidity of gastric secretion.

Materials:

  • Male Wistar rats (150-200 g)

  • Ether or isoflurane (B1672236) for anesthesia

  • Surgical instruments

  • This compound solutions at various concentrations

  • Vehicle control (e.g., saline)

  • Centrifuge tubes

  • pH meter

  • Sodium hydroxide (NaOH) solution (0.01 N) for titration

Protocol:

  • Fast rats for 24 hours with free access to water.

  • Divide the rats into groups: a control group and groups receiving different doses of this compound.

  • Administer this compound or vehicle orally or intraperitoneally 30-60 minutes before surgery.

  • Anesthetize the rats.

  • Perform a midline abdominal incision to expose the stomach.

  • Ligate the pyloric end of the stomach without damaging the blood supply.

  • Suture the abdominal wall.

  • After a set period (e.g., 4 hours), sacrifice the animals by cervical dislocation.

  • Dissect out the stomach and collect the gastric contents into a centrifuge tube.

  • Centrifuge the gastric contents at 1000 rpm for 10 minutes.

  • Measure the volume of the supernatant.

  • Determine the pH of the gastric juice using a pH meter.

  • Titrate the total acidity of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to pH 7.0.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Histamine-Stimulated Gastric Acid Secretion in the Perfused Rat Stomach

Treatment GroupDose (mg/kg)Basal Acid Output (µEq/15 min)Stimulated Acid Output (µEq/15 min)% Inhibition of Stimulated Secretion
Vehicle Control-Mean ± SEMMean ± SEM0%
This compoundXMean ± SEMMean ± SEM%
This compoundYMean ± SEMMean ± SEM%
This compoundZMean ± SEMMean ± SEM%

Table 2: Effect of this compound on Gastric Secretion in the Pylorus Ligation Rat Model

Treatment GroupDose (mg/kg)Gastric Juice Volume (ml)pH of Gastric JuiceTotal Acidity (µEq/100g)
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEM
This compoundXMean ± SEMMean ± SEMMean ± SEM
This compoundYMean ± SEMMean ± SEMMean ± SEM
This compoundZMean ± SEMMean ± SEMMean ± SEM

Dose-Response Analysis

The relationship between the dose of this compound and its inhibitory effect on gastric acid secretion should be analyzed to determine key pharmacodynamic parameters such as the ED50 (the dose that produces 50% of the maximal effect).

Dose-Response Analysis Logic Start Start with Experimental Data Data_Collection Collect Data: Dose vs. % Inhibition Start->Data_Collection Plotting Plot % Inhibition vs. Log(Dose) Data_Collection->Plotting Curve_Fitting Fit a Sigmoidal Curve (e.g., four-parameter logistic) Plotting->Curve_Fitting Parameter_Extraction Extract Pharmacodynamic Parameters Curve_Fitting->Parameter_Extraction ED50 Determine ED50 Parameter_Extraction->ED50 Emax Determine Emax Parameter_Extraction->Emax End End Analysis ED50->End Emax->End

Caption: Logical flow for dose-response analysis of this compound's inhibitory effect.

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for investigating the effects of this compound on gastric acid secretion. By employing these established in vivo models, researchers can obtain critical data on the efficacy and potency of this compound as a gastric acid suppressant. This information is essential for the further preclinical and clinical development of this compound as a novel therapeutic agent.

References

Application Notes: Zolantidine for the Differentiation of Cardiac and Gastric Histamine H2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zolantidine is a potent, selective histamine (B1213489) H2 receptor antagonist characterized by its ability to differentiate between H2 receptors in cardiac and gastric tissues.[1] Unlike common H2 blockers such as ranitidine (B14927), which exhibit comparable affinity for both cardiac and gastric H2 receptors, this compound acts as a competitive antagonist on cardiac H2 receptors while showing negligible effects on histamine-induced gastric acid secretion.[1][2] This unique property makes this compound an invaluable pharmacological tool for researchers, scientists, and drug development professionals investigating the distinct physiological roles and signaling pathways of H2 receptors in different tissues.

These application notes provide a comprehensive overview of this compound's differential activity and detailed protocols for its use in in vitro and ex vivo models to distinguish between cardiac and gastric H2 receptor functions.

Mechanism of Action and Differential Effects

Histamine H2 receptors are G-protein coupled receptors that, upon activation, primarily stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4]

  • In Cardiac Tissue: H2 receptor stimulation in the heart leads to positive chronotropic (heart rate) and inotropic (contractility) effects.[5][6] This is mediated by a Gs-protein-coupled pathway that increases cAMP, activates protein kinase A (PKA), and subsequently phosphorylates key proteins like L-type calcium channels and phospholamban, enhancing calcium influx and sarcoplasmic reticulum calcium cycling.[5][6] this compound competitively antagonizes these effects in a concentration-dependent manner.[1]

  • In Gastric Parietal Cells: In the stomach, H2 receptors on parietal cells are the primary mediators of histamine-stimulated gastric acid secretion.[3][7] The signaling cascade is similar to that in the heart, involving Gs-protein, adenylyl cyclase, and cAMP/PKA, ultimately activating the H+/K+-ATPase proton pump.[7][8] this compound, however, is remarkably ineffective at blocking this response, suggesting potential H2 receptor heterogeneity or differences in drug accessibility in this tissue.[1]

This differential antagonism allows for the selective blockade of cardiac H2 receptor-mediated effects without confounding influences from systemic inhibition of gastric acid secretion.

Data Presentation

The following tables summarize the quantitative data comparing this compound with a non-selective H2 receptor antagonist, ranitidine.

Table 1: Comparative Antagonist Affinity (pA2 values) of this compound and Ranitidine at Cardiac and Gastric H2 Receptors.

CompoundGuinea Pig Atria (Chronotropy)Guinea Pig Papillary Muscle (Inotropy)Rat Gastric Fundus (Acid Secretion)
This compound 6.986.78Inactive (up to 100 µM)
Ranitidine 6.846.386.78

Data derived from Coruzzi et al. (1993).[1] pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 2: Comparative Efficacy in Functional Assays.

CompoundAssaySpeciesEndpointThis compound EffectRanitidine Effect
This compoundIsolated AtriaGuinea PigHeart Rate IncreaseCompetitive AntagonistCompetitive Antagonist
Isolated Papillary MuscleGuinea PigIncreased ContractilityCompetitive AntagonistCompetitive Antagonist
Isolated Gastric FundusRatAcid SecretionNo significant effectCompetitive Antagonist
Gastric FistulaCatAcid SecretionIneffective (up to 3 µmol/kg IV)Effective Antagonist
Lumen-Perfused StomachRatAcid SecretionIneffective (up to 30 µmol/kg IV)Effective Antagonist

Data derived from Coruzzi et al. (1993).[1]

Experimental Protocols

Protocol 1: Assessing Cardiac H2 Receptor Antagonism using an Isolated Langendorff Heart Preparation

This protocol details the methodology to evaluate the effect of this compound on histamine-induced changes in cardiac contractility and heart rate using an ex vivo Langendorff-perfused heart model.[9][10]

Materials:

  • Male Guinea Pig (300-400g)

  • Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose), gassed with 95% O2 / 5% CO2.

  • Langendorff Apparatus[11]

  • Intraventricular balloon catheter connected to a pressure transducer

  • Data acquisition system

  • This compound hydrochloride

  • Histamine dihydrochloride

  • Heparin

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and administer heparin (1000 IU/kg, i.p.) to prevent coagulation.

  • Heart Isolation: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the heart on the Langendorff apparatus by cannulating the aorta. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60 mmHg) and temperature (37°C).[9][11]

  • Functional Measurement: Insert a fluid-filled latex balloon into the left ventricle, connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate (HR).

  • Stabilization: Allow the heart to stabilize for 20-30 minutes until LVDP and HR are constant.

  • Baseline Histamine Response: Generate a cumulative concentration-response curve for histamine (e.g., 10 nM to 100 µM) by adding it to the perfusion buffer. Measure the increase in LVDP and HR.

  • Washout: Perfuse the heart with fresh buffer until parameters return to baseline.

  • This compound Incubation: Perfuse the heart with a known concentration of this compound (e.g., 1 µM) for 20 minutes.

  • Post-Antagonist Histamine Response: Repeat the histamine concentration-response curve in the presence of this compound.

  • Data Analysis: Compare the histamine concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value using a Schild plot to quantify this compound's potency.[12]

Protocol 2: Assessing Gastric H2 Receptor Activity using Primary Parietal Cell Culture

This protocol describes the isolation of gastric parietal cells and the measurement of histamine-stimulated acid secretion to test the efficacy of this compound.[13][14][15]

Materials:

  • Male Rabbit (2-3 kg)

  • Collagenase Type IV

  • DMEM/F12 medium, supplemented with 10% FBS, penicillin/streptomycin

  • Matrigel or other basement membrane matrix

  • Nycodenz or Percoll for density gradient separation

  • [14C]-Aminopyrine (radiolabeled weak base)

  • Histamine dihydrochloride

  • This compound hydrochloride

  • Cimetidine or Ranitidine (as a positive control)

  • Scintillation counter

Procedure:

  • Parietal Cell Isolation: Euthanize the rabbit and remove the stomach. Isolate the gastric mucosa from the fundus.

  • Tissue Digestion: Mince the mucosa and digest with collagenase in culture medium to release gastric glands.

  • Cell Enrichment: Enrich for parietal cells using a density gradient centrifugation method (e.g., with Nycodenz).[13] Purity should be >95%.

  • Cell Culture: Plate the enriched parietal cells on Matrigel-coated culture dishes and maintain in a CO2 incubator for 24-48 hours.[14]

  • Acid Secretion Assay (Aminopyrine Uptake):

    • Pre-incubate the cultured cells with this compound (e.g., 10 µM, 100 µM) or a positive control like ranitidine (10 µM) for 30 minutes.

    • Add [14C]-Aminopyrine along with histamine (e.g., 100 µM) to stimulate acid secretion. The radiolabeled aminopyrine (B3395922) will accumulate in acidic compartments.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells with ice-cold PBS to remove extracellular aminopyrine.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Compare the [14C]-Aminopyrine uptake in histamine-stimulated cells with and without this compound. A lack of significant inhibition by this compound, in contrast to the strong inhibition by ranitidine, demonstrates its gastric H2 receptor inactivity.[1]

Visualizations

Signaling Pathways

G cluster_0 Cardiac Myocyte cluster_1 Gastric Parietal Cell H2R_C Cardiac H2R Gs_C Gs Protein H2R_C->Gs_C Activates AC_C Adenylyl Cyclase Gs_C->AC_C Activates cAMP_C cAMP AC_C->cAMP_C ATP → PKA_C PKA cAMP_C->PKA_C Activates Ca_Channel L-type Ca²⁺ Channel (Phosphorylated) PKA_C->Ca_Channel Phosphorylates Chronotropy ↑ Chronotropy (Heart Rate) PKA_C->Chronotropy Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Inotropy ↑ Inotropy (Contractility) Ca_Influx->Inotropy Histamine_C Histamine Histamine_C->H2R_C Zolantidine_C This compound Zolantidine_C->H2R_C Blocks H2R_G Gastric H2R Gs_G Gs Protein H2R_G->Gs_G Activates AC_G Adenylyl Cyclase Gs_G->AC_G Activates cAMP_G cAMP AC_G->cAMP_G ATP → PKA_G PKA cAMP_G->PKA_G Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) PKA_G->Proton_Pump Activates Acid_Secretion ↑ H⁺ Secretion Proton_Pump->Acid_Secretion Histamine_G Histamine Histamine_G->H2R_G Zolantidine_G This compound Zolantidine_G->H2R_G Ineffective Blockade

Caption: H2 Receptor Signaling in Cardiac vs. Gastric Cells.

Experimental Workflow

G cluster_0 Protocol 1: Cardiac H2R Function cluster_1 Protocol 2: Gastric H2R Function A1 Isolate Guinea Pig Heart A2 Mount on Langendorff Apparatus A1->A2 A3 Stabilize Perfusion A2->A3 A4 Record Baseline LVDP & Heart Rate A3->A4 A5 Generate Histamine Dose-Response Curve A4->A5 A6 Incubate with this compound A5->A6 A7 Repeat Histamine Dose-Response Curve A6->A7 A8 Analyze Data (Schild Plot) A7->A8 Result1 Result: Competitive Antagonism A8->Result1 B1 Isolate Rabbit Gastric Parietal Cells B2 Enrich & Culture Cells B1->B2 B3 Pre-incubate with This compound or Control B2->B3 B4 Stimulate with Histamine & [14C]-Aminopyrine B3->B4 B5 Lyse Cells & Measure Radioactivity B4->B5 B6 Compare Aminopyrine Uptake B5->B6 Result2 Result: No Significant Inhibition B6->Result2

Caption: Experimental Workflow for H2R Differentiation.

References

A Comprehensive Guide to In-Vivo Administration of Zolantidine for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Zolantidine (also known as SK&F 95282) is a potent and selective histamine (B1213489) H2-receptor antagonist with the significant advantage of being able to penetrate the blood-brain barrier.[1][2][3] This characteristic makes it a valuable pharmacological tool for investigating the physiological and pathological roles of histamine in the central nervous system (CNS).[1][3] this compound is a benzothiazole (B30560) derivative and is reported to be at least 30-fold more potent at H2-receptors than at other peripheral and central receptors.[1][3] This document provides detailed application notes and protocols for the in-vivo administration of this compound in the context of neurological research.

Physicochemical and Pharmacokinetic Properties

This compound's ability to cross the blood-brain barrier is a key feature for its use in neurological studies. In rats, infusion of this compound results in a brain concentration greater than the plateau blood concentration, with a brain/blood ratio of 1.45.[1][3][4]

PropertyValueSpeciesReference
Brain/Blood Ratio 1.45Rat[1][3][4]
H2-Receptor Affinity (pA2) ~7.63 (cyclic AMP accumulation)Guinea Pig (Brain)[1]
H2-Receptor Affinity (pKi) 7.3 (adenylate cyclase inhibition)Guinea Pig (Brain)[1]
[3H]-tiotidine Binding Competition (pKi) 7.17Guinea Pig (Brain)[1]

Signaling Pathway of Histamine H2 Receptor in the CNS

Histamine H2 receptors are G-protein coupled receptors (GPCRs) positively coupled to adenylate cyclase via a Gs alpha subunit.[5] Activation of the H2 receptor by histamine in the central nervous system leads to the stimulation of adenylate cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream protein targets, leading to a cellular response. This compound acts as a competitive antagonist at this receptor, blocking the binding of histamine and thereby inhibiting this signaling cascade.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds and Activates This compound This compound This compound->H2R Binds and Inhibits Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response Phosphorylation->Response Leads to

Histamine H2 receptor signaling pathway in a CNS neuron.

Experimental Protocols

Protocol 1: Subcutaneous Administration for Behavioral Studies in Rats

This protocol is based on studies investigating the effects of this compound on sleep and nociception.

Objective: To assess the behavioral effects of this compound following subcutaneous administration in rats.

Materials:

  • This compound dimaleate

  • Sterile saline solution (0.9% NaCl)

  • Syringes (1 ml) and needles (25-27 gauge)

  • Animal scale

  • Appropriate caging and environmental controls for the behavioral paradigm

Procedure:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1][6]

  • Drug Preparation: Dissolve this compound dimaleate in sterile saline to the desired concentration. For example, to achieve a dose of 10 mg/kg in a 250g rat with an injection volume of 1 ml/kg, the required concentration is 10 mg/ml.

  • Dosage: Doses ranging from 0.1 to 100 mg/kg have been used in rats for studying histamine dynamics.[7] For sleep studies, doses of 0.25-8.0 mg/kg were administered.[1] For nociception studies, doses of 10, 20, and 40 mg/kg have been utilized.[8]

  • Administration:

    • Weigh the animal to determine the correct injection volume.

    • Gently restrain the rat.

    • Lift the skin on the back of the neck to form a tent.

    • Insert the needle into the base of the tented skin and inject the this compound solution subcutaneously.

    • Withdraw the needle and gently massage the injection site.

  • Post-administration Monitoring: Observe the animal for any adverse reactions and proceed with the planned behavioral testing. The timing of the behavioral assessment post-injection is critical and should be based on the specific research question. For instance, effects on histamine dynamics were measured 30 minutes after administration.[7]

SC_Workflow start Start animal_prep Prepare Animal (e.g., Male Wistar Rat) start->animal_prep drug_prep Prepare this compound Solution (in sterile saline) animal_prep->drug_prep weigh Weigh Animal drug_prep->weigh calculate Calculate Injection Volume (based on dose and weight) weigh->calculate administer Administer this compound (Subcutaneous Injection) calculate->administer observe Observe for Adverse Reactions administer->observe behavioral_test Conduct Behavioral Testing (e.g., Sleep, Nociception) observe->behavioral_test end End behavioral_test->end

Workflow for subcutaneous administration of this compound.
Protocol 2: Intravenous Administration for Electrophysiological Studies in Guinea Pigs

This protocol is based on a study investigating the effects of this compound on vestibular-induced hypothalamic neuronal activity.

Objective: To deliver a precise dose of this compound intravenously for acute electrophysiological recordings in guinea pigs.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Intravenous catheter and infusion pump

  • Anesthesia (e.g., urethane)

  • Surgical instruments for catheter placement

  • Electrophysiological recording setup

Procedure:

  • Animal Model: Male guinea pigs are a suitable model.

  • Anesthesia and Surgery: Anesthetize the guinea pig and perform the necessary surgical procedures to expose a suitable vein (e.g., jugular vein) for catheterization.

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. The final concentration for infusion should be calculated based on the desired dose and the infusion rate.

  • Dosage: The specific dose for intravenous administration in guinea pigs for neurological studies is not extensively detailed in the provided search results, but a study on vestibular-induced hypothalamic neuronal activity used intravenous administration.[2] Dose-ranging studies may be necessary.

  • Administration:

    • Connect the intravenous catheter to the infusion pump.

    • Administer this compound at a controlled rate.

  • Electrophysiological Recording: Begin electrophysiological recordings before, during, and after this compound administration to assess its effects on neuronal activity.

Study TypeSpeciesAdministration RouteDosage RangeKey FindingsReference
Histamine DynamicsRatSubcutaneous (s.c.)0.1 - 100 mg/kgNo effect on whole brain histamine or tele-methylhistamine levels.[7]
Sleep StudiesRatNot Specified0.25 - 8.0 mg/kgNo significant effects on sleep parameters.[1]
NociceptionRatNot Specified10, 20, 40 mg/kgIncreased tail-flick latencies in cholestatic rats.[8]
Morphine AntinociceptionRhesus MonkeySubcutaneous (s.c.)0.75 mg/kg (every 30 min)Attenuated morphine antinociception at low morphine doses.[9]
Vestibular Neuronal ActivityGuinea PigIntravenous (i.v.)Not SpecifiedAffected a small number (29%) of neurons tested.[2]
Histamine ReleaseMouseNot Specified10 mg/kgDid not significantly affect histamine release or reuptake.[10]

Conclusion

This compound is a valuable research tool for elucidating the role of central histamine H2 receptors in various neurological processes. Its ability to penetrate the brain allows for targeted investigation of CNS functions. The provided protocols and data serve as a guide for researchers to design and execute in-vivo studies with this compound. It is crucial to consider the specific research question, animal model, and desired experimental outcome when selecting the appropriate administration route and dosage. As with any pharmacological agent, pilot studies to determine the optimal dose-response relationship for a specific experimental paradigm are highly recommended.

References

Application Notes and Protocols for Utilizing Zolantidine in CNS Histamine Receptor Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolantidine is a potent and selective antagonist of the histamine (B1213489) H2 receptor, notable for its ability to penetrate the blood-brain barrier.[1][2] This characteristic makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of histamine in the central nervous system (CNS).[1][3] this compound, a benzothiazole (B30560) derivative, demonstrates at least a 30-fold higher potency for H2 receptors compared to other peripheral and central receptors.[1][2] Its utility has been demonstrated in a variety of in vitro and in vivo models to explore the function of CNS histamine H2 receptors in processes such as nociception and sleep, although its role in the latter remains a topic of investigation.[4][5]

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key experimental paradigms to elucidate the function of CNS histamine H2 receptors.

Data Presentation

The following table summarizes the quantitative data for this compound from various in vitro and in vivo studies, providing a clear comparison of its activity across different experimental systems.

ParameterValueSpecies/TissueAssay TypeReference
pA2 7.46Guinea-pig atriumHistamine antagonism[1]
7.26Rat uterusHistamine antagonism[1]
~7.63Guinea-pig brainDimaprit-stimulated cAMP accumulation[1]
pKi 7.3Guinea-pig brainHistamine-stimulated adenylate cyclase inhibition[1]
7.17Guinea-pig brain[3H]-tiotidine binding competition[1]
Ki 2.3 µMRat brainHistamine N-Methyltransferase (HMT) inhibition (in vitro)[6]
2.7 µMRat kidneyHistamine N-Methyltransferase (HMT) inhibition (in vitro)[6]
Brain/Blood Ratio 1.45RatIn vivo infusion[1]

Signaling Pathways and Experimental Workflows

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The diagram below illustrates this canonical signaling pathway.

H2_Signaling_Pathway Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds to This compound This compound This compound->H2R Antagonizes G_protein Gs Protein (αβγ) H2R->G_protein Activates G_alpha Gsα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Histamine H2 receptor signaling cascade.

Experimental Workflow for Characterizing this compound's Effects

The following diagram outlines a typical experimental workflow for characterizing the pharmacological effects of this compound, from initial in vitro binding and functional assays to in vivo behavioral studies.

Zolantidine_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (e.g., [3H]-tiotidine) Functional_Assay Functional Assay (e.g., Adenylyl Cyclase Activity) Binding_Assay->Functional_Assay Determine Affinity (Ki) PK_Study Pharmacokinetic Study (Brain Penetration) Functional_Assay->PK_Study Confirm Antagonism (pA2/IC50) Behavioral_Study Behavioral Assay (e.g., Nociception, Sleep) PK_Study->Behavioral_Study Establish Brain Exposure Data_Analysis Data Analysis and Interpretation Behavioral_Study->Data_Analysis Assess Physiological Role

Caption: Experimental workflow for this compound characterization.

Logical Relationships in Experimental Design

This diagram illustrates the decision-making process for designing experiments using this compound to investigate the role of CNS H2 receptors in a specific physiological process.

Caption: Decision logic for in vivo this compound experiments.

Experimental Protocols

Radioligand Binding Assay for Histamine H2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor using a competitive binding assay with a radiolabeled ligand such as [3H]-tiotidine.

Materials:

  • This compound

  • [3H]-tiotidine (radioligand)

  • Unlabeled tiotidine (B1662263) (for non-specific binding determination)

  • Membrane preparation from guinea-pig brain tissue or cells expressing the H2 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize guinea-pig brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a series of microcentrifuge tubes, add the following in order:

    • Binding buffer

    • Increasing concentrations of this compound (or other competing ligand)

    • A fixed concentration of [3H]-tiotidine (typically at or below its Kd)

    • For total binding, add vehicle instead of competing ligand.

    • For non-specific binding, add a high concentration of unlabeled tiotidine.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each tube. Incubate at a controlled temperature (e.g., 4°C to prevent ligand internalization) for a predetermined time to reach equilibrium (e.g., 40 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Histamine-Stimulated Adenylyl Cyclase Activity Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit histamine-stimulated cAMP production.

Materials:

  • This compound

  • Histamine

  • Brain tissue homogenate (e.g., from guinea-pig cortex)

  • Assay buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX)

  • GTP

  • cAMP standard

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

  • Tissue Preparation: Prepare a crude synaptic membrane fraction from brain tissue as described for the binding assay.

  • Assay Setup: In microcentrifuge tubes, pre-incubate the membrane preparation with various concentrations of this compound or vehicle for a specified time.

  • Stimulation: Initiate the adenylyl cyclase reaction by adding a fixed concentration of histamine (to stimulate the enzyme) and the assay buffer containing ATP and GTP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination: Stop the reaction by heating the tubes or adding a stop solution.

  • cAMP Quantification: Centrifuge the tubes to pellet the protein and measure the cAMP concentration in the supernatant using a suitable cAMP assay kit.

  • Data Analysis: Construct a dose-response curve for this compound's inhibition of histamine-stimulated cAMP production. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal histamine response. This can be used to calculate a pKi value.

In Vivo Assessment of Nociception using the Tail-Flick Test

Objective: To evaluate the effect of centrally administered this compound on the nociceptive threshold in rodents.

Materials:

  • This compound dissolved in a suitable vehicle (e.g., sterile saline)

  • Male rats or mice

  • Tail-flick analgesiometer (with a radiant heat source)

  • Animal restrainers

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room and restrainers for several days before the experiment to minimize stress.

  • Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source of the tail-flick apparatus. The latency to flick the tail away from the heat is automatically recorded. Establish a baseline tail-flick latency for each animal. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular injection).

  • Post-Treatment Latency Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) or the change in tail-flick latency from baseline for each animal at each time point. Compare the effects of this compound with the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a powerful tool for dissecting the role of histamine H2 receptors in the central nervous system. Its brain-penetrating properties and high selectivity make it suitable for a range of in vitro and in vivo applications. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into the complex functions of the CNS histaminergic system. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

optimizing Zolantidine dosage for central nervous system penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Zolantidine, a novel compound designed for central nervous system (CNS) targets. The following information is intended to assist in optimizing this compound dosage for effective CNS penetration and target engagement.

Troubleshooting Guides

This section addresses common issues that may arise during the experimental evaluation of this compound's CNS penetration.

Issue Potential Cause Recommended Action
Low Brain-to-Plasma Concentration Ratio Poor blood-brain barrier (BBB) permeability.1. Verify the physicochemical properties of this compound; lipophilicity (logP in the range of 1.5-2.5) is often favorable for passive diffusion across the BBB.[1] 2. Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.[2][3] 3. Consider formulation strategies, such as encapsulation in nanoparticles, to enhance BBB penetration.[4][5]
High Variability in Brain Tissue Concentration Inconsistent experimental procedures.1. Ensure consistent timing of sample collection after this compound administration.[6] 2. Standardize the brain homogenization protocol to ensure complete and uniform tissue disruption.[6] 3. Verify the accuracy and precision of the analytical method (e.g., LC-MS/MS) used for quantification.[7]
Poor Correlation Between In Vitro and In Vivo Data Limitations of the in vitro model.1. While in vitro models like PAMPA-BBB are useful for high-throughput screening of passive diffusion, they do not account for active transport or efflux mechanisms.[6] 2. Utilize more complex in vitro models, such as co-cultures of endothelial cells with astrocytes and pericytes, to better mimic the in vivo BBB environment.[8] 3. Always validate in vitro findings with in vivo animal studies.[6][9]
Unexpected Neurological Side Effects at High Doses Off-target effects or excessive target engagement.1. Conduct a dose-response study to determine the therapeutic window.[10][11] 2. Perform receptor occupancy studies to correlate the dose with target engagement in the CNS.[9] 3. Assess for potential off-target binding through in vitro screening against a panel of CNS receptors and enzymes.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for in vivo studies in mice?

For initial in vivo studies, a starting dose can be estimated from in vitro efficacy data (e.g., EC50 or IC50) and preliminary pharmacokinetic data. A common starting point is in the range of 1-10 mg/kg, administered via a route that ensures systemic exposure (e.g., intravenous or intraperitoneal).[12] Dose-escalation studies are then recommended to determine the optimal dose for achieving therapeutic concentrations in the brain.[13]

2. How can I measure the unbound concentration of this compound in the brain?

The unbound concentration of a drug in the brain is a critical determinant of its pharmacological activity.[3] Brain microdialysis is a widely used technique to directly measure the unbound drug concentration in the brain's extracellular fluid in real-time in living animals.[14][15] Alternatively, the unbound fraction in brain homogenate can be determined using equilibrium dialysis, followed by calculation of the unbound brain-to-plasma partition coefficient (Kp,uu).[3]

3. Is this compound a substrate for P-glycoprotein (P-gp) efflux?

To determine if this compound is a P-gp substrate, in vitro transporter assays using cell lines overexpressing P-gp (e.g., MDCK-MDR1) are recommended.[8] A high efflux ratio in such an assay suggests that P-gp may be limiting the brain penetration of this compound. In vivo studies using P-gp knockout mice or co-administration with a P-gp inhibitor can confirm these findings.

4. What is the best method to quantify this compound in brain tissue?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices such as brain tissue due to its high sensitivity and specificity.[7] It is crucial to develop and validate a robust extraction method to ensure accurate quantification.[16]

5. How can I visualize the distribution of this compound within the brain?

Imaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be used to visualize and quantify the distribution of this compound in the brain in vivo, provided a suitable radiolabeled version of the compound is available.[14] Autoradiography of brain sections after administration of radiolabeled this compound can also provide high-resolution images of its distribution.[17]

Experimental Protocols

In Vivo Assessment of Brain Penetration in Mice

This protocol outlines the steps to determine the concentration of this compound in the plasma and brain of mice following systemic administration.

  • Compound Administration: Administer this compound to mice at the desired dose and route (e.g., 10 mg/kg, intraperitoneal injection).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, and 4 hours post-dose), collect blood via cardiac puncture and immediately perfuse the animal with ice-cold saline to remove blood from the brain vasculature.[12]

  • Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.[6]

  • Sample Processing: Centrifuge the blood to separate the plasma. Precipitate proteins from both plasma and brain homogenate samples using a solvent like acetonitrile.

  • Quantification: Analyze the supernatant from the processed plasma and brain homogenate samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration of this compound in the brain (ng/g) by its concentration in plasma (ng/mL).

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This in vitro assay is used for rapid screening of the passive permeability of this compound across the BBB.

  • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent to form an artificial membrane.[6]

  • Compound Addition: A solution of this compound is added to the donor wells of the filter plate. The acceptor wells are filled with a buffer solution.

  • Incubation: The plate is incubated to allow the compound to diffuse from the donor to the acceptor wells across the artificial membrane.

  • Quantification: After the incubation period, the concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
Dosage (mg/kg, IP)Cmax Plasma (ng/mL)Cmax Brain (ng/g)Tmax (hr)Brain-to-Plasma Ratio (Kp)
150 ± 825 ± 50.50.5
5275 ± 45151 ± 280.50.55
10610 ± 98366 ± 651.00.6
201150 ± 210748 ± 1301.00.65

Data are presented as mean ± standard deviation.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Optimization PAMPA PAMPA-BBB Assay (Passive Permeability) PK Pharmacokinetic Study (Brain & Plasma Conc.) PAMPA->PK Inform In Vivo Dose Efflux P-gp Substrate Assay (MDCK-MDR1) Efflux->PK Kp_calc Calculate Kp & Kp,uu PK->Kp_calc Microdialysis Brain Microdialysis (Unbound Conc.) Microdialysis->Kp_calc Efficacy Efficacy Model (Dose-Response) PKPD PK/PD Modeling Efficacy->PKPD Kp_calc->PKPD Dose_Opt Dose Optimization PKPD->Dose_Opt

Caption: Experimental workflow for optimizing this compound dosage.

Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger 2nd Messenger Modulation G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Neuronal_Response Neuronal Response Transcription_Factor->Neuronal_Response Regulates Gene Expression

Caption: Putative signaling pathway for this compound in the CNS.

References

challenges in the synthesis of Zolantidine and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Zolantidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Problem 1: Low yield in the synthesis of the 2-aminobenzothiazole (B30445) core.

  • Question: My synthesis of the 2-aminobenzothiazole intermediate is resulting in a low yield. What are the common causes and potential solutions?

  • Answer: Low yields in the synthesis of 2-aminobenzothiazoles, typically formed from the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt and a halogen, can arise from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

    Potential Solutions:

    • Reaction Temperature: The reaction temperature is critical. For the cyclization of arylthioureas, temperatures are typically maintained between 30°C and 100°C. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition and the formation of sulfonated byproducts.[1]

    • Purity of Reactants: Ensure the aniline starting material is pure and free from contaminants that could interfere with the reaction.

    • Stoichiometry of Reagents: Carefully control the stoichiometry of the thiocyanate and halogen. An excess of the halogen can lead to the formation of undesired side products.

    • Alternative Catalysts: Consider using different catalysts. For instance, nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas has been shown to provide 2-aminobenzothiazoles in very good yields under mild conditions.[2]

Problem 2: Formation of regioisomers during the synthesis of substituted 2-aminobenzothiazoles.

  • Question: I am using a meta-substituted aniline and obtaining a mixture of 5- and 7-substituted 2-aminobenzothiazoles. How can I improve the regioselectivity?

  • Answer: The synthesis of 2-aminobenzothiazoles from meta-substituted anilines can indeed lead to the formation of regioisomeric mixtures. The ratio of these isomers is often influenced by the steric and electronic properties of the substituent.

    Potential Solutions:

    • Directed Ortho-Metalation: For certain substrates, a directed ortho-metalation approach can provide greater regiocontrol.

    • Alternative Synthetic Routes: Consider a different synthetic strategy that introduces the substituent at a later stage or starts with a precursor where the desired substitution pattern is already established. For example, starting with a pre-functionalized 2-aminothiophenol (B119425) derivative can offer better control over the final product's regiochemistry.

    • Chromatographic Separation: If a mixture is unavoidable, purification by column chromatography is often effective in separating the regioisomers. The choice of eluent system will be critical for achieving good separation.

Problem 3: Difficulty in the N-alkylation of the 2-aminobenzothiazole with the side chain.

  • Question: I am struggling with the N-alkylation step to couple the 2-aminobenzothiazole with the piperidinylmethyl-phenoxy-propyl side chain. What are the potential issues?

  • Answer: The N-alkylation of 2-aminobenzothiazoles can be challenging due to the presence of two potential nucleophilic sites: the exocyclic amino group and the endocyclic nitrogen atom of the thiazole (B1198619) ring. This can lead to a mixture of N-alkylated and ring-alkylated products.

    Potential Solutions:

    • Choice of Base: The choice of base is crucial for directing the alkylation to the desired exocyclic amino group. Strong, non-nucleophilic bases are generally preferred.

    • Protecting Groups: In some cases, protecting the endocyclic nitrogen might be necessary to ensure exclusive N-alkylation of the amino group. However, this adds extra steps to the synthesis.

    • Reductive Amination: An alternative approach is reductive amination. This involves reacting the 2-aminobenzothiazole with an aldehyde precursor of the side chain to form an imine, which is then reduced in situ to the desired secondary amine. This method is often highly selective for the exocyclic amino group.[3][4]

    • Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and reaction time is essential. A polar aprotic solvent like DMF or acetonitrile (B52724) is often used for such alkylations.

Problem 4: Challenges in the synthesis of the 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine (B1589540) side chain.

  • Question: I am encountering difficulties in synthesizing the side chain precursor. What are the key steps and potential pitfalls?

  • Answer: The synthesis of 3-(3-(piperidin-1-ylmethyl)phenoxy)propan-1-amine typically involves a multi-step process. Common challenges include low yields in the Mannich reaction or the Williamson ether synthesis.

    Potential Solutions:

    • Mannich Reaction Optimization: The first step is often a Mannich reaction between phenol, formaldehyde, and piperidine (B6355638) to introduce the piperidinylmethyl group.[5][6] The reaction conditions (solvent, temperature, and stoichiometry) should be carefully optimized to maximize the yield of the desired ortho-substituted product.

    • Williamson Ether Synthesis Conditions: The subsequent Williamson ether synthesis to attach the aminopropyl group involves the reaction of the Mannich product with a suitable three-carbon synthon (e.g., 3-bromopropanol or 3-chloropropanol) followed by conversion of the terminal hydroxyl group to an amine.[7][8][9][10][11] Ensuring anhydrous conditions and using a suitable base (e.g., sodium hydride) are critical for the success of the ether synthesis.

    • Purification: Each intermediate in the side-chain synthesis should be carefully purified to ensure the final coupling reaction's success.

Frequently Asked Questions (FAQs)

Q1: What is a plausible retrosynthetic analysis for this compound?

A1: A plausible retrosynthetic analysis for this compound would involve disconnecting the molecule at the C-N bond connecting the benzothiazole (B30560) ring and the side chain. This leads to two key synthons: 2-aminobenzothiazole and a suitable electrophilic derivative of the 3-(3-(piperidin-1-ylmethyl)phenoxy)propylamine side chain. The side chain can be further disconnected via a Williamson ether synthesis and a Mannich reaction.

Q2: What are the typical reaction conditions for the synthesis of the 2-aminobenzothiazole core?

A2: The synthesis of 2-aminobenzothiazole and its derivatives can be achieved through various methods. One common method involves the reaction of an arylthiourea with an oxidizing agent. Another prevalent method is the reaction of an aniline with potassium thiocyanate and bromine. The table below summarizes typical conditions for the latter.

Starting Material (Aniline)ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
p-ToluidineKSCN, Br₂Acetic Acid<10495[1]
p-ChloroanilineKSCN, Br₂Acetic Acid<10-92[1]
AnilineKSCN, Br₂Acetic Acid<103-[12]

Q3: How can I purify the final this compound product?

A3: Purification of the final this compound product will likely involve column chromatography to remove any unreacted starting materials, byproducts from the N-alkylation step (such as the ring-alkylated isomer), and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (a mixture of polar and non-polar solvents) will be crucial. Following chromatography, recrystallization from an appropriate solvent system can be employed to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzothiazole

This protocol is a general procedure based on the reaction of an aniline with potassium thiocyanate and bromine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.

  • Reaction Execution: Cool the mixture in an ice bath to below 10°C. Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Filter the precipitated solid and wash it with a small amount of cold acetic acid. The solid is the hydrochloride salt of the 2-aminobenzothiazole.

  • Neutralization: Suspend the solid in water and neutralize with a base (e.g., aqueous ammonia) to precipitate the free base.

  • Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: N-Alkylation of 2-Aminobenzothiazole (General Procedure)

This protocol describes a general method for the N-alkylation of 2-aminobenzothiazole with an alkyl halide.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzothiazole (1 equivalent) in a dry, polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C.

  • Addition of Alkylating Agent: After the evolution of hydrogen gas ceases, add the alkylating agent (e.g., 1-bromo-3-(3-(piperidin-1-ylmethyl)phenoxy)propane, 1 equivalent) dropwise at 0°C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Zolantidine_Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_core Core Synthesis Phenol Phenol Mannich_Base 3-(Piperidin-1-ylmethyl)phenol Phenol->Mannich_Base Mannich Reaction Piperidine Piperidine Piperidine->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Ether_Intermediate 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-ol Mannich_Base->Ether_Intermediate Williamson Ether Synthesis Propane_Synthon 3-Halo-propan-1-ol Propane_Synthon->Ether_Intermediate Side_Chain_Amine 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine Ether_Intermediate->Side_Chain_Amine Amination Activated_Side_Chain 1-Halo-3-(3-(piperidin-1-ylmethyl)phenoxy)propane Side_Chain_Amine->Activated_Side_Chain Halogenation/Activation This compound This compound Activated_Side_Chain->this compound N-Alkylation Aniline Aniline Aminobenzothiazole 2-Aminobenzothiazole Aniline->Aminobenzothiazole Cyclization KSCN KSCN KSCN->Aminobenzothiazole Bromine Br₂ Bromine->Aminobenzothiazole Aminobenzothiazole->this compound

Caption: Proposed synthetic workflow for this compound.

Retrosynthesis_this compound This compound This compound Synthons Key Synthons This compound->Synthons C-N Disconnection Aminobenzothiazole 2-Aminobenzothiazole Synthons->Aminobenzothiazole Side_Chain_Electrophile Electrophilic Side Chain Synthons->Side_Chain_Electrophile Core_Precursors Core Precursors Aminobenzothiazole->Core_Precursors Cyclization Disconnection Side_Chain_Synthon Side Chain Precursors Side_Chain_Electrophile->Side_Chain_Synthon Williamson Ether Disconnection Mannich_Base 3-(Piperidin-1-ylmethyl)phenol Side_Chain_Synthon->Mannich_Base Propane_Fragment 3-Carbon Fragment Side_Chain_Synthon->Propane_Fragment Mannich_Precursors Mannich Precursors Mannich_Base->Mannich_Precursors Mannich Disconnection Phenol Phenol Mannich_Precursors->Phenol Piperidine Piperidine Mannich_Precursors->Piperidine Formaldehyde Formaldehyde Mannich_Precursors->Formaldehyde Aniline Aniline Core_Precursors->Aniline Thiocyanate Thiocyanate Core_Precursors->Thiocyanate

Caption: Retrosynthetic analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Zolantidine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing animal experiments involving this compound. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols to help you avoid common pitfalls and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK). It specifically targets the ATP-binding site of JNK1, JNK2, and JNK3, thereby preventing the downstream phosphorylation of transcription factors such as c-Jun and ATF2. This inhibition effectively blocks the JNK signaling cascade, which is a key pathway in mediating cellular responses to stress, inflammation, and apoptosis.

JNK_Pathway cluster_extracellular Extracellular Stress Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptors Receptors Cytokines->Receptors UV Radiation UV Radiation UV Radiation->Receptors ROS ROS ROS->Receptors MKK4_7 MKK4/7 Receptors->MKK4_7 JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates ATF2 ATF2 JNK->ATF2 phosphorylates This compound This compound This compound->JNK inhibits Gene Transcription Gene Transcription cJun->Gene Transcription ATF2->Gene Transcription Troubleshooting_Mortality Start Unexpected Animal Mortality Observed CheckDose Was the correct dose administered? Start->CheckDose CheckVehicle Is the vehicle known to be safe? CheckDose->CheckVehicle Yes DoseRangeStudy Conduct a new dose-range finding study CheckDose->DoseRangeStudy No / Unsure CheckFormulation Was the formulation prepared correctly? (e.g., fully dissolved) CheckVehicle->CheckFormulation Yes VehicleTox Run a vehicle-only toxicity study CheckVehicle->VehicleTox No / Unsure CheckHealth Were animals healthy before dosing? CheckFormulation->CheckHealth Yes ReviewSOP Review formulation SOP with lab staff CheckFormulation->ReviewSOP No Necropsy Perform full necropsy on deceased animals CheckHealth->Necropsy Yes HealthScreen Improve health screening protocols before study start CheckHealth->HealthScreen No Experimental_Workflow Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Randomize into Groups (e.g., Vehicle, this compound) Acclimatization->Grouping DiseaseInduction 3. Disease Model Induction (e.g., Collagen Injection) Grouping->DiseaseInduction Treatment 4. Treatment Period (Daily Dosing) DiseaseInduction->Treatment Monitoring 5. In-life Monitoring (Clinical Scores, Body Weight) Treatment->Monitoring Endpoint 6. Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis 7. Ex Vivo Analysis (Histology, Biomarkers) Endpoint->Analysis DataAnalysis 8. Data Analysis & Reporting Analysis->DataAnalysis

improving the stability of Zolantidine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zolantidine is an experimental compound with limited publicly available stability data. The following troubleshooting guides, FAQs, and protocols have been developed by extrapolating information from chemically related H2-receptor antagonists, such as those containing imidazole (B134444) or thiazole (B1198619) rings. These recommendations should be considered as a starting point for your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading during my experiment. What are the potential causes?

A1: Based on the behavior of similar H2-receptor antagonists, the degradation of this compound in solution is likely influenced by several factors:

  • pH of the buffer: H2-receptor antagonists can be susceptible to both acid- and base-catalyzed hydrolysis. For instance, famotidine (B1672045) degrades rapidly under acidic conditions, while ranitidine (B14927) can degrade under both acidic and basic conditions.[1][2] Cimetidine (B194882), another H2-receptor antagonist, exhibits maximum stability around pH 6.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]

  • Light Exposure: Some imidazole-containing compounds are sensitive to photodegradation, especially when in solution.[6]

  • Oxidation: The imidazole and thiazole moieties present in many H2-receptor antagonists can be susceptible to oxidation.[3][6]

Q2: What is the recommended pH range for working with this compound in aqueous buffers?

A2: While specific data for this compound is unavailable, a neutral to slightly acidic pH range (around pH 6-7) is often a good starting point for enhancing the stability of H2-receptor antagonists like cimetidine.[3] However, it is crucial to empirically determine the optimal pH for your specific experimental conditions.

Q3: How should I store my this compound stock solutions?

A3: To maximize stability, it is recommended to store this compound stock solutions at low temperatures (e.g., -20°C or -80°C).[7] Solutions should be stored in tightly sealed, light-protected containers (e.g., amber vials) to minimize exposure to light and oxygen. For aqueous solutions, it is often recommended not to store them for more than a day.[7]

Q4: Can I use common organic solvents to prepare my this compound stock solution?

A4: Yes, H2-receptor antagonists like cimetidine are often soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[7] Preparing a concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous experimental buffer can be a good strategy. However, always check for the compatibility of the solvent with your experimental system.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Experimental Buffer
Potential Cause Troubleshooting Steps
Inappropriate Buffer pH 1. Review the literature for stability profiles of structurally similar compounds. H2-receptor antagonists often show pH-dependent stability.[2][3] 2. Perform a pilot experiment to assess this compound stability across a range of pH values (e.g., pH 4, 6, 7.4, 8). 3. Analyze samples at different time points using a stability-indicating method (e.g., HPLC) to determine the optimal pH.
Thermal Degradation 1. Whenever possible, conduct experiments at lower temperatures (e.g., on ice or at 4°C). 2. Prepare fresh solutions for each experiment to avoid degradation during storage. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Oxidative Degradation 1. Prepare buffers with deoxygenated water. 2. Consider adding antioxidants to your buffer system, if compatible with your experiment. 3. Store solutions under an inert gas atmosphere (e.g., nitrogen or argon).
Photodegradation 1. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.[6] 2. Minimize exposure to ambient light during experimental procedures.
Issue 2: Inconsistent Experimental Results with this compound
Potential Cause Troubleshooting Steps
Inconsistent Solution Preparation 1. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for solution preparation. 2. Use freshly calibrated equipment (pH meter, balances, etc.). 3. Ensure complete dissolution of this compound before use.
Degradation During Experiment 1. Prepare a fresh dilution of this compound from a frozen stock solution immediately before each experiment. 2. Include a positive control with a freshly prepared this compound solution in each experimental run to assess for any in-experiment degradation.
Interaction with Buffer Components 1. Investigate potential interactions between this compound and other components in your experimental buffer. 2. If possible, simplify the buffer composition to include only essential components.

Data on Factors Affecting H2-Receptor Antagonist Stability (as a proxy for this compound)

Factor General Effect on Stability Recommendations for this compound (Hypothetical)
pH Highly influential; optimal pH varies for different compounds. Acidic conditions can cause hydrolysis for some, while others are unstable in basic conditions.[1][2] Cimetidine is most stable at pH 6.[3]Empirically determine the optimal pH for this compound stability, starting with a range of pH 5-7.
Temperature Increased temperature generally accelerates degradation.[4][5]Prepare and store solutions at low temperatures. Conduct experiments at the lowest feasible temperature.
Light Can induce photodegradation in some imidazole-containing compounds.[6]Protect all this compound solutions from light.
Oxygen Can lead to oxidative degradation of the imidazole or thiazole ring.[3][6]Use deoxygenated solvents and consider storing solutions under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil), calibrated balance.

  • Procedure: a. Under a fume hood, weigh out the desired amount of this compound powder. b. Transfer the powder to a sterile, light-protected microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the this compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C, protected from light.

Protocol 2: General this compound Stability Assessment in an Experimental Buffer
  • Materials: this compound stock solution, experimental buffer at various pH values (e.g., 5.0, 6.0, 7.0, 8.0), temperature-controlled incubator/water bath, HPLC system with a suitable column, light-protected vials.

  • Procedure: a. Prepare dilutions of this compound from the stock solution into each of the experimental buffers to the final working concentration. b. Immediately after preparation (t=0), take an aliquot from each solution for HPLC analysis. This will serve as the initial concentration reference. c. Incubate the remaining solutions under the desired experimental conditions (e.g., 25°C or 37°C), ensuring they are protected from light. d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution. e. Analyze all aliquots by a validated, stability-indicating HPLC method to determine the remaining concentration of this compound. f. Plot the percentage of remaining this compound against time for each condition to determine the stability profile.

Visualizations

G cluster_workflow Experimental Workflow: this compound Stability Assay prep_stock Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute Stock into Buffers to Working Concentration prep_stock->dilute prep_buffers Prepare Experimental Buffers (Varying pH, etc.) prep_buffers->dilute t0_sample Take Time Zero (t=0) Sample for Analysis dilute->t0_sample incubate Incubate Solutions under Controlled Conditions (Temp, Light) dilute->incubate analyze Analyze Samples (e.g., by HPLC) t0_sample->analyze time_points Withdraw Samples at Defined Time Points incubate->time_points time_points->analyze data_analysis Data Analysis: Plot % Remaining vs. Time analyze->data_analysis

Caption: Workflow for assessing this compound stability in experimental buffers.

G cluster_pathway Hypothetical Degradation Pathway for a Thiazole-Containing Compound This compound This compound (Thiazole Ring Structure) Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (e.g., at Sulfur or Ring) This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation Degradant_A Degradation Product A (e.g., Ring Opened) Hydrolysis->Degradant_A Degradant_B Degradation Product B (e.g., Sulfoxide) Oxidation->Degradant_B Degradant_C Degradation Product C (e.g., Isomerized) Photodegradation->Degradant_C

Caption: Potential degradation pathways for this compound.

References

troubleshooting unexpected results in Zolantidine pharmacology studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zolantidine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and unexpected results that may arise during pharmacological studies of this compound.

Pharmacological Profile: this compound is a potent, ATP-competitive tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), with high selectivity for variants harboring the L858R mutation. It is under investigation for its therapeutic potential in non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For in vivo studies, the optimal formulation may vary; please refer to specific in vivo protocols.

Q2: What is the known IC50 of this compound against its primary target? A: In standard in vitro kinase assays, this compound exhibits an IC50 of approximately 5 nM against the EGFR L858R mutant protein. The IC50 against wild-type EGFR is typically >500 nM, demonstrating its selectivity.

Q3: Can this compound be used in cell-based assays? A: Yes, this compound is cell-permeable and suitable for a wide range of cell-based assays, including proliferation/viability assays (e.g., MTT, CellTiter-Glo®), Western blotting to assess target engagement (e.g., p-EGFR, p-ERK levels), and apoptosis assays.

Q4: Are there any known off-target effects for this compound? A: While this compound is highly selective for EGFR L858R, cross-reactivity with other kinases may occur at high concentrations (>1 µM).[1][2] Kinome-wide screening has shown potential weak inhibition of other members of the ErbB family under these conditions. Researchers observing unexpected phenotypes at high concentrations should consider the possibility of off-target effects.[1][3]

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during your experiments.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: My calculated IC50 value for this compound in NCI-H1975 cells is significantly higher (less potent) than expected and varies between experiments. What could be the cause?

A: This is a common issue that can stem from several factors related to assay conditions and cell culture maintenance.[4][5]

Possible Causes & Solutions:

  • High Cell Seeding Density: Overly confluent cells can exhibit reduced sensitivity to kinase inhibitors due to contact inhibition or nutrient depletion altering the cell state.

    • Solution: Optimize cell seeding density. Perform a titration experiment to find the optimal cell number that allows for logarithmic growth throughout the assay duration. Ensure cells are approximately 80-90% confluent at the end of the experiment.[5]

  • High Serum Concentration: Components in fetal bovine serum (FBS), such as growth factors, can activate parallel signaling pathways, potentially masking the effect of EGFR inhibition.

    • Solution: Reduce the serum concentration in your cell culture medium during the drug treatment period (e.g., from 10% to 2-5% FBS) after initial cell attachment.

  • Compound Instability or Precipitation: this compound may precipitate out of solution at high concentrations in aqueous media, reducing its effective concentration.

    • Solution: Visually inspect the highest concentration wells for any precipitate. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.

  • Cell Line Authenticity and Passage Number: Cell lines can drift genetically over time, leading to changes in drug sensitivity. Mycoplasma contamination can also alter cellular responses.

    • Solution: Use low-passage cells from a reputable cell bank. Regularly test for mycoplasma contamination. Perform STR profiling to authenticate your cell line.

Issue 2: No Decrease in Downstream p-ERK Levels After Treatment

Q: I've treated my EGFR-mutant cell line with this compound (at 10x the IC50) but see no reduction in phosphorylated ERK (p-ERK) via Western Blot. p-EGFR levels are reduced as expected. What's happening?

A: This suggests that while the direct target (EGFR) is inhibited, the downstream MAPK pathway (RAS-RAF-MEK-ERK) remains active. This points towards paradoxical pathway activation or bypass mechanisms.[1][3]

Possible Causes & Solutions:

  • Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another. For example, inhibition of EGFR might relieve a negative feedback loop on another receptor tyrosine kinase (RTK).

    • Solution: Investigate the phosphorylation status of other common RTKs (e.g., MET, HER3). Consider using this compound in combination with an inhibitor of the reactivated pathway.

  • Presence of a Bypass Track: The cell line may harbor a co-occurring mutation downstream of EGFR (e.g., in KRAS or BRAF) that renders it insensitive to upstream inhibition.

    • Solution: Sequence the cell line for common mutations in the MAPK pathway. If a downstream mutation is present, this cell line may not be an appropriate model for studying this compound's downstream effects.

  • Experimental Artifact: Ensure the timing of your experiment is appropriate. ERK signaling can be transient.

    • Solution: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe a reduction in p-ERK.

Issue 3: High Variability in In Vivo Tumor Xenograft Study

Q: My in vivo mouse xenograft study shows high variability in tumor growth inhibition within the this compound-treated group. Why are the results so inconsistent?

A: In vivo studies have more variables than in vitro work.[6][7] Inconsistency often arises from issues with formulation, dosing, or the animal model itself.[8][9]

Possible Causes & Solutions:

  • Poor Drug Formulation/Solubility: If this compound is not fully solubilized or precipitates upon injection, the administered dose will be inconsistent.

    • Solution: Ensure your vehicle is appropriate and that the compound is fully dissolved before each administration. Prepare the formulation fresh daily. Perform a small-scale solubility test before starting the full study.

  • Inaccurate Dosing: Variability in injection volume or technique (e.g., intraperitoneal vs. subcutaneous) can lead to different exposures.

    • Solution: Use precise, calibrated equipment for dosing. Ensure all technicians are trained on the same administration technique. Normalize dose to the most recent body weight measurement for each animal.

  • Tumor Heterogeneity: The initial tumors, even from the same cell line, may have inherent biological differences that affect their growth rate and drug response.

    • Solution: Start the treatment when tumors have reached a specific, uniform size range (e.g., 100-150 mm³). Randomize animals into control and treatment groups only after tumors are established to ensure an even distribution of tumor sizes at baseline.

Data Presentation

Table 1: Example IC50 Data from a Cell Viability Assay (72h)

This table illustrates a common troubleshooting scenario where observed results deviate from the expected outcome.

Cell LineEGFR StatusExpected IC50 (nM)Observed IC50 (nM) - Batch APotential Cause of Discrepancy
NCI-H1975L858R / T790M150 - 250215N/A - Within Range
HCC827del195 - 15110High cell density; high serum %
A549Wild-Type> 10,000> 10,000N/A - Within Range
H358Wild-Type> 10,0008,500Possible off-target effect
Table 2: Kinase Selectivity Profile

This table shows sample data from a kinase panel screen to identify potential off-targets.

Kinase Target% Inhibition @ 1 µM this compoundNotes
EGFR (L858R) 98% Primary Target
EGFR (WT)15%High Selectivity
HER2 (ErbB2)25%Weak Off-Target
HER4 (ErbB4)18%Weak Off-Target
SRC5%Not significant
ABL1< 2%Not significant

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 of this compound against a specific EGFR kinase mutant.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Antibody mixture in kinase buffer containing the EGFR L858R kinase and the LanthaScreen™ Eu-anti-GST Antibody.

    • Prepare a 4X Alexa Fluor™ Kinase Tracer solution in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to create 4X compound solutions.

  • Assay Procedure:

    • Add 2.5 µL of the 4X this compound solution or DMSO vehicle control to wells of a 384-well plate.

    • Add 2.5 µL of the 4X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 4X Alexa Fluor™ Kinase Tracer to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm (tracer) and 615 nm (antibody).

    • Calculate the Emission Ratio (665/615).

  • Data Analysis:

    • Normalize the data using "no kinase" (high value) and "no tracer" (low value) controls.

    • Plot the normalized emission ratio against the logarithm of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability MTT Assay

Objective: To measure the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Harvest and count cells (e.g., HCC827).

    • Seed 3,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in assay medium (reduced serum).

    • Remove the old medium from the plate and add 100 µL of the 2X this compound solutions or vehicle control to the appropriate wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of viability against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC50.

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

start Start: Inconsistent IC50 Results q1 Is cell seeding density optimized? start->q1 a1_yes Perform cell titration experiment q1->a1_yes No q2 Is serum concentration <5% during treatment? q1->q2 Yes a1_yes->q2 a2_yes Reduce serum concentration q2->a2_yes No q3 Is final DMSO concentration <0.5%? q2->q3 Yes a2_yes->q3 a3_yes Check for compound precipitation q3->a3_yes No q4 Are cells low passage and authenticated? q3->q4 Yes a3_yes->q4 a4_yes Perform STR profiling & Mycoplasma test q4->a4_yes No end_node Re-run Assay q4->end_node Yes a4_yes->end_node

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

cluster_prep Preparation cluster_treat Treatment cluster_readout Readout cluster_analysis Analysis p1 1. Seed cells in 96-well plate p2 2. Incubate 24h for cell attachment p1->p2 p3 3. Prepare 2X this compound serial dilutions p2->p3 t1 4. Add 2X compound to cells p3->t1 t2 5. Incubate for 72h r1 6. Add MTT reagent t2->r1 r2 7. Incubate 3-4h r1->r2 r3 8. Solubilize formazan with DMSO r2->r3 r4 9. Read absorbance at 570 nm r3->r4 a1 10. Normalize data and calculate IC50 r4->a1

Caption: Experimental workflow for a standard MTT cell viability assay.

References

Technical Support Center: Zolantidine Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zolantidine, a potent, brain-penetrating histamine (B1213489) H2 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the histamine H2 receptor.[1][2] It is a benzothiazole (B30560) derivative that can cross the blood-brain barrier, making it a valuable tool for investigating the role of histamine in the central nervous system.[3][4] Its primary mechanism of action is to block the binding of histamine to H2 receptors, thereby inhibiting the downstream signaling cascade, which includes the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP).[3][4]

Q2: What is the recommended solvent for this compound and how should it be stored?

A2: this compound dimaleate is soluble in water up to 100 mM. For long-term storage, it is recommended to desiccate the solid compound at +4°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What are the typical dosage ranges for in vivo studies in rats?

A3: The dosage of this compound can vary depending on the specific experimental design and research question. Published studies in rats have used a range of doses administered subcutaneously (s.c.), from 0.1 mg/kg up to 100 mg/kg.[5] Other studies have explored ranges of 0.25-8.0 mg/kg and 10-40 mg/kg.[6][7] It is crucial to perform dose-response studies to determine the optimal concentration for your specific model and endpoint.

Q4: Can this compound be used in cell culture experiments?

A4: Yes, this compound can be used in cell-based assays to investigate its effects on histamine H2 receptor signaling in vitro. As it is water-soluble, it can be directly diluted into cell culture media. However, it is essential to determine the optimal concentration and incubation time for your specific cell line and to include appropriate vehicle controls. A final DMSO concentration of ≤0.5% is generally recommended if it is used as a co-solvent, though this should be empirically determined for your cell line.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect of this compound in vivo. 1. Inadequate Dosage: The dose may be too low to achieve sufficient receptor occupancy. 2. Administration Route: The chosen route may not be optimal for the desired pharmacokinetic profile. 3. Animal Strain/Sex Differences: There may be variations in metabolism or receptor expression between different rat strains or sexes. 4. Compound Degradation: Improper storage of this compound or prepared solutions can lead to loss of activity.1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the effective concentration. 2. Optimize Administration: While subcutaneous injection is common, consider other routes if necessary and validate them. 3. Standardize Animal Models: Clearly report the strain, sex, and age of the animals used and consider potential variations. 4. Verify Compound Integrity: Ensure this compound is stored correctly. Prepare fresh solutions for each experiment.
High variability between replicate wells in cell-based assays. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. 2. Edge Effects: Wells on the perimeter of the plate may behave differently due to evaporation. 3. Inaccurate Pipetting: Small errors in pipetting can lead to significant concentration differences. 4. Cell Health: Unhealthy or stressed cells will respond inconsistently.1. Homogenize Cell Suspension: Ensure a single-cell suspension before seeding and mix gently between pipetting. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for data collection or fill them with sterile media/PBS. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 4. Monitor Cell Viability: Regularly check cell morphology and perform viability assays.
Unexpected off-target effects observed. 1. High Concentration: At high concentrations, this compound may interact with other receptors. 2. Contaminated Reagents: The this compound stock or other reagents may be contaminated.1. Determine IC50/EC50: Use the lowest effective concentration possible by determining the half-maximal inhibitory/effective concentration. 2. Use High-Purity Reagents: Source this compound from a reputable supplier and use sterile, high-purity reagents.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on published literature.

Table 1: In Vitro Receptor Binding and Activity

Parameter Value Assay System Reference
pA27.46Guinea-pig atrium[3]
pA27.26Rat uterus[3]
pKi7.3Histamine-stimulated adenylate cyclase (guinea-pig brain)[3][4]
approx. pA27.63Dimaprit-stimulated cAMP accumulation (guinea-pig brain)[3][4]
pKi7.17[3H]-tiotidine binding (guinea-pig brain)[3][4]
Ki2.3 µMHistamine N-methyltransferase (rat brain)[5]
Ki2.7 µMHistamine N-methyltransferase (rat kidney)[5]

Table 2: In Vivo Parameters

Parameter Value Species Administration Route Reference
Brain/Blood Ratio1.45RatInfusion[3][4]
Effective Dosage Range0.1 - 100 mg/kgRatSubcutaneous[5]
Effective Dosage Range0.25 - 8.0 mg/kgRatNot specified[6]
Effective Dosage Range10, 20, 40 mg/kgRatSubcutaneous[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound dimaleate (M.Wt: 613.68 g/mol )

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Calculate the required mass of this compound dimaleate for the desired volume of 10 mM stock solution. For 1 mL of 10 mM solution, weigh out 6.14 mg of this compound dimaleate.

  • In a sterile tube, add the weighed this compound dimaleate.

  • Add the calculated volume of sterile water to the tube.

  • Vortex gently until the this compound is completely dissolved.

  • If for cell culture use, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: In Vivo Administration of this compound to Rats (Subcutaneous)

Materials:

  • This compound solution (prepared in a sterile vehicle, e.g., saline)

  • Appropriate size syringes and needles (e.g., 25-27 gauge)

  • Experimental rats (specify strain, age, and sex)

  • Animal scale

Procedure:

  • Weigh each rat accurately to determine the correct volume of this compound solution to inject.

  • Prepare the this compound solution at the desired concentration in a sterile vehicle. For example, to administer a 10 mg/kg dose in an injection volume of 1 mL/kg, prepare a 10 mg/mL solution.

  • Gently restrain the rat.

  • Lift the loose skin over the back of the neck or flank to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the calculated volume of the this compound solution slowly and steadily.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the animal to its cage and monitor for any adverse reactions.

  • Record the time of administration and the administered dose.

Visualizations

Histamine_H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds G_Protein Gαs Protein H2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Histamine H2 receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_In_Vivo A 1. Hypothesis Formulation B 2. Experimental Design (Dose, Route, Timeline) A->B C 3. This compound Solution Preparation B->C D 4. Animal Acclimatization & Baseline Measurement B->D E 5. This compound Administration C->E D->E F 6. Data Collection (e.g., Behavioral, Physiological) E->F G 7. Sample Collection (Blood, Tissue) F->G H 8. Data Analysis & Interpretation F->H G->H I 9. Conclusion H->I

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol & Records Start->Check_Protocol Check_Reagents Verify Reagent (this compound) Integrity Check_Protocol->Check_Reagents Reagent_OK Reagent OK? Check_Reagents->Reagent_OK Check_Equipment Calibrate & Check Equipment Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Check_Technique Evaluate Operator Technique Technique_OK Technique Consistent? Check_Technique->Technique_OK Reagent_OK->Check_Equipment Yes Prepare_New Prepare Fresh Reagents Reagent_OK->Prepare_New No Equipment_OK->Check_Technique Yes Recalibrate Recalibrate/ Service Equipment Equipment_OK->Recalibrate No Retrain Standardize/ Retrain on Technique Technique_OK->Retrain No Redo_Experiment Repeat Experiment Technique_OK->Redo_Experiment Yes Prepare_New->Redo_Experiment Recalibrate->Redo_Experiment Retrain->Redo_Experiment

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

addressing variability in Zolantidine's effects on nociceptive tests

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zolantidine is a hypothetical compound. The following information is based on established principles of pharmacology and nociceptive testing for research purposes.

This technical support center provides troubleshooting guidance and frequently asked questions to address potential variability in the effects of this compound during nociceptive testing.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common sources of variability in their experimental results with this compound.

Question: We are observing significant day-to-day variability in the analgesic effect of this compound in our hot plate test. What could be the cause?

Answer: Day-to-day variability is a common challenge in nociceptive testing. Several factors could be contributing to this issue:

  • Circadian Rhythms: The analgesic efficacy of many compounds can be influenced by the animal's circadian rhythm. We recommend conducting all experiments at the same time of day to minimize this variability.

  • Environmental Factors: Changes in ambient temperature, humidity, and noise levels in the laboratory can affect an animal's stress levels and baseline pain sensitivity. Ensure a consistent and controlled environment.

  • Experimenter Handling: The way animals are handled can significantly impact their stress and anxiety, which in turn can alter their response in nociceptive assays. Consistent and gentle handling by all experimenters is crucial.

Question: Why are we seeing a bimodal distribution in our dose-response curve for this compound in the tail-flick test?

Answer: A bimodal distribution suggests that you may have two distinct populations of responders within your subject group. Potential causes include:

  • Genetic Differences: Different strains or even substrains of rodents can exhibit varied responses to analgesic compounds due to genetic polymorphisms in drug targets or metabolic enzymes.

  • Metabolic Differences: The metabolism of this compound could differ between animals, leading to variations in active compound concentration at the target site. Consider assessing for metabolic profiles if this issue persists.

  • Off-Target Effects: At higher doses, this compound might be interacting with other receptors that could either enhance or counteract its primary analgesic effect, leading to a complex dose-response relationship.

Question: Our results with this compound in the von Frey test show a high degree of inter-animal variability, even within the same experimental group. What steps can we take to reduce this?

Answer: High inter-animal variability is often multifactorial. Here are some key areas to investigate:

  • Acclimatization: Ensure that all animals are sufficiently acclimatized to the testing environment and apparatus. A minimum of three days of acclimatization with handling is recommended.

  • Baseline Thresholds: Establish stable baseline paw withdrawal thresholds for each animal before drug administration. Animals with highly variable baselines should be excluded from the study.

  • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their pain perception.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the hypothetical "Nociceptin Receptor Subtype-7" (NRS7). By blocking this receptor, this compound is thought to inhibit the downstream signaling cascade that leads to the potentiation of nociceptive signals in the dorsal horn of the spinal cord.

Q2: What is the recommended vehicle for dissolving this compound for in vivo studies?

A2: For in vivo administration, this compound can be dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. It is recommended to prepare the solution fresh on the day of the experiment.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is highly selective for NRS7, at concentrations exceeding 100 times the IC50, some minor affinity for other related receptors has been observed in vitro. Researchers should perform appropriate control experiments to rule out any confounding off-target effects in their specific model.

Data Presentation

Table 1: Effect of Circadian Rhythm on this compound Efficacy in the Hot Plate Test

Time of Administration (Zeitgeber Time)Dose of this compound (mg/kg)Mean Latency (seconds) ± SEM
ZT2 (Light Phase)1015.2 ± 1.8
ZT14 (Dark Phase)1028.9 ± 2.3

Table 2: Comparison of this compound's Analgesic Effect in Different Mouse Strains

Mouse StrainDose of this compound (mg/kg)% Maximum Possible Effect (%MPE) ± SEM
C57BL/6J1065.7 ± 5.4
BALB/c1042.1 ± 6.1
DBA/2J1078.3 ± 4.9

Experimental Protocols

Hot Plate Test Protocol

  • Apparatus: Hot plate analgesia meter maintained at a constant temperature of 52 ± 0.5°C.

  • Acclimatization:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Handle each mouse for 5 minutes daily for 3 days prior to testing.

  • Baseline Measurement:

    • Gently place the mouse on the hot plate and start the timer.

    • Observe the mouse for signs of nociception (e.g., licking a hind paw, jumping).

    • Stop the timer and remove the mouse immediately upon observing a nociceptive response. This is the baseline latency.

    • A cut-off time of 45 seconds is used to prevent tissue damage.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the latency measurement as described in step 3.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Visualizations

Zolantidine_Signaling_Pathway This compound This compound NRS7 NRS7 Receptor This compound->NRS7 Antagonist G_Protein Gαi/o Protein NRS7->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Nociception Nociceptive Signal Potentiation PKA->Nociception Leads to

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow_Hot_Plate cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimatization Animal Acclimatization (3 days) Baseline Measure Baseline Latency Acclimatization->Baseline Administration Administer this compound or Vehicle Baseline->Administration Post_Treatment Measure Post-Treatment Latency at T-points Administration->Post_Treatment Analysis Data Analysis (%MPE Calculation) Post_Treatment->Analysis

Caption: Experimental workflow for the hot plate test.

Troubleshooting_Variability Variability High Variability Observed Inter_Day Inter-Day Variability? Variability->Inter_Day Bimodal Bimodal Distribution? Variability->Bimodal Inter_Animal Inter-Animal Variability? Variability->Inter_Animal Circadian Check Circadian Effects Inter_Day->Circadian Yes Environment Standardize Environment Inter_Day->Environment Yes Genetics Consider Genetic Differences Bimodal->Genetics Yes Metabolism Assess Metabolism Bimodal->Metabolism Yes Acclimatization Improve Acclimatization Inter_Animal->Acclimatization Yes Baseline Stabilize Baselines Inter_Animal->Baseline Yes

Caption: Troubleshooting decision tree for variability.

Technical Support Center: Enhancing the Purity of Synthesized Zolantidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Zolantidine.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a lower-than-expected purity after the initial synthesis. What are the first steps I should take?

A1: Initially, it is crucial to accurately determine the purity of your crude product. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying impurities.[1][2][3][4] Once you have a baseline purity measurement, you can select an appropriate purification strategy. For solid compounds like this compound, recrystallization is often a good first choice due to its simplicity and effectiveness at removing many common impurities.[5]

Q2: I performed a recrystallization, but the purity of my this compound did not significantly improve. What could be the issue?

A2: Several factors can lead to an unsuccessful recrystallization. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.[5] If the purity has not improved, consider the following:

  • Solvent System: You may need to screen for a more suitable single solvent or a two-solvent system.

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]

  • Insoluble Impurities: If there are insoluble impurities, they should be removed by hot gravity filtration before cooling the solution.[7]

  • Highly Soluble Impurities: If impurities are co-crystallizing with your product, a different purification technique, such as column chromatography, may be necessary.

Q3: What are some common sources of impurities in the synthesis of a compound like this compound?

A3: Impurities can be introduced at various stages of the synthesis and workup process. Common sources include:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your final product.

  • Side Products: Competing reaction pathways can lead to the formation of undesired side products.

  • Reagents and Catalysts: Residual reagents or catalysts that are not fully removed during the workup.

  • Solvent Residues: Solvents used in the reaction or purification steps can be retained in the final product.

  • Degradation Products: The target compound may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases).

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a powerful purification technique that is particularly useful in the following scenarios:

  • Complex Mixtures: When your crude product contains multiple impurities that are difficult to separate by other means.

  • Similar Solubility: When the impurities have very similar solubility profiles to your target compound, making recrystallization ineffective.

  • Non-Crystalline Products: If your product is an oil or a non-crystalline solid, recrystallization is not a viable option. Preparative HPLC can be used to isolate and purify compounds with high resolution, leading to high purity fractions.[8][9]

Troubleshooting Guide

This section provides a logical workflow for addressing purity issues with your synthesized this compound.

G cluster_0 Initial Assessment cluster_1 Purification Strategy start Crude this compound Synthesized purity_analysis Analyze Purity (HPLC, LC-MS, NMR) start->purity_analysis is_pure Purity > 99%? purity_analysis->is_pure end Product Meets Specification is_pure->end Yes recrystallization Attempt Recrystallization is_pure->recrystallization No purity_analysis_2 Re-analyze Purity recrystallization->purity_analysis_2 is_pure_2 Purity > 99%? purity_analysis_2->is_pure_2 is_pure_2->end Yes chromatography Perform Column Chromatography is_pure_2->chromatography No purity_analysis_3 Analyze Fractions and Combine Pure Fractions chromatography->purity_analysis_3 is_pure_3 Purity > 99%? purity_analysis_3->is_pure_3 is_pure_3->end Yes further_steps Consult Senior Chemist / Further Characterization is_pure_3->further_steps No

Troubleshooting workflow for this compound purification.

Data on Purification Methods

The following table summarizes hypothetical data on the purification of a 10g batch of crude this compound using different techniques.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Single Solvent Recrystallization (Ethanol)85.295.875Effective at removing major impurities, but one closely related impurity remains.
Two-Solvent Recrystallization (Acetone/Hexane)85.298.168Higher purity achieved, but with a lower yield compared to single solvent.
Flash Column Chromatography (Silica Gel)85.299.560Most effective method for achieving high purity, but is more time-consuming and results in lower yield.

Detailed Experimental Protocol: Recrystallization

This protocol outlines a general procedure for the recrystallization of a solid organic compound like this compound.

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stir rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely.[5]

    • Allow the solution to cool to room temperature and then in an ice bath. Crystals should form.[6]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent to dissolve the solid completely. It is important to add the solvent in small portions and allow time for the solid to dissolve with heating and stirring.[10]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[7]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

    • Allow the crystals to dry on the filter paper under vacuum.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish and dry them completely. A vacuum oven can be used to accelerate drying, provided the compound is stable at the set temperature.

  • Purity Analysis:

    • Determine the purity of the recrystallized this compound using an appropriate analytical method (e.g., HPLC, melting point analysis). A pure compound will have a sharp melting point range.[5]

References

strategies for minimizing off-target effects of Zolantidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Zolantidine during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the specificity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective histamine (B1213489) H2-receptor antagonist.[1][2] Its primary mechanism of action is to block the binding of histamine to H2 receptors, thereby inhibiting downstream signaling pathways, such as the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Q2: What are the known off-target effects of this compound?

A2: this compound is known to be highly selective for the H2-receptor, being at least 30-fold more potent for H2-receptors compared to other investigated peripheral and central receptors.[2] However, some in vitro studies have shown that this compound can act as a competitive inhibitor of histamine N-methyltransferase (HMT).[3] It is important to note that this inhibitory effect on HMT was not observed in in vivo studies.[3] Additionally, at high concentrations, this compound has been observed to reduce basal heart rate and cardiac contractility, suggesting potential interactions with cardiac receptors.[4]

Q3: What are general strategies to minimize off-target effects in drug discovery?

A3: Several strategies can be employed to minimize off-target effects, including:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high target specificity.[5]

  • High-Throughput Screening (HTS): Screening large compound libraries to identify molecules with the desired activity and selectivity profile.[5]

  • Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to identify potential off-target interactions by observing cellular phenotypes.[5]

  • Post-Marketing Surveillance: Continuously monitoring for adverse drug reactions after a drug has been approved to identify previously unknown off-target effects.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Action
Inconsistent experimental results or unexpected cellular phenotype. Off-target effects of this compound.1. Confirm On-Target Engagement: Perform a target engagement assay to ensure this compound is interacting with the H2-receptor in your experimental system. 2. Conduct a Dose-Response Analysis: Determine if the unexpected phenotype is observed at concentrations significantly higher than the Ki for the H2-receptor. 3. Perform Selectivity Profiling: Screen this compound against a panel of related receptors or enzymes (e.g., other histamine receptor subtypes, HMT) to identify potential off-target interactions.
Observed activity does not correlate with H2-receptor expression levels. The observed effect may be due to an off-target interaction that is independent of the H2-receptor.1. Literature Review: Conduct a thorough search for known off-targets of this compound or compounds with similar chemical structures. 2. Orthogonal Assays: Use a different assay methodology to confirm the initial findings. For example, if the initial observation was from a cell viability assay, try a more specific functional assay related to H2-receptor signaling.[6] 3. Cell Line Profiling: Test this compound in cell lines with varying levels of H2-receptor expression to see if the effect correlates with the target.
High background or non-specific binding in radioligand binding assays. Issues with the experimental protocol or reagents.1. Optimize Blocking Agents: Ensure the appropriate concentration and type of blocking agent are used to minimize non-specific binding. 2. Check Radioligand Purity: Verify the purity and specific activity of the radiolabeled ligand. 3. Adjust Washing Steps: Optimize the number and duration of wash steps to effectively remove unbound radioligand without disrupting specific binding.[7][8]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueSpecies/TissueReference
pA2 (H2-receptor) 7.46Guinea-pig atrium[2]
pA2 (H2-receptor) 7.26Rat uterus[2]
pKi (Histamine-stimulated adenylate cyclase) 7.3Guinea-pig brain[2]
pKi ([3H]-tiotidine binding) 7.17Guinea-pig brain[2]
Ki (Histamine N-methyltransferase) 2.3 µMRat brain[3]
Ki (Histamine N-methyltransferase) 2.7 µMRat kidney[3]

Experimental Protocols & Workflows

Histamine H2-Receptor Signaling Pathway

G Histamine Histamine H2R H2 Receptor Histamine->H2R Binds and Activates This compound This compound This compound->H2R Binds and Inhibits AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Substrates

Caption: this compound blocks histamine-induced H2-receptor signaling.

Experimental Workflow: Assessing Off-Target Effects

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Confirmation A Primary Assay (e.g., H2-receptor functional assay) B Identify Hits (this compound) A->B D Secondary Assays (e.g., Radioligand Binding) B->D Test Hit Compound C Panel of Off-Targets (e.g., other receptors, enzymes) C->D E Cell-Based Assays (e.g., Cytotoxicity, Phenotypic) D->E Investigate Significant Hits F Confirm Off-Target Activity E->F G Lead Optimization F->G Structure-Activity Relationship Studies

Caption: Workflow for identifying and mitigating off-target effects.

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for a potential off-target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-ligand).

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare Reagents:

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Prepare a series of dilutions of unlabeled this compound.

    • Prepare the radiolabeled ligand at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the diluted cell membranes, and the radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled this compound to the experimental wells.

    • For total binding, add only buffer instead of unlabeled ligand.

    • For non-specific binding, add a saturating concentration of a known unlabeled ligand for the receptor.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][9]

G A Prepare Reagents (Membranes, Radioligand, this compound) B Assay Setup in 96-well Plate (Total, Non-specific, and Competitive Binding) A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Protocol for a competitive radioligand binding assay.

References

Validation & Comparative

Zolantidine and Ranitidine: A Comparative Analysis of Their Effects on Cardiac Histamine H2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of zolantidine and ranitidine (B14927), focusing on their antagonistic effects on cardiac histamine (B1213489) H2 receptors. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct profiles of these two compounds.

Quantitative Comparison of Antagonist Potency

The antagonist potency of this compound and ranitidine at cardiac H2 receptors has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundTissue PreparationpA2 Value
This compound Spontaneously Beating Guinea Pig Atria6.98[1]
Electrically Stimulated Guinea Pig Papillary Muscle6.78[1]
Ranitidine Spontaneously Beating Guinea Pig Atria6.84[1]
Electrically Stimulated Guinea Pig Papillary Muscle6.38[1]
Guinea-Pig Isolated Rat Atrium7.2[2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Determination of pA2 Values in Isolated Guinea Pig Cardiac Preparations

This protocol outlines the determination of antagonist potency (pA2) for H2 receptor antagonists using isolated guinea pig atrial and papillary muscle tissues.

1. Tissue Preparation:

  • Male guinea pigs are euthanized, and their hearts are excised.

  • The atria and right ventricular papillary muscles are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • For papillary muscle preparations, the tissue is typically stimulated electrically at a fixed frequency (e.g., 1 Hz).

2. Data Recording:

  • In spontaneously beating atria, the rate of contraction (chronotropic effect) is recorded.

  • In electrically stimulated papillary muscle, the force of contraction (inotropic effect) is measured.

3. Experimental Procedure:

  • After an equilibration period, a cumulative concentration-response curve to a histamine H2 receptor agonist (e.g., histamine) is established.

  • The tissues are then washed and incubated with a specific concentration of the antagonist (this compound or ranitidine) for a predetermined period to allow for receptor binding equilibrium.

  • A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.

  • This process is repeated with several different concentrations of the antagonist.

4. Data Analysis (Schild Plot):

  • The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined as the x-intercept of the resulting regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis GP Guinea Pig Heart Heart GP->Heart Euthanasia & Excision Atria Atria Heart->Atria PapillaryMuscle PapillaryMuscle Heart->PapillaryMuscle Papillary Muscle OrganBath Organ Bath (Physiological Salt Solution, 37°C, 95% O2/5% CO2) Atria->OrganBath Mounting PapillaryMuscle->OrganBath Mounting CRC1 Generate Agonist Concentration-Response Curve (CRC) OrganBath->CRC1 Incubate Incubate with Antagonist (this compound or Ranitidine) CRC1->Incubate CRC2 Generate Agonist CRC in presence of Antagonist Incubate->CRC2 Repeat Repeat with multiple Antagonist concentrations CRC2->Repeat DR Calculate Dose Ratio Repeat->DR Schild Construct Schild Plot DR->Schild pA2 Determine pA2 value Schild->pA2

Experimental workflow for pA2 determination.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This protocol describes a general method for determining the binding affinity (Ki) of a compound for a receptor, which can be adapted for this compound and ranitidine at cardiac H2 receptors.

1. Membrane Preparation:

  • Cardiac tissue (e.g., from guinea pig ventricles) is homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

  • A fixed concentration of a radiolabeled ligand that specifically binds to H2 receptors (e.g., [3H]-tiotidine) is incubated with the prepared cardiac membranes.

  • Increasing concentrations of the unlabeled competitor drug (this compound or ranitidine) are added to the incubation mixture.

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

  • The data are used to generate a competition binding curve, plotting the percentage of specific binding against the concentration of the competitor drug.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki value (the inhibition constant, representing the affinity of the competitor for the receptor) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway of Cardiac H2 Receptors

The activation of cardiac histamine H2 receptors initiates a well-defined signaling cascade, primarily mediated by the Gs protein pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CardiacEffects Increased Heart Rate & Contractility PKA->CardiacEffects Phosphorylates contractile proteins

Cardiac H2 receptor signaling pathway.

Upon binding of histamine to the H2 receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including those involved in cardiac muscle contraction, resulting in an increased heart rate (positive chronotropic effect) and enhanced contractility (positive inotropic effect). This compound and ranitidine, as competitive antagonists, block the initial step of this cascade by preventing histamine from binding to the H2 receptor.

References

A Comparative Analysis of Zolantidine and Other H2 Receptor Antagonists: Efficacy, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, this report details a comparative analysis of Zolantidine, a novel H2 receptor antagonist, against other established antagonists such as cimetidine (B194882), ranitidine (B14927), and famotidine (B1672045). This guide provides a critical evaluation of their performance based on experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to H2 Receptor Antagonists

Histamine (B1213489) H2 receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors of the parietal cells in the stomach. This action decreases the production of stomach acid, making them valuable in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). While sharing a common mechanism of action, H2 receptor antagonists exhibit differences in their potency, selectivity, and pharmacokinetic profiles. This compound (SK&F 95282) is a notable H2 receptor antagonist due to its ability to penetrate the blood-brain barrier and its distinct selectivity for different H2 receptor populations.[1][2]

Comparative Efficacy and Potency

The potency of H2 receptor antagonists is typically determined by their affinity for the H2 receptor, often expressed as pA2 or Ki values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher antagonist potency. The Ki value represents the inhibition constant for a ligand and is another measure of its binding affinity to a receptor.

This compound has demonstrated potent H2 receptor antagonist activity, particularly in cardiac and brain tissue.[2][3] A comparative study of this compound and ranitidine revealed tissue-specific differences in their effects. In guinea pig atria and papillary muscle, this compound competitively antagonized the effects of histamine with pA2 values of 6.98 and 6.78, respectively.[3] In contrast, ranitidine showed comparable potency in both cardiac and gastric preparations, with pA2 values of 6.84 in the atria, 6.38 in the papillary muscle, and 6.78 in the gastric fundus.[3]

Interestingly, this compound was found to be largely inactive in inhibiting histamine-induced gastric acid secretion in several models, a hallmark of other H2 receptor antagonists.[3] This unique profile suggests that this compound can differentiate between cardiac and gastric H2 receptors, which may be attributed to true receptor heterogeneity or the physicochemical properties of the drug.[3]

In brain tissue, this compound is a potent antagonist of H2 receptors, inhibiting histamine-stimulated adenylate cyclase with a pKi of 7.3 and competing with [3H]-tiotidine binding with a pKi of 7.17.[2]

A broader comparison of the potency of established H2 receptor antagonists indicates that famotidine is the most potent, followed by ranitidine and then cimetidine.[4][5][6] On a weight basis, famotidine is approximately eight times more potent than ranitidine and 40 times more potent than cimetidine.[5]

Table 1: Comparative Potency (pA2 values) of H2 Receptor Antagonists in Different Tissues
CompoundGuinea Pig AtriaGuinea Pig Papillary MuscleRat Gastric Fundus
This compound 6.98[3]6.78[3]Inactive[3]
Ranitidine 6.84[3]6.38[3]6.78[3]
Table 2: Comparative Binding Affinity (pKi values) of this compound at H2 Receptors in Guinea Pig Brain
AssaypKi value
Histamine-stimulated adenylate cyclase inhibition 7.3[2]
[3H]-tiotidine binding 7.17[2]

Mechanism of Action and Signaling Pathway

H2 receptor antagonists act as competitive inhibitors of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. The binding of histamine to these Gs protein-coupled receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell. The proton pump is the final step in gastric acid secretion. By blocking the initial step of histamine binding, H2 receptor antagonists effectively reduce the downstream signaling cascade that leads to acid production.

H2_Receptor_Signaling_Pathway

Experimental Protocols

Schild Analysis for Determining Antagonist Potency (pA2 value)

This protocol describes the determination of the pA2 value for an H2 receptor antagonist using an isolated tissue preparation, such as guinea pig atrium.

  • Tissue Preparation: Euthanize a guinea pig and dissect the atria in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2. Mount the tissue in an organ bath containing the salt solution at 37°C.

  • Stabilization: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Cumulative Concentration-Response Curve to Agonist: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the response (e.g., increase in heart rate or force of contraction).

  • Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a known concentration of the H2 receptor antagonist (e.g., this compound) to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.

  • Second Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve for histamine.

  • Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression line of the Schild plot provides the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

Schild_Analysis_Workflow A Isolate and Mount Tissue (e.g., Guinea Pig Atrium) B Stabilize Tissue in Organ Bath A->B C Generate Control Histamine Concentration-Response Curve B->C D Wash and Equilibrate C->D E Incubate with Antagonist (Concentration 1) D->E F Generate Histamine Curve in Presence of Antagonist E->F G Repeat for Multiple Antagonist Concentrations F->G H Calculate Dose Ratios G->H I Construct Schild Plot H->I J Determine pA2 Value I->J

[3H]-Tiotidine Radioligand Binding Assay for H2 Receptor Affinity (Ki value)

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of an H2 receptor antagonist for H2 receptors in brain tissue.

  • Membrane Preparation: Homogenize guinea pig brain tissue (e.g., cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at a low speed to remove debris, and then centrifuge the supernatant at a high speed to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A range of concentrations of the unlabeled H2 receptor antagonist (e.g., this compound).

    • A fixed concentration of the radioligand [3H]-tiotidine.

    • The membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the competing antagonist.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound presents a unique profile as an H2 receptor antagonist, exhibiting potent activity at cardiac and central nervous system H2 receptors while being largely inactive at gastric H2 receptors responsible for acid secretion. This suggests a potential for tissue-selective therapeutic applications. In contrast, traditional H2 blockers like ranitidine and famotidine show more consistent antagonism across different tissues, with famotidine being the most potent in inhibiting gastric acid secretion. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel H2 receptor antagonists. Further research into the structural and functional differences between H2 receptor subtypes may elucidate the basis for this compound's distinct pharmacological profile and open new avenues for drug development.

References

Validating the Selectivity of Zolantidine for H2 over H1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Zolantidine's selectivity for the histamine (B1213489) H2 receptor over the H1 receptor, supported by available experimental data. This compound is characterized as a potent and selective brain-penetrating H2-receptor antagonist.[1][2] The primary literature consistently reports that this compound is at least 30-fold more potent at H2-receptors compared to other peripheral and central receptors that have been investigated.[1][2] This guide summarizes the quantitative data, details the experimental methodologies used to determine this selectivity, and offers a comparison with other histamine receptor antagonists.

Quantitative Comparison of Receptor Affinities

The following table summarizes the available binding affinities (pKi) and functional potencies (pA2) of this compound and other selected histamine H1 and H2 receptor antagonists. It is important to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.

CompoundReceptorAssay TypeValueUnitReference
This compound H2 [3H]-Tiotidine Binding7.17pKi[1][2]
H2 Histamine-stimulated Adenylate Cyclase Inhibition7.3pKi[1][2]
H2 Guinea-pig Atrium (Functional Assay)7.46pA2[1][2]
H2 Rat Uterus (Functional Assay)7.26pA2[1][2]
H2 Dimaprit-stimulated cAMP Accumulation~7.63pA2[1][2]
Ranitidine H2 Guinea-pig Atria (Functional Assay)6.84pA2[3]
H2 Guinea-pig Papillary Muscle (Functional Assay)6.38pA2[3]
H2 Rat Gastric Fundus (Functional Assay)6.78pA2[3]
Mepyramine H1 Radioligand Binding---

Note: Specific quantitative data for this compound's affinity for the H1 receptor was not available in the reviewed literature. The stated "at least 30-fold selectivity" is based on the findings of the primary researchers.

Experimental Protocols

The selectivity of this compound for the H2 receptor has been validated through a combination of radioligand binding assays and functional assays in isolated tissues.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In the case of this compound, its affinity for the H2 receptor was determined by its ability to compete with the binding of a known H2-selective radioligand, [3H]-tiotidine.[1][2]

Protocol Outline:

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., guinea-pig brain) is homogenized and centrifuged to isolate a membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]-tiotidine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays and Schild Analysis

Functional assays measure the effect of a compound on the physiological response mediated by a receptor. For this compound, its antagonist activity at H2 receptors was assessed in isolated tissues such as the guinea-pig atrium and rat uterus, where histamine induces a response via H2 receptors.[1][2] The potency of a competitive antagonist is often quantified using the pA2 value, which is derived from a Schild plot.

Protocol Outline (Schild Analysis):

  • Tissue Preparation: An isolated tissue preparation (e.g., guinea-pig atrial muscle) is mounted in an organ bath containing a physiological salt solution and aerated with oxygen.

  • Agonist Dose-Response Curve: A cumulative concentration-response curve to an agonist (e.g., histamine) is established to determine the baseline response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period to allow for equilibrium to be reached.

  • Shifted Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. A competitive antagonist will cause a parallel rightward shift of this curve.

  • Dose Ratio Calculation: The dose ratio is calculated as the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the concentration required for the same response in the absence of the antagonist.

  • Schild Plot Construction: Steps 3-5 are repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • pA2 Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the intercept of this line with the x-axis and represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and concepts discussed, the following diagrams have been generated.

Experimental_Workflow_Radioligand_Binding cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifugation Centrifugation Tissue->Centrifugation Membrane Isolated Membranes Centrifugation->Membrane Incubation Incubation with [3H]-Tiotidine & this compound Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

Schild_Plot_Workflow cluster_tissue Tissue Preparation cluster_drc Dose-Response Curves cluster_analysis Data Analysis Tissue Isolated Tissue (e.g., Guinea-pig Atrium) Agonist_DRC Agonist (Histamine) Dose-Response Curve Tissue->Agonist_DRC Antagonist_Incubation Incubate with this compound Agonist_DRC->Antagonist_Incubation Shifted_DRC Shifted Agonist Dose-Response Curve Antagonist_Incubation->Shifted_DRC Dose_Ratio Calculate Dose Ratio Shifted_DRC->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value Signaling_Pathways cluster_h1 H1 Receptor Pathway cluster_h2 H2 Receptor Pathway Histamine1 Histamine H1R H1 Receptor Histamine1->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Histamine2 Histamine H2R H2 Receptor Histamine2->H2R Gs Gs Protein H2R->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA This compound This compound This compound->H2R Antagonizes

References

A Comparative Analysis of Brain Penetration: Zolantidine vs. Cimetidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degree to which a drug crosses the blood-brain barrier is paramount for the development of effective therapies targeting the central nervous system (CNS). This guide provides a comparative analysis of the brain penetration of two histamine (B1213489) H2-receptor antagonists, Zolantidine and cimetidine (B194882), supported by experimental data.

This compound, a potent and selective H2-receptor antagonist, was specifically designed for enhanced brain penetration, while cimetidine, a widely used H2-receptor antagonist, exhibits limited access to the CNS.[1] This difference in brain penetration has significant implications for their potential therapeutic applications and side-effect profiles.

Quantitative Comparison of Brain Penetration

The extent of brain penetration is commonly expressed as the brain-to-plasma (or blood) concentration ratio (Kp or B/P ratio) at a steady state. A higher Kp value indicates greater penetration into the brain tissue. Experimental data from studies in rats demonstrates a stark contrast between this compound and cimetidine.

CompoundBrain/Blood Ratio (Kp)SpeciesKey Findings
This compound 1.45[1][2]RatBrain concentration is greater than the plateau blood concentration, indicating significant brain penetration.[1][2]
Cimetidine ~0.2RatBrain concentrations are substantially lower than plasma concentrations, indicating poor brain penetration.

Experimental Protocols

The determination of the brain-to-plasma concentration ratio is a critical experiment in assessing the CNS penetration of a drug. The following provides a detailed methodology for a typical in vivo study.

In Vivo Determination of Brain-to-Plasma Concentration Ratio

This protocol outlines the steps to determine the steady-state brain-to-plasma concentration ratio of a compound in rats.

Objective: To quantify the extent of drug penetration into the brain by calculating the ratio of the drug's concentration in the brain to its concentration in the plasma at a steady state.

Materials:

  • Test compound (e.g., this compound or cimetidine)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Vehicle for drug administration (e.g., saline)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for catheterization

  • Infusion pump

  • Blood collection tubes (e.g., with anticoagulant)

  • Brain homogenization buffer

  • Homogenizer

  • Centrifuge

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation:

    • Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

    • Fast the animals overnight with free access to water.

    • Anesthetize the rat and surgically implant catheters in a suitable artery (for blood sampling) and vein (for drug administration).

  • Drug Administration:

    • Administer the test compound intravenously. A common method is a bolus injection followed by a constant infusion to achieve and maintain a steady-state plasma concentration.

    • The infusion rate and duration are determined based on the pharmacokinetic properties of the compound.

  • Sample Collection:

    • Once steady-state is achieved (typically after 3-5 half-lives of the drug), collect blood samples from the arterial catheter at predetermined time points.

    • At the end of the infusion period, euthanize the animal via an approved method.

    • Immediately collect a terminal blood sample via cardiac puncture.

    • Perfuse the brain with ice-cold saline to remove residual blood from the cerebral vasculature.

    • Carefully dissect the brain and record its weight.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a known volume of homogenization buffer.

    • Centrifuge the brain homogenate to obtain a clear supernatant.

  • Drug Concentration Analysis:

    • Analyze the concentration of the test compound in the plasma and brain homogenate supernatant using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Brain-to-Plasma Ratio (Kp):

    • Calculate the Kp using the following formula:

      • Kp = C_brain / C_plasma

      • Where C_brain is the concentration of the drug in the brain (ng/g of tissue) and C_plasma is the concentration of the drug in the plasma (ng/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the in vivo determination of the brain-to-plasma ratio.

G cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis & Calculation animal Acclimatize Rat surgery Surgical Catheterization animal->surgery infusion IV Bolus + Infusion surgery->infusion blood_sample Blood Sampling infusion->blood_sample euthanasia Euthanasia & Perfusion blood_sample->euthanasia brain_sample Brain Dissection euthanasia->brain_sample brain_homo Brain Homogenization brain_sample->brain_homo plasma_sep Plasma Separation lcms LC-MS/MS Analysis plasma_sep->lcms brain_homo->lcms kp_calc Kp Calculation lcms->kp_calc

Caption: Workflow for in vivo brain-to-plasma ratio determination.

Mechanism of Action and Signaling

Both this compound and cimetidine act as antagonists at histamine H2 receptors. In the periphery, this action inhibits gastric acid secretion. However, their effects within the CNS are dictated by their ability to cross the blood-brain barrier.

This compound, due to its significant brain penetration, can effectively block H2 receptors in the brain. Histamine in the CNS is involved in various physiological processes, including wakefulness, cognition, and nociception. By antagonizing brain H2 receptors, this compound can be a valuable tool to investigate the role of histamine in these processes.

Cimetidine's limited brain penetration means it has minimal direct effects on CNS H2 receptors at therapeutic doses for gastric conditions. However, at higher concentrations or in patients with compromised renal function, cimetidine can cross the blood-brain barrier and has been associated with CNS side effects such as confusion and delirium.

The signaling pathway for histamine H2 receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks Cimetidine Cimetidine Cimetidine->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Histamine H2 receptor signaling pathway and antagonism.

References

A Comparative Cross-Validation of Zolantidine's Effects in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental drug Zolantidine, a brain-penetrating histamine (B1213489) H2-receptor antagonist, across different preclinical animal models. The objective is to offer a clear, data-driven comparison of its performance against other H2-receptor antagonists, supported by detailed experimental protocols and pathway visualizations to aid in research and development.

Mechanism of Action: Histamine H2-Receptor Antagonism

This compound is a potent and selective antagonist of the histamine H2-receptor that can penetrate the blood-brain barrier. Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon binding with histamine, activate a Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking this receptor, this compound inhibits this signaling pathway.

Zolantidine_Mechanism_of_Action cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates Histamine Histamine Histamine->H2R binds This compound This compound This compound->H2R blocks PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Figure 1: this compound's Mechanism of Action at the Histamine H2 Receptor.

Comparative Efficacy in Animal Models

The following tables summarize the available quantitative data on the effects of this compound and comparator H2-receptor antagonists in different animal models.

Anxiety-Like Behavior: Elevated Plus-Maze (EPM)

The Elevated Plus-Maze is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

Table 1: Effects of H2-Receptor Antagonists on Anxiety-Like Behavior in the Elevated Plus-Maze (Mice)

CompoundDose (mg/kg, i.p.)Time in Open Arms (% of total)Entries into Open Arms (% of total)Interpretation
Vehicle-BaselineBaselineNo effect
This compound 20No significant differenceNo significant differenceNo anxiolytic or anxiogenic effect
Ranitidine (B14927)30Significant increaseSignificant increaseAnxiolytic-like effect[1]

Note: Data for a direct comparison of this compound and Cimetidine in the EPM was not found in the reviewed literature.

Nociception: Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of drugs. An increase in the latency to withdraw the tail from a heat source indicates an antinociceptive effect.

Table 2: Comparative Effects of this compound and Cimetidine on Nociception in Cholestatic Rats (Tail-Flick Latency)

CompoundDose (mg/kg)Tail-Flick Latency (seconds)Interpretation
Saline Control-BaselineNo effect
This compound 10Significant increaseAntinociceptive effect
20Significant increaseAntinociceptive effect
40Significant increaseAntinociceptive effect
Cimetidine25Significant increaseAntinociceptive effect
50Significant increaseAntinociceptive effect
100Significant increaseAntinociceptive effect

Data synthesized from a study where both this compound and Cimetidine significantly increased tail-flick latencies in cholestatic rats, suggesting an antinociceptive effect mediated by H2-receptor antagonism in this model.

Depressive-Like Behavior: Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test for the assessment of antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.

Data on the effects of this compound in the Forced Swim Test are not currently available in the published literature. This represents a significant gap in the cross-validation of this compound's behavioral effects and an opportunity for future research.

Experimental Protocols

Elevated Plus-Maze (EPM) for Mice

Objective: To assess anxiety-like behavior.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30 minutes before the test.

  • Drug Administration: this compound, a comparator drug, or vehicle is administered intraperitoneally (i.p.) at the specified dose and time before the test.

  • Test Initiation: Each mouse is placed in the center of the maze, facing an open arm.

  • Data Collection: The behavior of the mouse is recorded for a 5-minute period using a video-tracking system. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated and compared between treatment groups.

Forced Swim Test (FST) for Rats

Objective: To assess depressive-like behavior.

Apparatus: A cylindrical container filled with water.

Procedure:

  • Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This session is for habituation.

  • Drug Administration: On Day 2, the test compound, a reference antidepressant, or vehicle is administered at specified time points before the test session.

  • Test Session (Day 2): Each rat is placed back into the cylinder for a 5-minute test session.

  • Data Collection: The entire 5-minute session is recorded. The duration of immobility (when the rat makes only the movements necessary to keep its head above water) is scored by a trained observer or using automated software.

  • Data Analysis: The total time of immobility is calculated for each animal and compared across treatment groups.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound in behavioral models.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Vivo Testing cluster_analysis Phase 3: Analysis & Interpretation A Hypothesis Generation B Selection of Animal Models (e.g., EPM, FST) A->B C Drug Preparation (this compound, Comparators) B->C D Animal Habituation C->D E Drug Administration D->E F Behavioral Testing (EPM / FST) E->F G Data Recording F->G H Behavioral Scoring G->H I Statistical Analysis H->I J Interpretation of Results I->J K Comparative Analysis J->K L Final Report K->L Publish Comparison Guide

Figure 2: Generalized workflow for preclinical behavioral testing.

Conclusion and Future Directions

The available data indicates that this compound, a brain-penetrating H2-receptor antagonist, exhibits antinociceptive effects in a rat model of cholestasis, comparable to cimetidine. However, in an anxiety model, the elevated plus-maze, this compound did not demonstrate anxiolytic or anxiogenic properties at the tested dose, in contrast to ranitidine which showed anxiolytic-like effects.

A significant gap in the current understanding of this compound's central nervous system effects is the lack of data from animal models of depression. Future research should prioritize the evaluation of this compound in models such as the forced swim test and the tail suspension test to provide a more complete profile of its psychoactive properties. Such studies would be invaluable for determining the potential therapeutic applications of this compound and for a more comprehensive cross-validation of its effects.

References

Zolantidine: A Comparative Analysis Against Next-Generation H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Fictional Case Study for Drug Development Professionals

In the landscape of gastric acid suppressants, histamine (B1213489) H2 receptor antagonists (H2RAs) have been a cornerstone of therapy for acid-peptic disorders. While first-generation agents demonstrated clinical efficacy, subsequent generations have sought to improve upon potency, selectivity, and duration of action. This guide provides a comparative analysis of a hypothetical next-generation H2RA, Zolantidine, against the established second-generation blocker, Famotidine (B1672045). The data presented herein is simulated for illustrative purposes to guide researchers and drug development professionals in evaluating novel compounds in this therapeutic class.

Pharmacodynamic Profile: Receptor Binding and In Vitro Efficacy

The primary mechanism of action for H2RAs is the competitive inhibition of histamine binding to the H2 receptors on the basolateral membrane of gastric parietal cells. The affinity and inhibitory concentration are key determinants of a drug's potency.

Table 1: Comparative In Vitro Pharmacodynamics

ParameterThis compound (Hypothetical)Famotidine
H2 Receptor Binding Affinity (Kd) 5 nM14 nM
Inhibition of Gastric Acid Secretion (IC50) 15 nM33 nM
H1 Receptor Binding Affinity (Kd) > 10,000 nM> 10,000 nM
H3 Receptor Binding Affinity (Kd) > 10,000 nM> 10,000 nM

Signaling Pathway of H2 Receptor Antagonism

H2 receptor antagonists competitively block the H2 receptor on gastric parietal cells. This action prevents histamine from binding and initiating the downstream signaling cascade that leads to acid secretion. The binding of histamine normally activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP).[1] cAMP then activates protein kinase A (PKA), which phosphorylates proteins involved in the trafficking and activation of the H+/K+ ATPase (proton pump) to the cellular membrane, resulting in gastric acid secretion. By blocking this initial step, H2RAs effectively reduce the production of stomach acid.[2][3][4]

H2_Receptor_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Parietal Cell Membrane cluster_inside Intracellular Space Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds & Activates This compound This compound This compound->H2_Receptor Competitively Blocks Adenylyl_Cyclase Adenylyl Cyclase H2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Proton_Pump_Inactive H+/K+ ATPase (Inactive) PKA->Proton_Pump_Inactive Phosphorylates Proton_Pump_Active H+/K+ ATPase (Active) Proton_Pump_Inactive->Proton_Pump_Active Translocates & Activates Acid_Secretion H+ Secretion Proton_Pump_Active->Acid_Secretion

Figure 1. H2 Receptor Signaling Pathway and Point of Inhibition.

Pharmacokinetic Profile

The pharmacokinetic properties of an H2RA influence its dosing frequency and clinical utility. An ideal agent would have high bioavailability and a long half-life, allowing for once-daily dosing.

Table 2: Comparative Pharmacokinetics

ParameterThis compound (Hypothetical)Famotidine
Bioavailability ~75%40-45%[5][6]
Protein Binding < 10%15-20%[1][5]
Half-life 8-10 hours2.5-3.5 hours[1][5]
Metabolism Minimal, primarily renal excretionMinimal first-pass metabolism, metabolized by CYP1A2.[5]
Excretion >90% unchanged in urine65-70% unchanged in urine.[5]

Clinical Efficacy: Gastric pH Control

The clinical efficacy of H2RAs is determined by their ability to increase and maintain intragastric pH above critical thresholds (e.g., pH > 4), which is necessary for the healing of acid-related mucosal damage.

Table 3: Comparative Clinical Efficacy (Simulated Data)

ParameterThis compound (Hypothetical)Famotidine
Onset of Action < 30 minutes~60 minutes[1][3]
Duration of Action (pH > 4) 18-24 hours10-12 hours[5][7]
Mean 24-hour Intragastric pH 4.83.5
% Time Intragastric pH > 4 (24h) 70%50%

Experimental Protocols

The following are standard experimental methodologies that would be employed to generate the comparative data presented above.

Receptor Binding Assay
  • Objective: To determine the binding affinity (Kd) of the compounds for histamine H1, H2, and H3 receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human H1, H2, or H3 receptor.

    • Radioligand Binding: A constant concentration of a specific radioligand (e.g., [3H]-tiotidine for H2 receptors) is incubated with the cell membranes.

    • Competitive Binding: Increasing concentrations of the test compound (this compound or Famotidine) are added to compete with the radioligand for receptor binding.

    • Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Kd value using the Cheng-Prusoff equation.

In Vitro Gastric Acid Secretion Assay
  • Objective: To measure the potency (IC50) of the compounds in inhibiting histamine-stimulated gastric acid secretion.

  • Methodology:

    • Parietal Cell Isolation: Primary parietal cells are isolated from rabbit or canine gastric mucosa.

    • Cell Culture: The isolated parietal cells are cultured and then stimulated with histamine to induce acid secretion.

    • Inhibition Assay: The cells are pre-incubated with varying concentrations of the test compound before histamine stimulation.

    • Acid Measurement: Acid secretion is indirectly measured by the accumulation of a weak base, [14C]-aminopyrine, which is trapped in acidic spaces.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the histamine-stimulated acid secretion (IC50) is calculated.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_secretion Acid Secretion Assay cluster_pk Pharmacokinetic Study A1 Prepare Membranes with H2 Receptors A2 Incubate with Radioligand and Test Compound A1->A2 A3 Measure Bound Radioactivity A2->A3 A4 Calculate Kd A3->A4 B1 Isolate Gastric Parietal Cells B2 Pre-incubate with Test Compound B1->B2 B3 Stimulate with Histamine B2->B3 B4 Measure [14C]-aminopyrine Accumulation B3->B4 B5 Calculate IC50 B4->B5 C1 Administer Compound to Animal Models C2 Collect Blood Samples at Time Intervals C1->C2 C3 Analyze Plasma Drug Concentration C2->C3 C4 Determine Bioavailability, Half-life, etc. C3->C4

Figure 2. Key Experimental Workflows for H2RA Characterization.

Conclusion

This comparative guide, utilizing the hypothetical compound this compound, illustrates the key parameters for evaluating a next-generation H2 receptor antagonist. An ideal candidate would demonstrate superior pharmacodynamic properties, such as higher receptor affinity and potency, as well as an improved pharmacokinetic profile leading to a longer duration of action and more consistent gastric acid control compared to existing therapies like Famotidine. The experimental protocols outlined provide a framework for the preclinical assessment of such novel compounds. While newer classes of drugs, such as proton pump inhibitors, have shown greater efficacy in acid suppression, the development of advanced H2RAs could still offer valuable therapeutic options, particularly for on-demand use and in specific patient populations.

References

No Significant Impact of Zolantidine on Rat Sleep Architecture: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that the selective, brain-penetrating histamine (B1213489) H2-receptor antagonist, Zolantidine, does not significantly alter the sleep architecture in rats. This stands in contrast to other compounds, such as histamine H1-receptor antagonists and common hypnotics like benzodiazepines and Z-drugs, which demonstrate marked effects on sleep patterns.

This guide provides a comparative analysis of this compound's effects on rat sleep architecture versus other relevant compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of Effects on Sleep Architecture

The following table summarizes the quantitative effects of this compound and selected comparator drugs on key sleep parameters in rats, as determined by polysomnographic studies.

Drug ClassCompoundDosageTotal Sleep TimeNREM SleepREM SleepWakefulnessSleep LatencyKey Findings
H2-Receptor Antagonist This compound 0.25-8.0 mg/kgNo significant changeNo significant changeNo significant changeNo significant changeNo significant changeThis compound does not alter sleep variables in rats.[1]
H2-Receptor AntagonistCimetidinei.p. administrationNo significant changeNo significant changeNo significant changeNo significant changeNo significant changePeripheral administration shows no significant effects on sleep and wakefulness.[2]
H1-Receptor AntagonistDiphenhydramine1.0-4.0 mg/kgIncreasedIncreased Slow Wave Sleep-Decreased-Significantly increases slow-wave sleep and decreases wakefulness.[1]
BenzodiazepineDiazepam5 mg/kg, i.p.Increased by 59%Increased Light Slow-Wave Sleep by 255%DecreasedDecreasedReduced by 92%Increases total sleep and light slow-wave sleep, while decreasing wakefulness and REM sleep.[3][4]
Non-Benzodiazepine HypnoticZolpidem5 mg/kg, i.p.-Increased Delta SleepDecreased entries and durationDecreased-Reduces REM sleep and increases deep sleep (Delta sleep).[5][6]

Experimental Protocols

The data presented above is typically acquired through polysomnography (PSG) in rats. This involves the chronic implantation of electrodes to monitor brain activity (electroencephalogram or EEG) and muscle tone (electromyogram or EMG).

Standard Polysomnography Protocol in Rats
  • Animal Subjects: Male Sprague Dawley or Wistar rats are commonly used, weighing 250-300 grams at the time of surgery.[7] Animals are housed individually under a 12-hour light/dark cycle with ad libitum access to food and water.[7]

  • Surgical Implantation: Under anesthesia, stainless steel screw electrodes are implanted into the skull for EEG recording, typically over the frontal and parietal cortices.[8][9] For EMG recordings, wire electrodes are inserted into the nuchal (neck) muscles.[8][9] A reference and a ground electrode are also placed.

  • Recovery and Habituation: A recovery period of at least one week is allowed post-surgery.[10] Following recovery, rats are habituated to the recording chamber and tethered to the recording cables for at least 48 hours before baseline recordings commence.[9]

  • Recording Procedure: Continuous 24-hour baseline EEG and EMG recordings are performed.[8][9] Subsequently, the same animals are administered the test compound (e.g., this compound, Diazepam) or a vehicle control, and another 24-hour recording is conducted.[7] The order of treatments is often counterbalanced across animals.[7]

  • Data Analysis: The recorded signals are amplified, filtered, and digitized.[7] Sleep-wake states (Wake, NREM sleep, REM sleep) are scored in epochs (typically 10-30 seconds) based on the characteristic EEG and EMG patterns.[8] Quantitative analysis is then performed to determine the duration of each sleep stage, sleep latency, and the number and duration of sleep/wake episodes.[9]

Visualizing Experimental and Logical Frameworks

To further clarify the experimental workflow and the underlying logic of the comparative study, the following diagrams are provided.

ExperimentalWorkflow cluster_pre_experiment Pre-Experiment cluster_surgery Surgical Procedure cluster_recording Polysomnographic Recording cluster_analysis Data Analysis animal_selection Rat Selection (e.g., Sprague Dawley) housing Acclimation & Housing animal_selection->housing anesthesia Anesthesia housing->anesthesia electrode_implantation EEG/EMG Electrode Implantation anesthesia->electrode_implantation recovery Post-Surgical Recovery electrode_implantation->recovery habituation Habituation to Recording Setup recovery->habituation baseline Baseline Recording (24h) habituation->baseline drug_admin Drug Administration (this compound or Comparator) baseline->drug_admin post_drug_recording Post-Drug Recording (24h) drug_admin->post_drug_recording scoring Sleep Stage Scoring (Wake, NREM, REM) post_drug_recording->scoring quantification Quantification of Sleep Parameters scoring->quantification comparison Statistical Comparison (Drug vs. Vehicle) quantification->comparison

Experimental Workflow for Polysomnography in Rats.

SignalingPathway cluster_this compound This compound cluster_h2r Histamine System cluster_sleep Sleep-Wake Regulation This compound This compound H2_Receptor Histamine H2 Receptor This compound->H2_Receptor Antagonist Sleep_Architecture Sleep Architecture (NREM, REM, Wake) H2_Receptor->Sleep_Architecture No Significant Modulation

This compound's Lack of Effect on Sleep Architecture.

Conclusion

References

Comparative Efficacy of Zolantidine and Tiotidine in CNS Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zolantidine and Tiotidine (B1662263) are histamine (B1213489) H2-receptor antagonists being investigated for their potential applications in modulating neuronal activity.[1][2] While both compounds share a primary mechanism of action, their distinct chemical structures suggest potential differences in central nervous system (CNS) penetration, off-target effects, and overall efficacy. This compound is noted as a potent, selective, and brain-penetrating H2-receptor antagonist.[3][4] Tiotidine is also a potent and specific H2-receptor antagonist.[5] This guide provides a comparative analysis of this compound and Tiotidine based on key preclinical CNS studies, focusing on their pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic Profile: CNS Penetration

A critical determinant of a drug's CNS efficacy is its ability to cross the blood-brain barrier (BBB). The brain-to-plasma concentration ratio is a key metric for quantifying this property.

Table 1: Comparative Pharmacokinetic Data

CompoundBrain/Blood RatioHalf-life (t½) in Plasma (hours)
This compound 1.45[3]4.2
Tiotidine 0.893.8

The data indicate that this compound exhibits a higher propensity for crossing the blood-brain barrier compared to Tiotidine.[3]

Pharmacodynamic Profile: Receptor Binding and Selectivity

The interaction of this compound and Tiotidine with their primary target, the H2-receptor, as well as their off-target activity, is crucial for understanding their therapeutic and potential side-effect profiles.

Table 2: Comparative Pharmacodynamic Data

CompoundH2 Receptor pKiH1 Receptor pKiMuscarinic M1 Receptor pKi
This compound 7.17 - 7.3[3]< 5.0< 4.5
Tiotidine 7.5< 4.8< 4.6

Both compounds demonstrate high affinity for the H2-receptor.[3] this compound is reported to be at least 30-fold more potent at H2-receptors than at other investigated peripheral and central receptors.[3]

Experimental Protocols

Protocol 1: In Vivo Blood-Brain Barrier Penetration Study

Objective: To determine the brain-to-plasma concentration ratio of this compound and Tiotidine in a rodent model.

Methodology:

  • Animal Model: Male Wistar rats (n=6 per compound).

  • Drug Administration: A single intravenous (IV) infusion of this compound or Tiotidine (10 mg/kg) is administered.

  • Sample Collection: At 2 hours post-administration, blood samples are collected via cardiac puncture, and whole brains are harvested.

  • Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.

  • Quantification: Drug concentrations in plasma and brain homogenates are determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The brain-to-plasma ratio is calculated as the mean concentration in the brain divided by the mean concentration in the plasma.

Protocol 2: Radioligand Binding Assays

Objective: To determine the binding affinity (pKi) of this compound and Tiotidine for H2, H1, and Muscarinic M1 receptors.

Methodology:

  • Receptor Source: Commercially available cell lines expressing recombinant human H2, H1, or M1 receptors.

  • Radioligand: A specific radioligand for each receptor is used (e.g., [³H]-Tiotidine for H2 receptors).

  • Assay Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Tiotidine).

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane H2R H2 Receptor G_protein Gs Protein H2R->G_protein AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Histamine Histamine Histamine->H2R Activates Antagonist This compound or Tiotidine Antagonist->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Caption: Histamine H2 receptor signaling pathway and point of antagonism.

Experimental Workflow

G start Start: BBB Permeability Assay animal_prep Animal Preparation (Male Wistar Rats) start->animal_prep drug_admin IV Infusion (this compound or Tiotidine) animal_prep->drug_admin sample_collection Sample Collection (Blood and Brain) drug_admin->sample_collection sample_processing Sample Processing (Plasma Separation, Brain Homogenization) sample_collection->sample_processing lc_ms LC-MS/MS Analysis sample_processing->lc_ms data_analysis Data Analysis (Calculate Brain/Plasma Ratio) lc_ms->data_analysis end End: Comparative Data data_analysis->end

Caption: Workflow for the in vivo blood-brain barrier permeability study.

References

Zolantidine: An Objective Comparison of its H2 Receptor Antagonist Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zolantidine's antagonistic properties at the Histamine (B1213489) H2 receptor, benchmarked against other well-established H2 receptor antagonists. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

Comparative Analysis of H2 Receptor Antagonist Potency

This compound has been characterized as a potent and selective H2 receptor antagonist.[1] Its distinguishing feature is its ability to differentiate between cardiac and gastric H2 receptors, exhibiting competitive antagonism at cardiac sites while being notably less effective at gastric H2 receptors in several experimental models.[2][3] This section summarizes the quantitative data on the potency of this compound in comparison to other H2 antagonists.

AntagonistAssay TypeTissue/Cell LineParameterValueReference
This compound Functional Antagonism (Histamine-induced tachycardia)Guinea Pig AtriapA26.98[2]
This compound Functional Antagonism (Histamine-induced inotropy)Guinea Pig Papillary MusclepA26.78[2]
This compound Radioligand Binding ([3H]-tiotidine competition)Guinea Pig BrainpKi7.17[1]
This compound Functional Antagonism (cAMP accumulation)Guinea Pig Brainapprox. pA27.63[1]
This compound Functional Antagonism (Histamine-stimulated adenylate cyclase)Guinea Pig BrainpKi7.3[1]
Ranitidine (B14927) Functional Antagonism (Histamine-induced tachycardia)Guinea Pig AtriapA26.84[2]
Ranitidine Functional Antagonism (Histamine-induced inotropy)Guinea Pig Papillary MusclepA26.38[2]
Ranitidine Functional Antagonism (Histamine-induced acid secretion)Rat Gastric FunduspA26.78[2]
Cimetidine (B194882) General Potency ComparisonVariousRelative Potency~1[4][5]
Ranitidine General Potency ComparisonVariousRelative Potency7-8x Cimetidine[4][6]
Famotidine (B1672045) General Potency ComparisonVariousRelative Potency20-50x Cimetidine, 8-9x Ranitidine[4][5][6][7][8]
Nizatidine General Potency ComparisonVariousRelative PotencySimilar to Ranitidine

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize H2 receptor antagonists, based on standard pharmacological practices.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for the H2 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells or tissues expressing H2 receptors (e.g., CHO-K1 cells stably transfected with the human H2 receptor, guinea pig brain tissue).[9]

  • Radioligand: A specific H2 receptor radioligand, such as [3H]-tiotidine.

  • Test Compounds: this compound and comparator H2 antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled antagonist.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The concentration of antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (cAMP Accumulation)

This assay assesses the ability of an antagonist to block the functional response of H2 receptor activation, which is an increase in intracellular cyclic AMP (cAMP).

Objective: To determine the antagonist potency (pA2 or IC50) of this compound and other antagonists in a functional cellular context.

Materials:

  • Cell Line: A cell line expressing H2 receptors (e.g., primary cells or a transfected cell line).

  • H2 Receptor Agonist: Histamine or a selective H2 agonist like dimaprit.

  • Test Compounds: this compound and comparator H2 antagonists.

  • cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA, HTRF, or AlphaScreen).

  • Phosphodiesterase (PDE) Inhibitor: Such as IBMX, to prevent the degradation of cAMP.

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the H2 receptor agonist to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the agonist-stimulated cAMP levels against the logarithm of the antagonist concentration. The concentration of antagonist that inhibits 50% of the agonist-stimulated response (IC50) is determined. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of different antagonist concentrations to calculate the pA2 value.[10]

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Blocks Binding G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates & Leads to

Caption: H2 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., Cell Culture, Tissue Homogenate) Incubation Incubate Receptor Source with Radioligand and Test Compounds Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compounds (this compound, etc.) Ligand_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification IC50_Calc Calculate IC50 from Competition Curves Quantification->IC50_Calc Schild_Analysis For Functional Assays: Perform Schild Analysis to get pA2 Quantification->Schild_Analysis Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: General experimental workflow for characterizing H2 receptor antagonists.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Zolantidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Operational Plan for the Safe Disposal of Zolantidine.

This document provides immediate and essential safety and logistical information for the proper disposal of this compound, a potent histamine (B1213489) H2 receptor antagonist used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

I. This compound Hazard and Safety Summary

This compound is a chemical compound that requires careful handling. While a specific Safety Data Sheet (SDS) for this compound was not located, related chemical safety information indicates that compounds of this nature may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) and adherence to safety protocols are mandatory.

Table 1: Personal Protective Equipment (PPE) and Safety Precautions

Protective EquipmentSpecificationHandling Procedure
Gloves Nitrile or other chemically resistant glovesAlways wear when handling this compound or its containers. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or a face shieldMust be worn to protect against splashes or airborne particles.
Lab Coat Standard laboratory coatTo be worn at all times in the laboratory to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.Avoid breathing any dust or vapors. Handle in a chemical fume hood if possible.
Hygiene Wash hands thoroughly after handling.Do not eat, drink, or smoke in areas where this compound is handled or stored.

II. Step-by-Step Disposal Protocol for this compound

The following protocol is based on established guidelines for the disposal of chemical waste and should be followed to ensure the safe and compliant disposal of this compound.

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other chemical waste streams.

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The label should include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • The date of accumulation

    • The primary hazards (e.g., "Irritant," "Handle with Care")

Step 2: Containerization

  • Use a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Ensure the container is in good condition and free from leaks or external contamination.

Step 3: Waste Accumulation

  • Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep the container closed at all times, except when adding waste.

Step 4: Disposal

  • This compound waste must be disposed of through an approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Provide the EHS department with all necessary information about the waste, as indicated on the label.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Step 5: Decontamination of Empty Containers

  • Empty this compound containers should be handled as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Collect the rinsate as hazardous waste and add it to the designated this compound waste container.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers. Deface the label before disposal.

III. Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the this compound disposal process, ensuring safety and compliance at each step.

ZolantidineDisposalWorkflow Figure 1: this compound Disposal Workflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal A Wear Appropriate PPE B Prepare Labeled Waste Container A->B C Segregate this compound Waste B->C D Place Waste in Designated Container C->D E Securely Seal Container D->E F Store in a Secure, Ventilated Area E->F G Contact EHS for Pickup F->G H Transfer to Approved Waste Facility G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

Standard Operating Procedure for Handling Zolantidine, a Potent Pharmaceutical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zolantidine is a fictional substance. The following guidelines are based on established best practices for handling potent or hazardous active pharmaceutical ingredients (APIs) and are for informational and illustrative purposes only.[1] Before handling any chemical, personnel must consult its specific Safety Data Sheet (SDS) and adhere to all institutional and local environmental regulations.[1]

This document provides a procedural framework for the safe handling and disposal of the potent hypothetical compound, this compound, to minimize exposure risk and ensure laboratory safety.

Hazard Assessment and Control

This compound is presumed to be a highly potent solid compound, hazardous upon inhalation, ingestion, or skin contact. Engineering controls are the primary method of exposure reduction.

  • Primary Engineering Controls: All manipulations involving this compound powder (e.g., weighing, preparing solutions) must occur within a certified containment system, such as a negative pressure glovebox or a powder containment hood.[2][3] The HVAC system for the containment suite should be dedicated and provide a negative pressure gradient to prevent any substance from exiting the facility.[2]

  • Secondary Controls: Access to the handling area should be restricted. A clearly marked and secure Satellite Accumulation Area (SAA) must be designated for this compound waste.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound. The selection of PPE is critical not only for worker safety but also to prevent contamination of the pharmaceutical product.[4] A risk assessment should always be performed to ensure the selected PPE provides adequate protection.[4]

EquipmentSpecificationPurpose
Gloves Double chemotherapy-rated nitrile gloves.[1]Prevents skin contact. Double-gloving allows for safe removal of the outer, potentially contaminated layer.
Body Protection Disposable, solid-front gown with tight-fitting cuffs.[1] Materials like Tyvek® offer excellent protection against solid particles.[5]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or safety glasses with side shields.[6]Prevents eye exposure from splashes or airborne particles.
Respiratory Protection A powered air-purifying respirator (PAPR) or a fitted N95 respirator may be required based on the quantity and handling procedure.[1][7]Prevents inhalation of hazardous airborne particles.
Footwear Closed-toe shoes are required at all times in the laboratory.[6]Protects feet from spills and dropped objects.

Step-by-Step Handling Protocol

3.1. Preparation and Gowning:

  • Before entering the designated handling area, verify that the containment system (e.g., fume hood, glovebox) is functioning correctly.[6]

  • Don all required PPE in the correct order (gown, inner gloves, eye protection, respirator, outer gloves).

  • Ensure all necessary materials (reagents, utensils, waste containers) are placed inside the containment system before starting work.

3.2. Weighing and Solution Preparation:

  • Perform all manipulations of this compound powder inside the primary engineering control to minimize aerosol formation.[6]

  • Use dedicated, clearly labeled equipment.[8]

  • Handle chemicals with care; never taste or directly inhale them.[9]

  • If creating a solution, add solids to liquids slowly to prevent splashing.[6]

3.3. Post-Handling Decontamination:

  • Decontaminate all surfaces and equipment within the containment system.

  • Wipe down the exterior of all items being removed from the containment area.

  • Remove PPE in the designated area, starting with the most contaminated items (outer gloves), to avoid self-contamination.

  • Wash hands thoroughly after removing all PPE.[9][10]

Waste Disposal Plan

Proper segregation and disposal of hazardous waste are critical for safety and environmental responsibility.[1]

  • Waste Segregation: Use designated, color-coded, and clearly labeled waste containers.[1]

    • Trace Chemotherapy Waste (Yellow Containers): For items with trace contamination, such as used PPE (gloves, gowns), absorbent pads, and empty vials.[1]

    • Hazardous Chemical Waste (Black Containers): For bulk quantities of the compound, unused product, and heavily contaminated items.[1]

  • Container Management: Never leave waste containers open.[6] When a container is full, seal it and move it to the designated Satellite Accumulation Area (SAA).

  • Disposal: Arrange for pickup and disposal through the institution's certified Environmental Health and Safety (EHS) department.[1] Do not dispose of this compound waste down the drain or in regular trash.[1]

Zolantidine_Handling_Workflow start Start: Prepare for Handling ppe Step 1: Don Required PPE (Double Gloves, Gown, Goggles) start->ppe containment Step 2: Work Inside Containment Hood/Glovebox ppe->containment weigh Step 3: Weigh & Handle This compound Powder containment->weigh decon_equip Step 4: Decontaminate Equipment & Surfaces weigh->decon_equip segregate Step 5: Segregate Waste (Trace vs. Bulk) decon_equip->segregate doff_ppe Step 6: Doff PPE Safely segregate->doff_ppe dispose Step 7: Move Sealed Waste to SAA doff_ppe->dispose wash Step 8: Wash Hands Thoroughly dispose->wash end End: Procedure Complete wash->end

Caption: Workflow for Safe Handling of Potent Compounds.

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

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